molecular formula C8H16 B14752828 3,4,4-Trimethylpent-1-ene CAS No. 564-03-4

3,4,4-Trimethylpent-1-ene

Cat. No.: B14752828
CAS No.: 564-03-4
M. Wt: 112.21 g/mol
InChI Key: BOPVNOMJIDZBQB-UHFFFAOYSA-N
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Description

3,4,4-Trimethylpent-1-ene (CAS 564-03-4) is an acyclic alkene with the molecular formula C8H16 and an average mass of 112.22 Da . This compound is characterized by a terminal double bond and a bulky tert-butyl group adjacent to it, a structural feature that gives it distinct reactivity in metal-catalyzed reactions . Its primary research value is in the field of organometallic chemistry and catalysis, where it serves as a model substrate for investigating reaction mechanisms. Studies have shown that this compound undergoes highly linear regioselective hydroformylation under rhodium catalysis at room temperature . Its steric profile is key for studying the reversibility of alkene insertion and the role of β-hydride elimination in reaction pathways, providing critical insights for designing selective catalytic processes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trimethylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPVNOMJIDZBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334717
Record name 1-Pentene, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-03-4
Record name 1-Pentene, 3,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4,4-Trimethylpent-1-ene synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 3,4,4-Trimethylpent-1-ene

This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, tailored for researchers, scientists, and professionals in drug development. The document details the synthesis of key precursor alcohols and their subsequent conversion to the target alkene, supported by experimental protocols, quantitative data, and spectroscopic information.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through the dehydration of precursor alcohols. The two primary alcohol precursors for this pathway are 3,4,4-trimethylpentan-1-ol and 3,4,4-trimethylpentan-2-ol (B13071519) . The general principle involves the acid-catalyzed elimination of water from these alcohols to form the desired alkene.

Due to the structure of the likely carbocation intermediates, the dehydration of 3,4,4-trimethylpentan-2-ol is the more direct route. However, synthesis of both precursor alcohols will be discussed.

Synthesis of Precursor Alcohols

Synthesis of 3,4,4-Trimethylpentan-2-ol

A plausible and effective method for the synthesis of 3,4,4-trimethylpentan-2-ol is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with an appropriate carbonyl compound.

Reaction: Grignard addition of methylmagnesium bromide to 3,4,4-trimethylpentan-2-one (B14736323).

Experimental Protocol: Grignard Synthesis of 3,4,4-Trimethylpentan-2-ol

  • Preparation of Grignard Reagent (Methylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add anhydrous diethyl ether to cover the magnesium.

    • A small crystal of iodine can be added to activate the magnesium surface.

    • Slowly add a solution of bromomethane (B36050) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux. The completion of the reaction is indicated by the disappearance of most of the magnesium.

  • Reaction with 3,4,4-Trimethylpentan-2-one:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 3,4,4-trimethylpentan-2-one in anhydrous diethyl ether from the dropping funnel with continuous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude 3,4,4-trimethylpentan-2-ol by fractional distillation.

Quantitative Data (Illustrative):

Reactant 1Reactant 2ProductSolventTemperature (°C)Yield (%)
Methylmagnesium Bromide3,4,4-Trimethylpentan-2-one3,4,4-Trimethylpentan-2-olDiethyl ether0 to RT~70-85
Synthesis of 3,4,4-Trimethylpentan-1-ol

The synthesis of the primary alcohol, 3,4,4-trimethylpentan-1-ol, can be approached via the reduction of a corresponding carboxylic acid or ester, or through hydroboration-oxidation of this compound if it were readily available. A more practical laboratory synthesis involves a Grignard reaction with formaldehyde (B43269) or an appropriate epoxide.

Dehydration of Precursor Alcohols to this compound

The final step in the synthesis is the acid-catalyzed dehydration of the precursor alcohol. The choice of acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) and reaction conditions (temperature) are critical to favor the formation of the desired alkene and minimize side reactions. Secondary and tertiary alcohols typically undergo dehydration via an E1 mechanism, which involves a carbocation intermediate.[1][2] Primary alcohols are more likely to dehydrate via an E2 mechanism.[1]

Reaction: Acid-catalyzed dehydration of 3,4,4-trimethylpentan-2-ol.

Dehydration_of_3_4_4_trimethylpentan_2_ol 3,4,4-Trimethylpentan-2-ol 3,4,4-Trimethylpentan-2-ol Protonation Protonation 3,4,4-Trimethylpentan-2-ol->Protonation H+ Oxonium_Ion Oxonium_Ion Protonation->Oxonium_Ion Loss_of_Water Loss_of_Water Oxonium_Ion->Loss_of_Water - H2O Secondary_Carbocation Secondary_Carbocation Loss_of_Water->Secondary_Carbocation Hydride_Shift Hydride_Shift Secondary_Carbocation->Hydride_Shift Deprotonation Deprotonation Secondary_Carbocation->Deprotonation - H+ Tertiary_Carbocation Tertiary_Carbocation Hydride_Shift->Tertiary_Carbocation Tertiary_Carbocation->Deprotonation - H+ This compound This compound Deprotonation->this compound Other_Alkenes Other_Alkenes Deprotonation->Other_Alkenes

Experimental Protocol: Dehydration of 3,4,4-Trimethylpentan-2-ol

  • Reaction Setup:

    • Place 3,4,4-trimethylpentan-2-ol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. A common ratio is approximately 1 part acid to 4 parts alcohol by volume.

    • Add a few boiling chips to ensure smooth boiling.

    • Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to collect the volatile alkene product.

  • Dehydration:

    • Heat the mixture gently. The temperature should be carefully controlled to distill the alkene as it is formed, driving the equilibrium towards the product. The boiling point of this compound is approximately 108-110 °C. For a secondary alcohol, a temperature range of 100-140 °C is generally required.[1]

  • Work-up and Purification:

    • Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Perform a final fractional distillation to obtain pure this compound.

Quantitative Data (Illustrative):

PrecursorCatalystTemperature (°C)ProductYield (%)
3,4,4-Trimethylpentan-2-olConc. H₂SO₄100-140This compound~60-75

It is important to note that the dehydration of 3,4,4-trimethylpentan-2-ol can potentially lead to a mixture of isomeric alkenes due to the possibility of rearrangements of the carbocation intermediate. However, the formation of the terminal alkene is a significant pathway.

Alternative Synthesis Pathways

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[3] To synthesize this compound, the reaction would involve methylenetriphenylphosphorane (B3051586) and 3,4,4-trimethylpentan-2-one.

Reaction:

3,4,4-Trimethylpentan-2-one + Ph₃P=CH₂ → this compound + Ph₃P=O

Wittig_Reaction Triphenylphosphine (B44618) Triphenylphosphine Phosphonium_Salt Phosphonium_Salt Triphenylphosphine->Phosphonium_Salt + Methyl_Bromide Methyl_Bromide Methyl_Bromide->Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Deprotonation Strong_Base Strong_Base Strong_Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + 3_4_4_Trimethylpentan_2_one 3_4_4_Trimethylpentan_2_one 3_4_4_Trimethylpentan_2_one->Oxaphosphetane 3_4_4_Trimethylpent_1_ene 3_4_4_Trimethylpent_1_ene Oxaphosphetane->3_4_4_Trimethylpent_1_ene Decomposition Triphenylphosphine_Oxide Triphenylphosphine_Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Experimental Workflow:

  • Ylide Preparation: The Wittig reagent, methylenetriphenylphosphorane, is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF or diethyl ether.

  • Reaction with Ketone: The solution of the ylide is then cooled, and 3,4,4-trimethylpentan-2-one is added dropwise.

  • Work-up: The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct, usually by chromatography.

Spectroscopic Data

The structural confirmation of this compound and its precursors relies on spectroscopic methods such as NMR and IR spectroscopy.

This compound (C₈H₁₆):

  • ¹H NMR (Illustrative):

    • Vinyl protons (=CH₂) will appear as multiplets in the range of δ 4.8-5.8 ppm.

    • The allylic proton (-CH-) will be a multiplet further downfield than a typical alkyl proton.

    • The methyl groups will appear as singlets and doublets in the upfield region (δ 0.8-1.2 ppm). The large tert-butyl group will give a characteristic singlet.

  • ¹³C NMR (Illustrative):

    • The sp² carbons of the double bond will appear in the δ 110-150 ppm region.

    • The sp³ carbons will be in the upfield region.

  • IR Spectroscopy (Illustrative):

    • A C=C stretch will be observed around 1640 cm⁻¹.

    • C-H stretches for the sp² carbons will be seen just above 3000 cm⁻¹.

    • C-H stretches for the sp³ carbons will be seen just below 3000 cm⁻¹.

Precursor Alcohols:

  • 3,4,4-Trimethylpentan-2-ol:

    • ¹H NMR: A broad singlet for the -OH proton, a multiplet for the -CHOH- proton, and various signals for the alkyl protons.

    • IR: A broad O-H stretch around 3200-3600 cm⁻¹.

  • 3,4,4-Trimethylpentan-1-ol:

    • ¹H NMR: A broad singlet for the -OH proton, a triplet for the -CH₂OH protons, and signals for the other alkyl protons.

    • IR: A broad O-H stretch around 3200-3600 cm⁻¹.

This guide outlines the primary synthetic routes to this compound, providing a solid foundation for its laboratory preparation. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. Careful control of reaction conditions is crucial for maximizing the yield of the target compound and minimizing the formation of byproducts.

References

An In-Depth Technical Guide to 3,4,4-Trimethylpent-1-ene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4,4-trimethylpent-1-ene. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Chemical Structure and Identification

This compound is a branched aliphatic alkene. Its structure consists of a five-carbon pentene backbone with a double bond at the first carbon (C1). It features a methyl group at the third carbon (C3) and two methyl groups at the fourth carbon (C4).

Structural Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 564-03-4[1]
Molecular Formula C₈H₁₆[1]
SMILES C=CC(C)C(C)(C)C
InChI Key BOPVNOMJIDZBQB-UHFFFAOYSA-N[1]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined values for this specific isomer can be limited in publicly available literature. Therefore, some values are calculated estimates and should be considered as such.

PropertyValueSource
Molecular Weight 112.21 g/mol PubChem
Boiling Point 112-114 °C (estimated)
Density 0.72 g/cm³ (estimated)
Solubility Insoluble in water; Soluble in organic solvents.General Alkene Properties

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Vinyl Protons (C1-H): Expected to appear as complex multiplets in the range of 4.8-5.8 ppm.

  • Allylic Proton (C3-H): A multiplet is expected around 2.0-2.5 ppm.

  • Methyl Protons (C3-CH₃): A doublet is anticipated around 0.9-1.1 ppm.

  • tert-Butyl Protons (C4-(CH₃)₃): A singlet should appear around 0.8-1.0 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Vinyl Carbons: C1 and C2 are expected in the downfield region, typically between 110-150 ppm.

  • Aliphatic Carbons: The remaining sp³ hybridized carbons will appear in the upfield region (10-60 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • =C-H stretch: A peak around 3070-3090 cm⁻¹.

  • C=C stretch: A peak around 1640-1650 cm⁻¹.

  • C-H stretch (alkane): Strong peaks in the 2850-2960 cm⁻¹ region.

  • C-H bend (alkene): Peaks in the 910-990 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 112.

  • Major Fragments: Expect significant fragmentation leading to the loss of methyl (m/z = 97) and tert-butyl (m/z = 55) groups, with the tert-butyl cation (m/z = 57) likely being a prominent peak.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on established organic chemistry principles, the following sections outline generalized methodologies that could be adapted for this specific compound.

Synthesis of this compound

4.1.1. Dehydrohalogenation of a Haloalkane (Generalized Protocol)

A common method for synthesizing alkenes is the elimination of a hydrogen halide from a haloalkane. For this compound, a suitable precursor would be a 3-halo-3,4,4-trimethylpentane (e.g., 3-chloro-3,4,4-trimethylpentane). The use of a sterically hindered, non-nucleophilic base is crucial to favor elimination over substitution.

Reaction Scheme:

G reactant 3-halo-3,4,4-trimethylpentane product This compound reactant->product Elimination reagent Strong, hindered base (e.g., Potassium tert-butoxide)

Caption: Dehydrohalogenation to form this compound.

Methodology:

  • Reactant Preparation: The starting haloalkane, 3-halo-3,4,4-trimethylpentane, is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or tert-butanol.

  • Base Addition: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is slowly added to the solution at a controlled temperature, often at 0 °C or room temperature, to manage the exothermicity of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

4.1.2. Wittig Reaction (Generalized Protocol)

The Wittig reaction provides a versatile method for alkene synthesis from an aldehyde or ketone and a phosphonium (B103445) ylide. To synthesize this compound, one could envision a reaction between 2,2-dimethylpropanal and an appropriate ylide.

Reaction Scheme:

G reactant1 2,2-dimethylpropanal product This compound reactant1->product reactant2 Phosphonium Ylide reactant2->product

Caption: Wittig reaction pathway for alkene synthesis.

Methodology:

  • Ylide Generation: The phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Carbonyl: The aldehyde or ketone (in this case, 2,2-dimethylpropanal) is then added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched, typically with water.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Reactions of this compound

4.2.1. Hydroboration-Oxidation (Generalized Protocol)

This two-step reaction sequence converts an alkene to an alcohol with anti-Markovnikov regioselectivity. For this compound, this would yield 3,4,4-trimethylpentan-1-ol.

Reaction Scheme:

G reactant This compound product 3,4,4-trimethylpentan-1-ol reactant->product Hydroboration-Oxidation step1 1. BH₃·THF step2 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation of this compound.

Methodology:

  • Hydroboration: The alkene is dissolved in an anhydrous ether solvent, such as THF. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature for a few hours.

  • Oxidation: The reaction mixture is cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).

  • Workup and Purification: The mixture is stirred, often with gentle heating, to ensure complete oxidation. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting alcohol is purified by distillation or column chromatography.[2][3][4]

4.2.2. Epoxidation (Generalized Protocol)

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide.

Reaction Scheme:

G reactant This compound product 2-(2,2-dimethylpropyl)-2-methyloxirane reactant->product Epoxidation reagent m-CPBA

References

Spectroscopic Profile of 3,4,4-Trimethylpent-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-trimethylpent-1-ene. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document presents the detailed spectroscopic information for its structural isomer, 2,4,4-trimethylpent-1-ene, as an illustrative example. This guide includes tabulated summaries of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining these spectra are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a volatile organic compound is visualized using a Graphviz diagram.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such organic molecules. This guide aims to provide a centralized resource of its key spectroscopic data and the methodologies to obtain them.

Disclaimer: Extensive searches of publicly available chemical databases did not yield experimental spectroscopic data for this compound (CAS 564-03-4). Therefore, this document provides the spectroscopic data for the closely related structural isomer, 2,4,4-trimethylpent-1-ene (CAS 107-39-1). While the fundamental spectroscopic principles are the same, the specific spectral details will differ due to the different molecular structure. The structural difference lies in the position of the methyl group on the pentene backbone.

Structure of this compound:

Structure of 2,4,4-Trimethylpent-1-ene:

Spectroscopic Data Summary for 2,4,4-Trimethylpent-1-ene

The following tables summarize the key spectroscopic data for 2,4,4-trimethylpent-1-ene.

Infrared (IR) Spectroscopy

Instrument: Not specified, likely a Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: Neat liquid film between KBr plates.

Wavenumber (cm⁻¹)AssignmentIntensity
~3080=C-H Stretch (vinyl)Medium
2960-2870C-H Stretch (alkane)Strong
~1645C=C Stretch (alkene)Medium
~1465C-H Bend (alkane)Medium
~890=C-H Bend (out-of-plane)Strong
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Instrument: 399.65 MHz NMR Spectrometer.[1] Solvent: CDCl₃.[1] Standard: Tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.83s1H=CH₂ (a)
4.63s1H=CH₂ (b)
1.94s2H-CH₂-
1.77s3H=C-CH₃
0.93s9H-C(CH₃)₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Not specified. Solvent: CDCl₃. Standard: Tetramethylsilane (TMS).

Chemical Shift (δ, ppm)Assignment
150.3=C(CH₃)
110.1=CH₂
52.8-CH₂-
31.8-C(CH₃)₃
29.3-C(CH₃)₃
23.0=C-CH₃
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV.

m/zRelative Intensity (%)Putative Fragment
112~10[M]⁺ (Molecular Ion)
97~25[M - CH₃]⁺
57100[C₄H₉]⁺ (tert-butyl cation)
55~24[C₄H₇]⁺
41~34[C₃H₅]⁺ (allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid organic compound.

Methodology: Neat Liquid Film

  • Sample Preparation: A drop of the pure liquid sample (in this case, 2,4,4-trimethylpent-1-ene) is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Cell Assembly: A second salt plate is carefully placed on top of the first, sandwiching the liquid and allowing it to spread into a thin, uniform film.

  • Data Acquisition: The assembled salt plates are mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is recorded, followed by the spectrum of the sample. The instrument scans the sample with infrared radiation and records the frequencies at which absorption occurs.

  • Data Processing: The resulting interferogram is converted to a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a soluble organic compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Sample Loading: The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C nuclei. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized ("shimming").

  • ¹H NMR Data Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters include the spectral width (e.g., -1 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16).

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Electron Ionization (EI)

  • Sample Introduction: For a volatile liquid like 2,4,4-trimethylpent-1-ene, the sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Unknown Compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C, etc.) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity and Stereochemistry NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Structure Proposed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure Verification Structure Verification (Database Comparison, Synthesis) Structure->Verification

A generalized workflow for spectroscopic analysis of an organic compound.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 2,4,4-trimethylpent-1-ene, presented as an illustrative analogue for the less-documented this compound. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The included workflow diagram provides a logical framework for the systematic spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4,4-trimethylpent-1-ene, including its chemical identifiers, physicochemical properties, and a representative synthesis protocol for a structurally related isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

A unique and unambiguous identification of chemical substances is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

Identifier TypeValueReference
CAS Number 564-03-4[1]
PubChem CID 521733[1]
IUPAC Name This compound
Molecular Formula C8H16[1]
InChI InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3[1]
InChIKey BOPVNOMJIDZBQB-UHFFFAOYSA-N[1]
Canonical SMILES CC(C=C)C(C)(C)C[1]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application and handling. The table below presents key physicochemical data for this compound and its isomers, as comprehensive experimental data for the specific target molecule is limited.

PropertyValueNotesReference
Molecular Weight 112.21 g/mol [1][2]
Boiling Point 101.4 °CFor isomer 2,4,4-trimethyl-1-pentene (B89804)[3]
Melting Point -93.5 °CFor isomer 2,4,4-trimethyl-1-pentene[3]
Density 0.7150 g/cm³ at 20 °CFor isomer 2,4,4-trimethyl-1-pentene[3]
Refractive Index 1.4096 at 20 °CFor isomer 2,4,4-trimethyl-1-pentene[3]
Solubility Insoluble in waterFor isomer 2,4,4-trimethyl-1-pentene[3]
Flash Point -5 °CFor isomer 2,4,4-trimethyl-1-pentene[3]
Vapor Pressure 32.8 mmHg at 25°CFor isomer 2,3,4-trimethylpent-1-ene[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below is a representative synthesis method for 2,4,4-trimethyl-1-pentene, a structural isomer of this compound, based on a patented procedure. This can serve as a foundational method for the synthesis of similar branched alkenes.

Synthesis of 2,4,4-Trimethyl-1-pentene [5]

  • Objective: To prepare 2,4,4-trimethyl-1-pentene from tert-butanol (B103910) or isobutanol.

  • Materials:

    • tert-butanol or isobutanol (raw material)

    • Sulfuric acid (60-98% by mass) or a strong acid-type polymer resin (catalyst)

  • Apparatus: A sealed reaction vessel.

  • Procedure:

    • The raw material (tert-butanol or isobutanol) and the catalyst (sulfuric acid or strong acid resin) are introduced into a sealed reaction vessel.

    • The molar ratio of the alcohol to sulfuric acid is maintained between 1:0.3 and 1:1.

    • The reaction mixture is heated to a temperature between 60-95 °C.

    • The reaction is carried out under these closed conditions.

  • Outcome: This method is reported to produce 2,4,4-trimethyl-1-pentene with a yield of up to 95% without the need for distillation and purification.[5]

Safety and Handling

For safe handling in a laboratory setting, it is important to be aware of the potential hazards. The following information is based on the safety data sheets for the isomer 2,4,4-trimethyl-1-pentene.

  • General Hazards: Highly flammable liquid and vapor.[6] Toxic to aquatic life with long-lasting effects.[6]

  • Precautionary Statements:

    • Keep away from heat, sparks, open flames, and hot surfaces.[6]

    • Keep the container tightly closed.[6]

    • Ground and bond the container and receiving equipment.[6]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • First Aid Measures:

    • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

    • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

Logical Relationships of Identifiers

The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for this compound.

cluster_compound This compound cluster_derived Derived Identifiers CAS_Number CAS Number 564-03-4 Structure Chemical Structure CAS_Number->Structure Registry Link IUPAC_Name IUPAC Name This compound Molecular_Formula Molecular Formula C8H16 Structure->IUPAC_Name Nomenclature Structure->Molecular_Formula Composition InChI InChI InChI=1S/C8H16/... Structure->InChI Standardized Representation SMILES SMILES CC(C=C)C(C)(C)C Structure->SMILES Linear Representation InChIKey InChIKey BOPVNOMJIDZBQB-UHFFFAOYSA-N InChI->InChIKey Hashed Representation PubChem_CID PubChem CID 521733 PubChem_CID->Structure Database Link

Caption: Interconnectivity of chemical identifiers for this compound.

References

An In-depth Technical Guide to the Isomers of Trimethylpentene and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylpentene, focusing on their fundamental physicochemical properties, synthesis, and analytical characterization. The information is presented to support research and development activities where the precise identification and understanding of these branched alkenes are critical.

Introduction to Trimethylpentene Isomers

Trimethylpentenes are a group of branched-chain alkenes with the chemical formula C₈H₁₆. These isomers are significant in various industrial applications, particularly as intermediates in the synthesis of other organic compounds and as components in fuels. Their branched structure influences their physical and chemical properties, making the differentiation of isomers essential for process optimization and quality control. The most commercially important isomers are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, which are the primary products of isobutene dimerization.

Structural and Geometric Isomers of Trimethylpentene

The structural isomers of trimethylpentene are determined by the positions of the three methyl groups and the double bond on the pentene backbone. Furthermore, some of these structural isomers can exist as geometric (cis/trans or E/Z) isomers depending on the substitution pattern around the double bond. A systematic identification of the possible isomers is crucial for detailed analysis.

dot

An In-depth Technical Guide to the Physical Properties of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 3,4,4-trimethylpent-1-ene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this compound. This document outlines the available data, methodologies for its determination, and a logical workflow for physical property characterization.

Compound Identification:

  • Systematic Name: this compound

  • CAS Number: 564-03-4[1][2][3]

  • Molecular Formula: C₈H₁₆

  • Molecular Weight: 112.21 g/mol

Quantitative Physical Properties
Physical PropertyThis compound (Calculated)2,4,4-Trimethyl-1-pentene (Experimental)
Boiling Point Not available101.4 °C
Density Not available0.7150 g/cm³ at 20 °C

Note: It is crucial for research applications to experimentally verify these properties.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of liquid hydrocarbons like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound, several methods can be employed.

1. Simple Distillation Method: This is a common and effective method when a sufficient quantity of the sample (typically >5 mL) is available.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

  • Procedure:

    • Place a small volume of this compound and a few boiling chips into the round-bottom flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid actively boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

2. Thiele Tube Method: This micro-scale method is suitable when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The capillary tube is placed inside the test tube with the open end down.

    • The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically measured using a pycnometer or a hydrometer.

1. Pycnometer Method: This method provides high accuracy and precision.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

    • The pycnometer is filled with distilled water and placed in the constant-temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C). The mass of the pycnometer filled with water is then measured.

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The mass of the pycnometer filled with the sample is measured at the same constant temperature.

    • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

2. Hydrometer Method: This method is quicker but generally less accurate than the pycnometer method.

  • Apparatus: A hydrometer (a calibrated sealed glass float), a graduated cylinder of appropriate size, and a thermometer.

  • Procedure:

    • The this compound is poured into the graduated cylinder.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

    • The temperature of the liquid is recorded, as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.

G cluster_0 Preparation and Planning cluster_1 Experimental Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample of This compound B Literature Search for Known Properties and Methods A->B C Select Appropriate Experimental Protocols B->C D Boiling Point Determination (e.g., Distillation, Thiele Tube) C->D E Density Measurement (e.g., Pycnometer, Hydrometer) C->E F Record All Experimental Conditions (T, P) D->F E->F G Calculate Mean and Standard Deviation F->G H Compare with Isomers and Theoretical Values G->H I Prepare Technical Report with Full Methodology H->I

Figure 1: Logical workflow for determining physical properties.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 3,4,4-trimethylpent-1-ene. In the absence of specific experimental crystallographic or spectroscopic data for this molecule, this guide utilizes Valence Shell Electron Pair Repulsion (VSEPR) theory, established principles of chemical bonding, and the known steric effects of bulky alkyl groups to predict its three-dimensional structure. The significant steric hindrance introduced by the tert-butyl and isopropyl groups is expected to cause notable deviations from idealized bond angles. This document presents a theoretical model of the molecule's geometry, with quantitative data summarized in structured tables and a visual representation of the molecular structure generated using Graphviz (DOT language).

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. Its structure is characterized by a pentene backbone with a double bond at the C1 position, a methyl group at the C3 position, and two methyl groups at the C4 position, forming a bulky tert-butyl group. The presence of these sterically demanding substituents in close proximity profoundly influences the molecule's conformation and local geometry. Understanding the precise arrangement of atoms and the angles between their bonds is crucial for predicting its reactivity, physical properties, and potential interactions in various chemical and biological systems.

Theoretical Methodology

The molecular geometry of this compound was predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. VSEPR theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thus determining the molecule's geometry.[1] The hybridization of each carbon atom was determined, and idealized bond angles were established as a baseline. Deviations from these ideal angles were then predicted based on the steric hindrance exerted by the bulky alkyl substituents, particularly the tert-butyl group.[2][3] Standard bond lengths for various carbon-carbon and carbon-hydrogen bonds were compiled from established chemical literature to provide a more complete picture of the molecular structure.

Predicted Molecular Geometry and Bond Angles

The carbon atoms in this compound exhibit two types of hybridization: sp² for the carbons involved in the double bond (C1 and C2) and sp³ for the carbons in the saturated portion of the molecule (C3, C4, and the associated methyl and tert-butyl groups).

Geometry around sp² Hybridized Carbons (C1 and C2)

The C1 and C2 carbons, forming the double bond, are sp² hybridized, which ideally results in a trigonal planar geometry with bond angles of 120°.

  • C1 (CH₂=): This carbon is bonded to two hydrogen atoms and the C2 carbon. The geometry around C1 is expected to be approximately trigonal planar. The H-C1-H and H-C1=C2 bond angles should be close to 120°.

  • C2 (=CH-): This carbon is bonded to the C1 carbon, a hydrogen atom, and the C3 carbon. The geometry is also trigonal planar. However, the presence of the bulky substituent at C3 is likely to cause some deviation from the ideal 120° angles.

Geometry around sp³ Hybridized Carbons (C3, C4, and Methyl Groups)

The remaining carbon atoms are sp³ hybridized, leading to a tetrahedral geometry with ideal bond angles of 109.5°.[4][5]

  • C3 (-CH(CH₃)-): This carbon is bonded to C2, C4, a hydrogen atom, and a methyl group. The geometry around C3 is tetrahedral. Due to the steric strain from the adjacent bulky tert-butyl group at C4, the bond angles around C3 are expected to be distorted from the ideal 109.5°. The C2-C3-C4 angle is likely to be compressed to alleviate this strain.

  • C4 (-C(CH₃)₃-): This is a quaternary carbon, part of a tert-butyl group, and is bonded to C3 and three methyl groups. The geometry is tetrahedral. The high steric demand of the three methyl groups attached to C4, in addition to its bond with the substituted C3, will lead to significant bond angle distortions. The C3-C4-C(methyl) and C(methyl)-C4-C(methyl) angles will likely deviate from 109.5° to accommodate the bulky groups.

Data Presentation

The following tables summarize the predicted bond angles and standard bond lengths for this compound.

Table 1: Predicted Bond Angles in this compound

Atoms InvolvedCentral Atom HybridizationIdeal Bond Angle (°)Predicted Bond Angle (°)Justification for Deviation
H-C1-Hsp²120~120Minimal steric hindrance at the terminal CH₂ group.
H-C1=C2sp²120~120
C1=C2-Hsp²120~120
C1=C2-C3sp²120>120The bulky substituent at C3 will likely push the C1=C2 bond away, increasing this angle.
H-C2-C3sp²120<120To compensate for the increased C1=C2-C3 angle.
C2-C3-Hsp³109.5<109.5Steric repulsion from the tert-butyl group at C4 will likely compress this angle.
C2-C3-C4sp³109.5<109.5Significant steric strain between the vinyl group and the tert-butyl group.
H-C3-C(methyl)sp³109.5~109.5
C4-C3-C(methyl)sp³109.5>109.5Repulsion between the tert-butyl group and the C3-methyl group.
C3-C4-C(methyl)sp³109.5<109.5Compression due to the bulky groups attached to C4.
C(methyl)-C4-C(methyl)sp³109.5~109.5The three methyl groups of the tert-butyl group will arrange to minimize repulsion.

Table 2: Standard Bond Lengths

Bond TypeHybridizationAverage Bond Length (pm)
C=Csp² - sp²134
C-Csp³ - sp³154
C-Csp² - sp³150
C-Hsp²109
C-Hsp³109

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, illustrates the predicted molecular structure of this compound, highlighting the key carbon atoms and their connectivity.

Caption: Predicted 3D structure of this compound.

Experimental Protocols

As of the date of this publication, a thorough search of scientific databases has not yielded specific experimental protocols for the determination of the molecular geometry of this compound via methods such as X-ray crystallography or gas-phase electron diffraction. Such studies would be invaluable for validating and refining the theoretical predictions presented in this guide.

Conclusion

The molecular geometry of this compound is significantly influenced by the steric demands of its bulky alkyl substituents. Based on VSEPR theory, the carbon backbone adopts geometries that are distorted from the ideal trigonal planar and tetrahedral arrangements to minimize steric strain. The C1=C2-C3 bond angle is predicted to be larger than the ideal 120°, while the C2-C3-C4 angle is expected to be compressed to less than the ideal 109.5°. These predictions provide a foundational understanding of the three-dimensional structure of this molecule, which is essential for professionals in chemical research and drug development. Future experimental studies are warranted to provide definitive data on its precise geometric parameters.

References

The Discovery of 3,4,4-Trimethylpent-1-ene: A Technical Review of Early Hydrocarbon Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and characterization of the branched alkene, 3,4,4-trimethylpent-1-ene. While a singular "discovery" paper is not apparent in the historical record, its identification and the elucidation of its properties were a part of a broader, systematic investigation into hydrocarbon chemistry, primarily conducted in the mid-20th century. This review synthesizes information from foundational studies on the synthesis and characterization of isomeric alkenes, providing a comprehensive overview for today's researchers.

Historical Context: The Quest for Branched Alkenes

The early to mid-20th century witnessed a surge in research focused on the synthesis and characterization of highly branched alkanes and alkenes. This effort was largely driven by the burgeoning petroleum industry's need to understand the components of gasoline and to develop methods for producing high-octane fuels. A pivotal force in this field was the American Petroleum Institute Research Project 45 (API RP 45), established in 1938 at The Ohio State University under the direction of Cecil E. Boord. This project systematically synthesized and purified a vast array of hydrocarbons, including numerous isomers of octane, to determine their physical and chemical properties.[1]

The primary method for synthesizing these complex alkenes was the dehydration of highly branched tertiary alcohols. These reactions were known to produce intricate mixtures of isomeric alkenes through competing elimination and rearrangement pathways, necessitating sophisticated separation and identification techniques for the time.

Synthesis and Discovery

The first documented synthesis of this compound likely emerged from the systematic studies on the dehydration of tertiary octyl alcohols. While a specific initial report is not clearly identifiable, the compound was undoubtedly one of the many isomeric octenes prepared and characterized during this period of intense research into hydrocarbon chemistry.

Key Synthetic Pathway: Dehydration of 3,4,4-Trimethyl-2-pentanol

The logical precursor to this compound via a dehydration reaction is 3,4,4-trimethyl-2-pentanol. The acid-catalyzed dehydration of this alcohol would be expected to yield a mixture of alkene isomers, including this compound and 3,4,4-trimethyl-2-pentene.

Dehydration of 3,4,4-Trimethyl-2-pentanol cluster_reactants Reactants cluster_products Products 3_4_4_trimethyl_2_pentanol 3,4,4-Trimethyl-2-pentanol Reaction_Mixture 3_4_4_trimethyl_2_pentanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture 3_4_4_trimethyl_1_ene This compound 3_4_4_trimethyl_2_ene 3,4,4-Trimethyl-2-pentene Water Water Reaction_Mixture->3_4_4_trimethyl_1_ene Elimination Reaction_Mixture->3_4_4_trimethyl_2_ene Elimination Reaction_Mixture->Water

Figure 1: Dehydration of 3,4,4-trimethyl-2-pentanol to yield isomeric trimethylpentenes.
Experimental Protocol: Generalized Dehydration of a Tertiary Alcohol

The following is a generalized experimental protocol for the acid-catalyzed dehydration of a tertiary alcohol, representative of the methods used during the period of discovery.

  • Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Reaction Mixture: The tertiary alcohol (e.g., 3,4,4-trimethyl-2-pentanol) is placed in the round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is cautiously added.

  • Heating and Distillation: The mixture is gently heated. The lower-boiling alkene products and water distill out of the reaction flask as they are formed, shifting the equilibrium towards the products.

  • Workup: The distillate, a two-phase mixture of the alkene and water, is collected. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any residual acid, and then washed with water.

  • Drying and Purification: The crude alkene mixture is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation to separate the isomeric products.

Characterization and Data Presentation

The definitive characterization of this compound and its isomers relied on the measurement of their physical constants and, in later years, spectroscopic analysis.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 564-03-4
Boiling Point 112.8 °C
Density 0.728 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.4135

Data compiled from various chemical databases and historical literature.

Spectroscopic Data

While early discoveries relied heavily on physical constants, modern identification would utilize spectroscopic methods. The following is a predicted logical relationship for the spectroscopic analysis workflow.

Spectroscopic_Analysis_Workflow Sample Purified this compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2: Logical workflow for the spectroscopic identification of this compound.
  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons (=CH₂) and the protons on the saturated alkyl groups, with splitting patterns confirming the connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the two sp² hybridized carbons of the double bond and the six sp³ hybridized carbons of the alkyl structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=C stretching vibration (around 1640 cm⁻¹) and the vinylic C-H stretching vibrations (above 3000 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₈H₁₆ (m/z = 112) and a fragmentation pattern characteristic of a branched alkene.

Conclusion

The discovery of this compound was not a singular event but rather a result of the systematic and rigorous research efforts of the mid-20th century, particularly the work of the American Petroleum Institute Research Project 45. The synthesis of this and other highly branched alkenes through the dehydration of tertiary alcohols, followed by meticulous purification and characterization, laid the foundation for our modern understanding of hydrocarbon chemistry. This technical guide provides a condensed overview of the historical context, synthetic methodologies, and key data associated with this important molecule, offering valuable insights for contemporary researchers in the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Safe Handling of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety precautions, handling procedures, and essential data for 3,4,4-Trimethylpent-1-ene. The information is intended to ensure safe laboratory practices for professionals working with this chemical.

Disclaimer: Safety data for this compound (CAS: 564-03-4) is limited. Much of the handling and safety information presented here is based on data for the closely related and more extensively documented isomer, 2,4,4-Trimethyl-1-pentene (CAS: 107-39-1).[1] While their properties are expected to be similar, this guide should be used as a reference, and a substance-specific risk assessment should always be conducted.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor.[1][2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3][5]

Based on available data for its isomers, the substance is classified as:

  • Flammable Liquid: Category 2[1][4][6]

  • Skin Irritation: Category 2[4][6]

  • Aspiration Hazard: Category 1[4][6]

  • Acute and Chronic Aquatic Toxicity: Category 1 / Chronic 2[2][6]

The signal word for this level of hazard is "Danger".[1][2][3][4][6]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its isomer 2,4,4-Trimethyl-1-pentene for comparison.

Table 1: Properties of this compound (CAS: 564-03-4)

PropertyValueUnitSource
Molecular FormulaC8H16[7]
Molecular Weight112.21 g/mol [7]
Normal Boiling Point (Tboil)Not AvailableK
Normal Melting Point (Tfus)Not AvailableK
Enthalpy of Vaporization (ΔvapH°)38.10kJ/mol[7]
Log of Water Solubility (log10WS)-2.54[7]
Octanol/Water Partition Coefficient (logPoct/wat)2.855[7]
Critical Pressure (Pc)2721.17kPa[7]

Table 2: Properties of Isomer 2,4,4-Trimethyl-1-pentene (CAS: 107-39-1)

PropertyValueUnitSource
AppearanceColorless Liquid[1][3][6]
Melting Point-101°C[1]
Boiling Point101 - 102°C[1]
Flash Point-12 to -6°C[1][6]
Density0.690 - 0.700g/mL at 20°C[1][6]
Vapor Pressure41 - 51mbar / hPa at 20°C[1][6]
Vapor Density3.87 - 3.9[1][6]
Water Solubility0.56 g/l at 25°C / Immiscible[1][6]
Explosion LimitsLower: 0.8 - 1% (V)[1][6]
Upper: 4.8 - 6% (V)[1][6]
Auto-Ignition Temperature410°C[6]

Safe Handling and Storage

3.1. Engineering Controls and Ventilation It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8][9][10] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4] Ensure that safety showers and eyewash stations are readily accessible.[4]

3.2. Personal Protective Equipment (PPE) A thorough risk assessment should guide the selection of PPE. The following are minimum requirements:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6][11]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[1] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[4]

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Goggles/Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (If ventilation is inadequate) Handling Handling this compound Handling->Eye_Protection Mandatory Handling->Hand_Protection Mandatory Handling->Body_Protection Mandatory Handling->Respiratory_Protection Conditional

Caption: Required PPE for handling this compound.

3.3. Handling Procedures

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] No smoking in the handling area.[1][2][6]

  • Use only non-sparking tools to prevent ignition.[1][3][4]

  • Take precautionary measures against static discharge.[1][3][4] All metal parts of equipment must be grounded and bonded when transferring the liquid.[1][3][10]

  • Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[3][4]

3.4. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[1][2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of the physical, chemical, and toxicological properties cited in this guide are not available within the referenced safety documents. These experiments are typically conducted under standardized procedures (e.g., OECD, ASTM guidelines) which are not detailed in safety data sheets.

Emergency Procedures

5.1. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[3][6] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, and nausea.[3]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do NOT induce vomiting, as this is an aspiration hazard. Call a physician or poison control center immediately.[3][4][6]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][3] Water mist can be used to cool closed containers.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[3]

  • Specific Hazards: The substance is highly flammable.[1][3] Containers may explode when heated.[3][4] Vapors are heavier than air and may form explosive mixtures with it.[3][4]

5.3. Accidental Release Measures (Spills)

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[3] Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or the soil.[2][3]

  • Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, diatomite).[2][3] Collect the material into suitable, closed containers for disposal using non-sparking tools.[3][4]

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose End Decontaminate Area Dispose->End Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from hazard, e.g., fume hood) Administrative Administrative Controls (Change work practices, e.g., SOPs) PPE Personal Protective Equipment (Protect the worker with PPE)

References

Methodological & Application

Polymerization of 3,4,4-Trimethylpent-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpent-1-ene is a sterically hindered α-olefin. The successful polymerization of such monomers presents unique challenges due to the bulky substituents near the double bond, which can significantly affect catalyst accessibility and chain propagation. This document provides an overview of potential polymerization techniques, drawing parallels from studies on other branched α-olefins. The protocols provided herein are generalized and should be considered as starting points for experimental design and optimization.

The primary methods for polymerizing α-olefins are coordination polymerization, using Ziegler-Natta or metallocene catalysts, and cationic polymerization. These techniques offer different levels of control over polymer properties such as tacticity, molecular weight, and molecular weight distribution.

Polymerization Techniques

Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysts are heterogeneous catalysts typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[1][2][3] These catalysts are renowned for their ability to produce linear and stereoregular polymers from α-olefins.[2][3] The steric hindrance of this compound would likely necessitate careful selection of the catalyst system and optimization of reaction conditions to achieve significant conversion and control over polymer properties.

General Reaction Scheme:

n CH₂(CH)C(CH₃)₂CH(CH₃)₂ → [-CH₂-CH(C(CH₃)₂CH(CH₃)₂)-]ₙ

Metallocene Catalysis

Metallocene catalysts are a class of homogeneous Ziegler-Natta catalysts consisting of a transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl (B1206354) ligands.[2] They offer better control over polymer microstructure and can lead to polymers with narrow molecular weight distributions. The well-defined single active site of metallocene catalysts allows for precise tuning of the polymer architecture.

Cationic Polymerization

Cationic polymerization is initiated by a Lewis acid or a protonic acid, which generates a carbocation that propagates by attacking the double bond of the monomer. This method is generally effective for olefins that can form stable carbocations. The tertiary carbocation that would be formed from this compound is expected to be relatively stable, making cationic polymerization a viable approach.

Data Presentation

Due to the limited availability of specific data for the polymerization of this compound, the following table presents typical data ranges observed for the polymerization of a structurally similar, sterically hindered α-olefin, 4-methyl-1-pentene, using different catalytic systems. This data should be used as a reference for expected outcomes.

Catalytic SystemCatalyst/Co-catalystTemperature (°C)Monomer Conversion (%)Polymer Yield ( g/mol ·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Ziegler-Natta TiCl₄ / Al(C₂H₅)₃50 - 8060 - 9010³ - 10⁵10⁵ - 10⁶5 - 15
Metallocene rac-Et(Ind)₂ZrCl₂ / MAO30 - 7080 - 9810⁵ - 10⁷10⁴ - 10⁵1.8 - 2.5
Cationic AlCl₃ / H₂O-78 to -3040 - 80Variable10³ - 10⁴2 - 5

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; MAO: Methylaluminoxane

Experimental Protocols

The following are generalized protocols that can be adapted for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Ziegler-Natta Polymerization

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Anhydrous heptane (B126788) or toluene

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, thermometer, and condenser is charged with anhydrous solvent (e.g., 250 mL of heptane).

  • Catalyst Preparation:

    • In a separate Schlenk flask under nitrogen, a solution of TiCl₄ in the reaction solvent is prepared.

    • A solution of Al(C₂H₅)₃ in the same solvent is also prepared. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 10:1.

  • Polymerization:

    • The reactor is brought to the desired temperature (e.g., 60 °C).

    • The TiCl₄ solution is added to the reactor, followed by the slow addition of the Al(C₂H₅)₃ solution. A precipitate of the active catalyst will form.

    • The purified this compound is then fed into the reactor.

    • The polymerization is allowed to proceed for a set time (e.g., 2-4 hours), maintaining a constant temperature.

  • Termination and Polymer Isolation:

    • The reaction is quenched by the addition of methanol.

    • The polymer precipitate is filtered and washed with a mixture of methanol and hydrochloric acid to remove catalyst residues.

    • The polymer is then washed repeatedly with methanol and dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Cationic Polymerization

Materials:

  • This compound (purified and dried)

  • Lewis acid initiator (e.g., aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))

  • Co-initiator (e.g., trace amounts of water or a protic acid)

  • Anhydrous dichloromethane (B109758) or hexane

  • Methanol

Procedure:

  • Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a magnetic stirrer and a cooling bath is charged with the anhydrous solvent (e.g., 100 mL of dichloromethane).

  • Initiation:

    • The reactor is cooled to the desired temperature (e.g., -78 °C).

    • The purified this compound is added to the solvent.

    • A solution of the Lewis acid in the reaction solvent is prepared and slowly added to the monomer solution to initiate the polymerization. The presence of a co-initiator like water is often crucial.

  • Polymerization:

    • The reaction mixture is stirred at the low temperature for a specific duration (e.g., 1-3 hours). The reaction is often rapid.

  • Termination and Polymer Isolation:

    • The polymerization is terminated by the addition of pre-chilled methanol.

    • The polymer is precipitated in a large volume of methanol, filtered, and washed with fresh methanol.

    • The resulting polymer is dried in a vacuum oven at a low temperature (e.g., 40 °C).

Visualizations

Ziegler_Natta_Polymerization cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Cycle TiCl4 TiCl₄ Active_Site Active Ti-C Site TiCl4->Active_Site Reacts with AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Coordination Monomer Coordination Active_Site->Coordination π-complexation Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Active_Site Regenerates site Polymer Poly(this compound) Propagation->Polymer

Caption: Ziegler-Natta polymerization workflow.

Cationic_Polymerization Initiator Initiator (e.g., AlCl₃ + H₂O) Carbocation Initial Carbocation Initiator->Carbocation Initiation Monomer1 This compound Monomer1->Carbocation Propagating_Chain Propagating Carbocationic Chain Carbocation->Propagating_Chain Propagation Monomer2 Another Monomer Monomer2->Propagating_Chain Propagating_Chain->Propagating_Chain Adds more monomers Termination Termination (e.g., with Methanol) Propagating_Chain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic polymerization mechanism.

Concluding Remarks

The polymerization of this compound is anticipated to be challenging due to significant steric hindrance. The provided protocols for Ziegler-Natta and cationic polymerization serve as foundational methods that will require substantial optimization. Key parameters to investigate include catalyst/initiator concentration, co-catalyst/co-initiator ratio, temperature, reaction time, and solvent polarity. Detailed characterization of the resulting polymer using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) will be essential to understand the structure-property relationships.

References

Application Notes and Protocols for the Polymerization of 3,4,4-Trimethylpent-1-ene in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers interested in the synthesis of specialty polymers using the sterically hindered monomer, 3,4,4-trimethylpent-1-ene. Due to the limited specific literature on the polymerization of this particular monomer, this document presents a generalized framework extrapolated from extensive research on the polymerization of structurally similar and commercially significant branched α-olefins, primarily 4-methyl-1-pentene. The protocols detailed herein for Ziegler-Natta and metallocene-catalyzed polymerization are intended as robust starting points for experimental design.

Introduction

The synthesis of specialty polymers with tailored properties is a cornerstone of advanced materials science, with applications ranging from medical devices to drug delivery systems. Branched α-olefins are a class of monomers that can impart unique characteristics to polyolefins, such as high thermal stability, transparency, and gas permeability. This compound, with its significant steric hindrance around the double bond, presents a challenging yet potentially rewarding subject for polymerization. The resulting polymer, poly(this compound), is anticipated to exhibit properties analogous to those of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic.[1] These properties could include a high melting point, low density, excellent chemical resistance, and high transparency, making it a candidate for specialized applications where such characteristics are paramount.[1][2]

Potential Applications in Specialty Polymer Synthesis

While specific applications for poly(this compound) are not yet established in the literature, we can infer potential uses based on the known applications of PMP. These include:

  • Autoclavable Medical and Laboratory Equipment: The expected high melting point and good temperature stability could make the polymer suitable for medical and laboratory items that require repeated sterilization.[3]

  • Gas-Permeable Films and Membranes: PMP is known for its high gas permeability.[1] If poly(this compound) exhibits similar properties, it could be a candidate for use in specialized packaging or as a component in gas separation membranes.

  • Microwave Components and Cookware: The excellent dielectric properties and thermal stability of PMP make it suitable for microwave applications.[3]

  • Lightweight Structural Parts and Optical Components: The low density of PMP is a key feature.[4] A polymer derived from this compound would likely also have a low density, making it attractive for lightweight components. Its potential for high transparency could also lead to applications in optical devices.[3]

Polymerization Methodologies

The polymerization of sterically hindered α-olefins like this compound is most effectively achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts. These catalyst systems can overcome the steric hindrance of the monomer and produce polymers with controlled stereoregularity.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are a cornerstone of polyolefin production and are well-suited for the polymerization of α-olefins.[5] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃).[6] Modern systems often utilize a support, such as MgCl₂, to enhance activity and control polymer morphology.[5]

Logical Relationship of Ziegler-Natta Catalysis

Ziegler-Natta Polymerization Pathway cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization TiCl4 TiCl4 Catalyst_Component Solid Catalyst Component TiCl4->Catalyst_Component MgCl2_Support MgCl2 Support MgCl2_Support->Catalyst_Component Electron_Donor Internal Electron Donor Electron_Donor->Catalyst_Component Active_Sites Formation of Active Sites Catalyst_Component->Active_Sites Co_catalyst Co-catalyst (e.g., Al(C2H5)3) Co_catalyst->Active_Sites Monomer This compound Polymerization_Reaction Polymerization Monomer->Polymerization_Reaction Active_Sites->Polymerization_Reaction Polymer Poly(this compound) Polymerization_Reaction->Polymer

Caption: Logical flow of Ziegler-Natta polymerization.

Metallocene Catalysis

Metallocene catalysts, which are homogeneous single-site catalysts, offer the potential for greater control over polymer microstructure, including molecular weight distribution and stereoregularity, compared to traditional heterogeneous Ziegler-Natta catalysts.[7] A typical metallocene system consists of a metallocene complex (e.g., a zirconocene) and a cocatalyst, often methylaluminoxane (B55162) (MAO).[8]

Experimental Protocols

The following protocols are generalized for the polymerization of a sterically hindered α-olefin and should be considered a starting point for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Ziegler-Natta Polymerization

Materials:

  • Catalyst System:

    • Titanium tetrachloride (TiCl₄)

    • Magnesium chloride (MgCl₂) (anhydrous)

    • Internal Electron Donor (e.g., ethyl benzoate)

    • Triethylaluminum (Al(C₂H₅)₃) (as a solution in an inert solvent)

  • Monomer: this compound (purified and dried)

  • Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane (B126788) or toluene)

  • Quenching Agent: Isopropanol or methanol (B129727)

  • Washing Solution: Acidified methanol (e.g., 5% HCl in methanol)

Experimental Workflow:

G Workflow for Ziegler-Natta Polymerization start Start reactor_prep Reactor Preparation (Dry and Purge) start->reactor_prep solvent_monomer Add Solvent and Monomer reactor_prep->solvent_monomer catalyst_injection Inject Catalyst Slurry and Co-catalyst solvent_monomer->catalyst_injection polymerization Polymerization (Controlled Temperature and Pressure) catalyst_injection->polymerization termination Terminate Reaction (Add Quenching Agent) polymerization->termination precipitation Precipitate Polymer in Methanol termination->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer (Vacuum Oven) filtration->drying characterization Polymer Characterization drying->characterization end End characterization->end

Caption: Experimental workflow for Ziegler-Natta polymerization.

Procedure:

  • Catalyst Preparation (Supported Catalyst):

    • A supported TiCl₄/MgCl₂ catalyst can be prepared by ball-milling anhydrous MgCl₂ with an internal electron donor (e.g., ethyl benzoate).

    • The resulting solid is then treated with an excess of TiCl₄.

    • The solid catalyst component is washed repeatedly with an anhydrous hydrocarbon solvent to remove unreacted TiCl₄.

  • Polymerization:

    • A polymerization reactor is thoroughly dried and purged with an inert gas.

    • The desired amount of anhydrous solvent and this compound monomer are introduced into the reactor.

    • The reactor is brought to the desired polymerization temperature (e.g., 50-80 °C).

    • The solid catalyst component is suspended in a small amount of the solvent to form a slurry and injected into the reactor.

    • The co-catalyst (triethylaluminum solution) is then added to the reactor to initiate polymerization.

    • The reaction is allowed to proceed for the desired time, with the option to monitor monomer consumption.

  • Work-up:

    • The polymerization is terminated by the addition of a quenching agent (e.g., isopropanol).

    • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

    • The precipitated polymer is filtered and washed with acidified methanol to remove catalyst residues, followed by washing with pure methanol until the filtrate is neutral.

    • The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Metallocene-Catalyzed Polymerization

Materials:

  • Catalyst System:

    • Metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂)

    • Methylaluminoxane (MAO) (as a solution in toluene)

  • Monomer: this compound (purified and dried)

  • Solvent: Anhydrous, deoxygenated toluene (B28343)

  • Quenching Agent: Methanol

  • Washing Solution: Acidified methanol

Procedure:

  • Catalyst Activation:

    • In a separate Schlenk flask, the metallocene precursor is dissolved in toluene.

    • The MAO solution is added to the metallocene solution, and the mixture is stirred for a specified time (e.g., 15-30 minutes) at room temperature to allow for the formation of the active catalytic species.

  • Polymerization:

    • The polymerization reactor is prepared as described in the Ziegler-Natta protocol.

    • The desired amount of toluene and this compound are added to the reactor and brought to the desired temperature (e.g., 30-70 °C).

    • The activated catalyst solution is injected into the reactor to commence polymerization.

  • Work-up:

    • The work-up procedure is analogous to that described for the Ziegler-Natta polymerization.

Characterization of the Resulting Polymer

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine its tacticity.

  • X-ray Diffraction (XRD): To investigate the crystalline structure of the polymer.

Expected Polymer Properties (Based on Analogy to Poly(4-methyl-1-pentene))

Due to the absence of experimental data for poly(this compound), the following table summarizes the typical properties of poly(4-methyl-1-pentene) (PMP) to provide a reference for expected values. It is important to note that the bulkier side group of this compound may influence these properties.

PropertyTypical Value for Poly(4-methyl-1-pentene) (PMP)Reference
Physical Properties
Density0.83 - 0.84 g/cm³[3]
Water Absorption (24h)< 0.01 %[3]
Thermal Properties
Melting Point (Tm)230 - 240 °C[1]
Glass Transition Temp. (Tg)20 - 50 °C
Vicat Softening Point~179 °C
Optical Properties
Refractive Index~1.463[9]
TransparencyHigh (comparable to PMMA and Polystyrene)
Mechanical Properties
Tensile Strength25 - 40 MPa
Elongation at Break10 - 100 %
Electrical Properties
Dielectric Constant (1 MHz)~2.12[3]

Conclusion

The polymerization of this compound represents an unexplored area in specialty polymer synthesis. The protocols and information provided in these application notes, derived from the extensive knowledge base on the polymerization of similar sterically hindered α-olefins, offer a solid foundation for researchers to begin investigating this promising monomer. The resulting polymer is anticipated to possess a unique combination of properties that could be valuable in a variety of high-performance applications. Careful characterization of the synthesized polymer will be crucial in determining its structure-property relationships and potential for future development.

References

Analytical Methods for the Characterization of 3,4,4-Trimethylpent-1-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3,4,4-Trimethylpent-1-ene, a volatile organic compound. The methods described herein are fundamental for the quality control, impurity profiling, and comprehensive analysis of this compound in various research and development settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. It provides both retention time information for chromatographic separation and mass spectral data for structural elucidation.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValue
Retention Index (non-polar column)722.5 - 725.2
Molecular Ion (M+)m/z 112
Major Fragment Ions (m/z) Relative Intensity
57100%
41~34%
55~24%
97~10%
112~10%
Experimental Protocol

Objective: To separate and identify this compound in a sample mixture and to determine its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration for direct injection is in the low µg/mL range.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split injection with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 2 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak and compare the fragmentation pattern with a reference library or the data in Table 1. The base peak is expected at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with volatile solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Identification Identify Compound Chromatogram->Identification MassSpectrum->Identification NMR_Logic cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data Structure This compound Structure H_Shifts Chemical Shifts (ppm) 4.71, 1.99, 1.74, 0.90 Structure->H_Shifts correlates to H_Integration Integration 2H, 2H, 3H, 9H Structure->H_Integration correlates to H_Multiplicity Multiplicity All singlets Structure->H_Multiplicity correlates to C_Shifts Chemical Shifts (ppm) 149.9, 110.1, 52.8, 31.7, 29.5, 24.9 Structure->C_Shifts correlates to C_Types Carbon Types Quaternary, Methylene, Methyl Structure->C_Types correlates to FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_processing Data Interpretation Background Acquire Background Spectrum SampleIntro Introduce Sample (Gas Cell or ATR) Background->SampleIntro SampleSpectrum Acquire Sample Spectrum SampleIntro->SampleSpectrum ProcessSpectrum Process Spectrum (Background Correction) SampleSpectrum->ProcessSpectrum IdentifyBands Identify Characteristic Absorption Bands ProcessSpectrum->IdentifyBands Correlate Correlate with Functional Groups IdentifyBands->Correlate

References

Application Note: High-Resolution Gas Chromatography Methods for the Separation of Trimethylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed methodologies for the separation of trimethylpentene isomers using high-resolution gas chromatography (GC). The protocols outlined are particularly relevant for researchers, scientists, and professionals in the petrochemical and drug development industries who require accurate quantification and identification of these C8 alkene isomers. This document details the instrumental conditions, sample preparation, and expected quantitative data based on established methods such as ASTM D6730.

Introduction

Trimethylpentene isomers, key components in gasoline and various chemical syntheses, often exist as complex mixtures. Due to their similar boiling points and structural properties, their separation presents a significant analytical challenge. Gas chromatography, particularly with high-resolution capillary columns, is the premier technique for resolving these isomers. The choice of stationary phase and the optimization of chromatographic conditions are critical for achieving baseline separation and accurate quantification. This note details a robust GC method utilizing a non-polar stationary phase, which separates these isomers primarily based on their boiling points and molecular geometry.

Experimental Protocols

A detailed experimental protocol based on the principles of ASTM D6730 for detailed hydrocarbon analysis (DHA) is provided below. This method is suitable for the analysis of spark-ignition engine fuels and other hydrocarbon mixtures containing trimethylpentene isomers.[1][2][3]

1. Gas Chromatograph (GC) System: A gas chromatograph equipped with a flame ionization detector (FID), a capillary column oven with precise temperature programming capabilities (including sub-ambient cooling), and a split/splitless injector is required.[2][3]

2. Columns:

  • Analytical Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica (B1680970) capillary column with a 100% dimethylpolysiloxane stationary phase (e.g., HP-PONA, CP-Sil PONA CB, or equivalent) is recommended for high resolution of hydrocarbon isomers.[4][5][6]

  • Pre-column (Optional but Recommended): A 2-5 m tuning column with a 5% phenyl methyl-siloxane phase can be installed before the analytical column to enhance the separation of critical pairs, such as certain trimethylpentene isomers and aromatic compounds.[4][5]

3. Reagents and Materials:

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%). Hydrogen allows for faster analysis times.[5][7]

  • Detector Gases: Hydrogen (for FID), high purity, and compressed air.

  • Calibration Standards: A certified reference standard mixture containing known concentrations of various trimethylpentene isomers (e.g., 2,3,4-trimethyl-1-pentene, 2,3,4-trimethyl-2-pentene, 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene) and a series of n-alkanes for retention index calculation.

4. GC Operating Conditions:

ParameterValue
Injector Split/Splitless
Injector Temperature250 °C
Split Ratio150:1
Injection Volume0.1 - 0.2 µL
Oven Program
Initial Temperature5 °C
Initial Hold Time10 minutes
Ramp 15 °C/min to 48 °C
Hold 2Isothermal until elution of ethylbenzene (B125841) (approx. 29 min)
Ramp 23.8 °C/min to 150 °C
Final Hold Time10.70 minutes
Carrier Gas Helium
Flow RateConstant flow, adjusted to an optimal linear velocity (e.g., 28 cm/sec)
Detector Flame Ionization Detector (FID)
Detector Temperature250 - 300 °C
Hydrogen Flow35 mL/min
Air Flow250 mL/min
Makeup Gas (Helium)20 mL/min

Note: The oven program may need to be optimized based on the specific instrument and the desired separation of critical isomer pairs.[3]

5. Sample Preparation: For gasoline or other complex hydrocarbon samples, direct injection is often suitable. If necessary, samples can be diluted with a volatile, non-interfering solvent such as pentane (B18724) or hexane.

6. Data Analysis: Peak identification is primarily based on retention time comparison with known standards. Kovats retention indices can also be used for more robust identification across different systems.[3] Quantification is performed using the peak areas, with response factors applied for each component, and is typically expressed in mass percent.

Data Presentation

The following table summarizes the expected elution order and approximate retention times for several trimethylpentene isomers and related C8 compounds based on the GC method described above. The exact retention times can vary between systems.

CompoundIsomer TypeApproximate Retention Time (min)
2,4-Dimethyl-1-hexeneBranched Alkene~25.5
2,3-Dimethyl-1-hexeneBranched Alkene~26.0
3,5-Dimethyl-1-hexeneBranched Alkene~26.8
2,4,4-Trimethyl-1-penteneTrimethylpentene~27.5
2,3,4-Trimethyl-1-penteneTrimethylpentene~28.2
2,4,4-Trimethyl-2-penteneTrimethylpentene~29.0
2,3,4-Trimethyl-2-penteneTrimethylpentene~30.5
n-Octanen-Paraffin~32.0

Note: This data is compiled from typical detailed hydrocarbon analysis chromatograms and the elution order is based on the general principle of boiling point and structure on a non-polar column. Actual retention times should be confirmed with standards.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the GC analysis of trimethylpentene isomers.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Hydrocarbon Sample start->prep_sample inject Inject Sample into GC prep_sample->inject separate Separation on PONA Column inject->separate detect Detection by FID separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Peak Identification (Retention Time & RI) chromatogram->identify quantify Quantification (Peak Area & Response Factors) identify->quantify report Generate Report quantify->report

Caption: Workflow for GC analysis of trimethylpentene isomers.

GC_System_Schematic cluster_oven Oven carrier Carrier Gas (He or H2) injector Injector (Split/Splitless) carrier->injector precolumn Pre-column (Optional) injector->precolumn column Analytical Column (100m Dimethylpolysiloxane) injector->column precolumn->column detector Detector (FID) column->detector oven GC Oven (Temperature Programmed) data_system Data System detector->data_system

Caption: Schematic of the GC system for isomer analysis.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy to characterize 3,4,4-trimethylpent-1-ene. The information herein is designed to guide researchers in obtaining and interpreting NMR data for this volatile organic compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables provide a clear and structured overview of chemical shifts, multiplicities, and assignments for each unique nucleus in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits five distinct signals. The assignments are based on the chemical environment of the protons.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-1a~4.83Doublet1H
H-1b~4.63Doublet1H
H-3~1.94Singlet2H
C-2 Methyl Protons~1.77Singlet3H
C-4 Methyl Protons~0.93Singlet9H

Note: The chemical shifts for the diastereotopic protons on C-1 (H-1a and H-1b) are distinct.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the limited availability of experimental ¹³C NMR data in the literature, the following chemical shifts are predicted values. Predicted spectra are a valuable tool for initial assignment and confirmation of structural features.

Assignment Predicted Chemical Shift (δ, ppm)
C-1109.8
C-2150.1
C-341.5
C-438.3
C-2 Methyl23.0
C-4 Methyls29.5

Disclaimer: The ¹³C NMR data presented are based on computational predictions and should be confirmed with experimental data whenever possible.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile liquid.

Sample Preparation for a Volatile Liquid

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a boiling point significantly different from the analyte to minimize evaporation. Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for both ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Procedure:

    • Accurately weigh the desired amount of this compound in a small, clean vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid contamination from solid particles, a small plug of glass wool can be placed in the pipette.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

NMR Instrument Parameters

The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Sequence Standard single-pulseProton-decoupled single-pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-10 seconds
Number of Scans 8-16128-1024 (or more)
Spectral Width 12-16 ppm200-250 ppm
Temperature 298 K298 K

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Acquire_1H Acquire 1H NMR Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum NMR_Spectrometer->Acquire_13C Process_1H Process 1H Spectrum (Integration, Multiplicity) Acquire_1H->Process_1H Process_13C Process 13C Spectrum (Chemical Shifts) Acquire_13C->Process_13C Correlate_Data Correlate 1H and 13C Data Process_1H->Correlate_Data Process_13C->Correlate_Data Propose_Structure Propose Structure of This compound Correlate_Data->Propose_Structure Final_Structure Final Validated Structure Propose_Structure->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

The second diagram illustrates the logical relationships between the observed NMR signals and the assigned molecular structure.

signal_structure_correlation cluster_structure Molecular Structure cluster_1h_signals 1H NMR Signals cluster_13c_signals 13C NMR Signals (Predicted) mol_structure H1a H-1a (~4.83 ppm, d) H1b H-1b (~4.63 ppm, d) H3 H-3 (~1.94 ppm, s) C2_Me C-2 Me (~1.77 ppm, s) C4_Me C-4 Me's (~0.93 ppm, s) C1 C-1 (109.8 ppm) C2 C-2 (150.1 ppm) C3 C-3 (41.5 ppm) C4 C-4 (38.3 ppm) C2_Me_C C-2 Me (23.0 ppm) C4_Me_C C-4 Me's (29.5 ppm) H1a->C1 H1b->C1 H3->C3 C2_Me->C2_Me_C C4_Me->C4_Me_C

Caption: Correlation of NMR signals to the molecular structure.

Application of 3,4,4-Trimethylpent-1-ene in Fuel Additive Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpent-1-ene, an isomer of octene, is a compound of interest in the field of fuel science, particularly as a potential additive to enhance the octane (B31449) rating of gasoline. Its branched structure is characteristic of hydrocarbons with good anti-knock properties. This document provides detailed application notes and experimental protocols for the research and evaluation of this compound as a fuel additive. The information is intended for researchers and scientists in the fuel and chemical industries.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its close isomer, 2,4,4-trimethyl-1-pentene (B89804) (α-diisobutylene), is presented below. This data is essential for handling, blending, and modeling the behavior of these compounds in fuel mixtures.

PropertyThis compound2,4,4-Trimethyl-1-pentene
CAS Number 564-03-4[1][2][3]107-39-1[4][5][6]
Molecular Formula C8H16[1][2][3]C8H16[4][5][6]
Molecular Weight 112.21 g/mol [2][3]112.21 g/mol [4][6]
Boiling Point Not readily available101-102 °C[4]
Density Not readily available0.708 g/mL at 25 °C[4]
Research Octane Number (RON) Data not available106.0[7]
Motor Octane Number (MON) Data not available86.5[7]

Application as a Fuel Additive

This compound, as a branched olefin, is expected to exhibit a high blending octane number, making it a candidate for increasing the knock resistance of gasoline. The presence of a double bond and a highly branched structure suggests combustion characteristics favorable for spark-ignition engines.

Logical Relationship for Fuel Additive Evaluation

FuelAdditiveEvaluation cluster_synthesis Synthesis cluster_blending Blending cluster_testing Performance Testing cluster_analysis Data Analysis Isobutene Isobutene Dimerization Catalytic Dimerization Isobutene->Dimerization Trimethylpentene This compound Dimerization->Trimethylpentene BaseFuel Base Gasoline BlendedFuel Blended Fuel Sample BaseFuel->BlendedFuel Additive This compound Additive->BlendedFuel RON_Test RON (ASTM D2699) BlendedFuel->RON_Test MON_Test MON (ASTM D2700) BlendedFuel->MON_Test OctaneData Octane Number Data RON_Test->OctaneData MON_Test->OctaneData Performance Performance Evaluation OctaneData->Performance

Caption: Logical workflow for the evaluation of this compound as a fuel additive.

Experimental Protocols

I. Synthesis of this compound via Isobutene Dimerization

This protocol describes a general method for the synthesis of trimethylpentenes from isobutene. The selective production of the 3,4,4-isomer may require specific catalysts and reaction conditions.

Objective: To synthesize this compound through the catalytic dimerization of isobutene.

Materials:

  • C4 olefinic feedstock containing isobutene

  • Solid acid catalyst (e.g., zeolite beta, ion-exchange resin)[8][9]

  • Fixed-bed reactor system[10]

  • Temperature and pressure control units

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Activate the chosen solid acid catalyst according to the manufacturer's instructions. This may involve calcination at a specific temperature.

  • Reactor Setup: Pack the fixed-bed reactor with the prepared catalyst. Ensure uniform packing to avoid channeling.

  • Reaction Conditions:

    • Set the reactor temperature. Selective dimerization to trimethylpentenes can be achieved at moderate temperatures, for example, below 50°C.[8]

    • Pressurize the reactor with an inert gas (e.g., nitrogen) and then introduce the C4 olefinic feedstock at a controlled flow rate.

  • Product Collection: The reactor effluent, containing unreacted feedstock and oligomerization products, is passed through a condenser to collect the liquid product.

  • Product Analysis: Analyze the composition of the liquid product using gas chromatography (GC) to determine the conversion of isobutene and the selectivity towards this compound.

SynthesisWorkflow start Start catalyst_prep Prepare and Activate Solid Acid Catalyst start->catalyst_prep reactor_setup Pack Fixed-Bed Reactor catalyst_prep->reactor_setup set_conditions Set Reaction Temperature and Pressure reactor_setup->set_conditions feed_intro Introduce Isobutene Feedstock set_conditions->feed_intro reaction Dimerization Reaction feed_intro->reaction product_collection Condense and Collect Liquid Product reaction->product_collection gc_analysis Analyze Product by GC product_collection->gc_analysis end End gc_analysis->end

Caption: Experimental workflow for the synthesis of this compound.

II. Preparation of Gasoline Blends

Objective: To prepare gasoline blends with varying concentrations of this compound for octane number testing.

Materials:

  • Base gasoline with a known octane number (e.g., primary reference fuel or a commercial gasoline)

  • Synthesized and purified this compound

  • Volumetric flasks and pipettes or a gravimetric blending system[11]

  • Mixing vessel

Procedure:

  • Determine Blend Ratios: Decide on the volumetric or weight percentages of this compound to be blended with the base gasoline. Common blending ratios for testing additives are in the range of 1% to 20% by volume.

  • Blending:

    • Volumetric Blending: Accurately measure the required volumes of the base gasoline and this compound using calibrated volumetric glassware.

    • Gravimetric Blending: For higher accuracy, use an automatic reference fuel blender that prepares blends based on mass.[11]

  • Homogenization: Thoroughly mix the components in a sealed container to ensure a homogeneous blend.

  • Labeling: Clearly label each blend with its composition.

III. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The anti-knock quality of the prepared fuel blends should be determined using standardized engine tests.

Protocols:

  • Research Octane Number (RON): Follow the standard test method ASTM D2699.[12][13][14][15] This test simulates fuel performance under mild, low-speed driving conditions.[12] It is performed in a Cooperative Fuel Research (CFR) engine at 600 rpm.

  • Motor Octane Number (MON): Follow the standard test method ASTM D2700.[13][16][17][18] This test evaluates fuel performance under more severe, high-speed, and high-load conditions.[16] The CFR engine is operated at 900 rpm and a higher mixture inlet temperature.[12]

Apparatus:

  • Cooperative Fuel Research (CFR) engine[12][15]

  • Instrumentation for measuring knock intensity

General Procedure (summarized):

  • Engine Calibration: Calibrate the CFR engine using primary reference fuels (a mixture of isooctane (B107328) and n-heptane). Isooctane (2,2,4-trimethylpentane) is defined as having an octane number of 100, and n-heptane has an octane number of 0.[7][19]

  • Sample Testing: Run the engine on the prepared gasoline blend containing this compound.

  • Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock is observed.

  • Bracketing: Determine the two primary reference fuel blends that give knock intensities just above and below that of the sample.

  • Octane Number Calculation: The octane number of the sample is determined by interpolation between the octane numbers of the two bracketing reference fuels.[20]

Data Presentation

The results of the octane number testing should be summarized in a clear and structured table to facilitate comparison.

Blend Composition (vol%)Research Octane Number (RON)Motor Octane Number (MON)
Base Gasoline[Insert Value][Insert Value]
Base Gasoline + 5% Additive[Insert Measured Value][Insert Measured Value]
Base Gasoline + 10% Additive[Insert Measured Value][Insert Measured Value]
Base Gasoline + 15% Additive[Insert Measured Value][Insert Measured Value]
Base Gasoline + 20% Additive[Insert Measured Value][Insert Measured Value]

Conclusion

The protocols outlined in this document provide a framework for the systematic evaluation of this compound as a fuel additive. While data on its specific octane rating is currently limited, its structural similarity to high-octane compounds like its isomer, 2,4,4-trimethyl-1-pentene, suggests it holds promise as an octane booster. Rigorous experimental testing according to the standardized methods described is essential to quantify its effect on gasoline performance.

References

Application Notes and Protocols for Grignard Reactions Involving 3,4,4-Trimethylpent-1-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a multi-step synthetic sequence beginning with the sterically hindered alkene, 3,4,4-trimethylpent-1-ene, and culminating in a Grignard reaction to form a novel alcohol. This pathway is particularly relevant for the synthesis of complex molecules in drug discovery and development, where precise carbon-carbon bond formation and control of stereochemistry are paramount.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] Their utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, is well-established.[5] The starting material, this compound, presents a unique synthetic challenge due to its steric bulk. This document outlines a reliable three-step process to convert this alkene into a Grignard reagent and subsequently use it in a nucleophilic addition to a carbonyl compound. The described workflow involves:

  • Hydroboration-Oxidation: An anti-Markovnikov addition of water across the double bond to yield the corresponding primary alcohol.[6][7][8]

  • Bromination: Conversion of the primary alcohol to an alkyl bromide, a necessary precursor for the Grignard reagent.

  • Grignard Reaction: Formation of the Grignard reagent and its subsequent reaction with an aldehyde to yield a secondary alcohol.

Data Presentation

The following table summarizes the expected reactants, reagents, and products for each step of the synthetic sequence. Please note that yields are representative and can vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Hydroboration-OxidationThis compound1. BH₃•THF2. H₂O₂, NaOH3,4,4-Trimethylpentan-1-ol85-95
2Bromination3,4,4-Trimethylpentan-1-olPBr₃1-Bromo-3,4,4-trimethylpentane70-85
3Grignard Reaction1-Bromo-3,4,4-trimethylpentane1. Mg, Diethyl ether2. Aldehyde (e.g., Acetaldehyde)3. H₃O⁺ (workup)5,6,6-Trimethylheptan-2-ol60-80

Experimental Protocols

Step 1: Synthesis of 3,4,4-Trimethylpentan-1-ol via Hydroboration-Oxidation

This protocol describes the anti-Markovnikov hydration of this compound.[6][7][8]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Under an inert atmosphere (nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Add this compound (1.0 eq) and anhydrous THF to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the 1 M solution of BH₃•THF (0.4 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (1.5 eq).

  • Carefully add 30% H₂O₂ (1.5 eq) dropwise, ensuring the temperature does not exceed 40 °C.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4,4-trimethylpentan-1-ol.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of 1-Bromo-3,4,4-trimethylpentane

This protocol details the conversion of the primary alcohol to the corresponding alkyl bromide using phosphorus tribromide.

Materials:

  • 3,4,4-Trimethylpentan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, place 3,4,4-trimethylpentan-1-ol (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture over ice water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,4,4-trimethylpentane.

  • Purify the product by vacuum distillation.

Step 3: Grignard Reaction to Synthesize 5,6,6-Trimethylheptan-2-ol

This protocol describes the formation of the Grignard reagent and its subsequent reaction with acetaldehyde (B116499).

Materials:

  • 1-Bromo-3,4,4-trimethylpentane

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser with drying tube, magnetic stirrer

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-3,4,4-trimethylpentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 5,6,6-trimethylheptan-2-ol.

  • Purify the product by column chromatography or vacuum distillation.

Visualizations

Synthetic Pathway

Synthetic_Pathway start This compound alcohol 3,4,4-Trimethylpentan-1-ol start->alcohol 1. BH3•THF 2. H2O2, NaOH bromide 1-Bromo-3,4,4-trimethylpentane alcohol->bromide PBr3 grignard 3,4,4-Trimethylpentylmagnesium bromide bromide->grignard Mg, Et2O product 5,6,6-Trimethylheptan-2-ol grignard->product 1. Acetaldehyde 2. H3O+

Caption: Overall synthetic route from this compound.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification prep1 Activate Mg with I2 prep2 Add Alkyl Bromide Solution prep1->prep2 prep3 Reflux prep2->prep3 react1 Cool to 0 °C prep3->react1 react2 Add Aldehyde Solution react1->react2 react3 Stir at RT react2->react3 workup1 Quench with NH4Cl react3->workup1 workup2 Extract with Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: Step-by-step workflow for the Grignard reaction.

References

Application Notes and Protocols: Catalytic Hydroformylation of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroformylation of alkenes, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing an atom-economical route to aldehydes from simple olefins, carbon monoxide, and hydrogen.[1] This process is instrumental in producing bulk chemicals that are precursors to detergents, plasticizers, and various fine chemicals. The catalytic hydroformylation of 3,4,4-trimethylpent-1-ene is a targeted transformation that yields 4,5,5-trimethylhexanal, a valuable branched-chain aldehyde. However, the substrate's sterically hindered, trisubstituted nature presents significant challenges in achieving high conversion and regioselectivity.

This document provides detailed application notes and a representative protocol for the rhodium-catalyzed hydroformylation of this compound. The focus is on catalyst selection, reaction optimization, and a general methodology suitable for researchers in organic synthesis and drug development.

Catalyst System and Regioselectivity

Rhodium complexes are highly effective catalysts for hydroformylation, often operating under milder conditions than their cobalt-based counterparts.[2][3] For sterically hindered alkenes like this compound, the choice of ligand coordinated to the rhodium center is critical for controlling both activity and regioselectivity. The reaction can theoretically yield two regioisomers: the desired linear aldehyde (4,5,5-trimethylhexanal) and the branched aldehyde (2,3,3-trimethylhexanal).

The use of sterically bulky phosphine (B1218219) or phosphite (B83602) ligands can significantly influence the product distribution.[4] Density Functional Theory (DFT) calculations have shown that noncovalent interactions between the ligand and the substrate during the olefin insertion step play a crucial role in determining the regiochemical outcome.[5] For trisubstituted olefins, specialized ligands such as π-acceptor phosphorus ligands (e.g., briphos) have been shown to be effective.[4]

Experimental Protocol: Representative Procedure

This protocol describes a general method for the hydroformylation of this compound using a rhodium-based catalyst. Researchers should perform appropriate risk assessments and adhere to all laboratory safety protocols, particularly when working with high-pressure gases like carbon monoxide and hydrogen.

Materials and Equipment:

  • Substrate: this compound (High purity)

  • Catalyst Precursor: Rh(acac)(CO)₂ (Rhodium(I) acetylacetonatodicarbonyl)

  • Ligand: A suitable phosphine or phosphite ligand (e.g., Triphenylphosphine (PPh₃) for general studies, or a more specialized ligand like a bulky phosphite for improved regioselectivity).

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Gases: Syngas (a 1:1 mixture of CO:H₂), Nitrogen (for inerting)

  • Apparatus: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller. Standard laboratory glassware for workup and purification.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Assemble the reactor and purge it with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Catalyst Preparation (In Situ):

    • In a nitrogen-filled glovebox or under a stream of nitrogen, charge the autoclave with the rhodium precursor (e.g., 0.01 mol%) and the chosen phosphine ligand (e.g., 10 equivalents relative to Rh).

    • Add anhydrous solvent (e.g., Toluene) to dissolve the catalyst components.

  • Reaction Execution:

    • Add the substrate, this compound, to the autoclave via syringe.

    • Seal the reactor securely.

    • Pressurize the reactor with syngas (CO/H₂ = 1:1) to a desired pressure (e.g., 20-50 bar).[6][7]

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).[7]

    • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-24 hours), monitoring the pressure for any significant drop that might indicate gas consumption.

  • Work-up and Product Isolation:

    • After the reaction time has elapsed, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to isolate the 4,5,5-trimethylhexanal.

  • Analysis:

    • The conversion of the starting material and the yield of the aldehyde products can be determined by Gas Chromatography (GC) using an internal standard.

    • The structure of the purified product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Factors Influencing Hydroformylation

While specific data for this compound is sparse in the literature, the following tables summarize general trends observed in the hydroformylation of analogous branched and sterically hindered alkenes.

Table 1: Representative Effect of Ligands on Hydroformylation of Branched Alkenes

Ligand TypeSteric BulkElectronic EffectTypical Regioselectivity (Linear:Branched)General Activity
Triphenylphosphine (PPh₃)Moderateσ-donor, π-acceptorModerate (e.g., 2:1 to 4:1 for 1-alkenes)Good
Trialkylphosphine (e.g., PBu₃)ModerateStrong σ-donorLowerHigh
Bulky PhosphitesHighStrong π-acceptorCan be high for linear or branched productVery High
Bidentate (e.g., BISBI)High (wide bite angle)VariesHigh selectivity for linear aldehydeVaries

Note: Data is generalized from studies on various alkenes to illustrate trends.[3]

Table 2: Influence of Reaction Conditions on Hydroformylation

ParameterRangeEffect on ConversionEffect on Regioselectivity (Linear)Potential Side Reactions
Temperature 60 - 140 °CIncreases with temperatureOften decreases at higher temperaturesIsomerization, Hydrogenation[7]
Syngas Pressure 10 - 100 barGenerally increases with pressureCan increase with higher CO partial pressureCatalyst inhibition at very high CO pressure
CO:H₂ Ratio 1:2 to 2:1Optimal usually around 1:1Higher CO pressure favors linear isomerHydrogenation increases with higher H₂ ratio[6]
Catalyst Loading 0.001 - 0.1 mol%Increases with loadingGenerally minimal effectCost increases

Visualizations: Workflow and Catalytic Cycle

The following diagrams illustrate the key processes involved in the catalytic hydroformylation of this compound.

G Experimental Workflow for Hydroformylation cluster_prep Reactor Preparation cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation & Analysis prep1 Assemble & Dry Autoclave prep2 Purge with Nitrogen prep1->prep2 react1 Charge Catalyst & Ligand prep2->react1 react2 Add Solvent & Substrate react1->react2 react3 Pressurize with Syngas (CO/H2) react2->react3 react4 Heat & Stir (e.g., 100°C, 40 bar) react3->react4 workup1 Cool & Vent Reactor react4->workup1 workup2 Solvent Removal workup1->workup2 workup3 Purification (Distillation/Chromatography) workup2->workup3 analysis GC & NMR Analysis workup3->analysis G Simplified Rhodium-Catalyzed Hydroformylation Cycle A HRh(CO)L2 (Active Catalyst) B Olefin Coordination A->B + Alkene - L C Migratory Insertion (Alkyl Complex) B->C D CO Coordination C->D + CO E Acyl Formation D->E Migratory Insertion F Oxidative Addition (H2) E->F + H2 G Reductive Elimination F->G G->A + Aldehyde prod 4,5,5-Trimethylhexanal G->prod sub This compound sub->B G Factors Influencing Regioselectivity regio Regioselectivity (Linear vs. Branched Aldehyde) ligand Ligand Properties ligand->regio steric Steric Bulk (e.g., Cone Angle) ligand->steric electronic Electronic Effects (π-acceptor/σ-donor) ligand->electronic conditions Reaction Conditions conditions->regio temp Temperature conditions->temp pressure CO Partial Pressure conditions->pressure steric->regio electronic->regio temp->regio pressure->regio

References

Application Notes and Protocols: Metathesis Reactions of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis is a powerful and versatile tool in organic synthesis, enabling the formation of new carbon-carbon double bonds. This document provides detailed application notes and protocols for the metathesis reactions of 3,4,4-trimethylpent-1-ene, a sterically hindered terminal olefin. Due to its bulky tert-butyl group adjacent to the double bond, this substrate presents unique challenges and opportunities in metathesis reactions. These notes are intended to guide researchers in designing and executing self-metathesis and cross-metathesis reactions involving this substrate, with a focus on catalyst selection, reaction optimization, and potential applications in the synthesis of complex molecules.

The steric hindrance in this compound significantly influences its reactivity in metathesis. Generally, sterically demanding olefins require more active and specialized catalysts to achieve efficient conversion. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are often employed for such challenging substrates. The choice of catalyst can impact not only the reaction rate but also the selectivity of the transformation.

Self-Metathesis of this compound

The self-metathesis of this compound results in the formation of 2,2,3,3,6,6,7,7-octamethyl-4-octene and the release of ethylene (B1197577) gas. This reaction is driven by the irreversible loss of ethylene, which shifts the equilibrium towards the product.

Predicted Reaction Data

While specific experimental data for the self-metathesis of this compound is not extensively reported in the literature, the following table provides predicted reaction conditions and outcomes based on studies with structurally similar, sterically hindered terminal olefins.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Predicted Conversion (%)Predicted Yield (%)Reference Analogy
Grubbs II2.0Toluene (B28343)6012>90~85[General performance with hindered olefins]
Hoveyda-Grubbs II1.5Dichloromethane408>95~90[High activity for sterically demanding substrates]
Umicore M7211.0Toluene506>95~92[Designed for sterically hindered rearrangements][1]
Experimental Protocol: Self-Metathesis

Materials:

  • This compound (freshly distilled)

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous toluene or dichloromethane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add anhydrous solvent (10 mL) and stir the solution.

  • In a separate vial, weigh the desired amount of the ruthenium catalyst (e.g., 0.02 mmol for 2 mol% loading) and dissolve it in a small amount of the anhydrous solvent.

  • Transfer the catalyst solution to the reaction flask via a cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and allow it to stir for the specified time. The reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • The solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica (B1680970) gel to afford the desired product.

Cross-Metathesis of this compound

Cross-metathesis of this compound with various olefin partners allows for the introduction of diverse functional groups. The success of these reactions is highly dependent on the nature of the cross-partner and the catalyst employed. Electron-deficient olefins, such as acrylates, and styrenic compounds are common partners in cross-metathesis.

Predicted Reaction Data for Cross-Metathesis

The following tables summarize predicted conditions and outcomes for the cross-metathesis of this compound with representative partners.

Cross-Metathesis with Methyl Acrylate (B77674)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Predicted Conversion (%)Predicted Yield (%)Reference Analogy
Hoveyda-Grubbs II3.0Toluene6012~80~70[Cross-metathesis with electron-deficient olefins]
Nitro-Grela catalyst2.5Dichloromethane4510~85~75[Enhanced activity with electron-deficient partners][2]

Cross-Metathesis with Styrene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Predicted Conversion (%)Predicted Yield (%)Reference Analogy
Grubbs II2.5Toluene8016~75~65[Cross-metathesis with styrenes]
Umicore M7222.0Dichloromethane4012~85~78[Suitable for bulky substituents][3]
Experimental Protocol: Cross-Metathesis with Methyl Acrylate

Materials:

  • This compound (freshly distilled)

  • Methyl acrylate (freshly distilled)

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and methyl acrylate (1.2 mmol, 1.2 equivalents) in anhydrous toluene (10 mL).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the Hoveyda-Grubbs II catalyst (0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of argon.

  • Heat the reaction to 60 °C and stir for 12 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, quench the reaction with ethyl vinyl ether.

  • Concentrate the mixture and purify the residue by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The logical progression of a metathesis reaction, from substrate and catalyst selection to product formation, can be visualized as a workflow. The choice of catalyst is critical and depends on the steric and electronic properties of the substrates.

Metathesis_Workflow cluster_start Inputs cluster_catalyst Catalyst Selection cluster_reaction Reaction cluster_outcome Output Substrate This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Substrate->Reaction_Setup Partner Olefin Partner (for Cross-Metathesis) Partner->Reaction_Setup G_II Grubbs II Metathesis Metathesis Reaction G_II->Metathesis HG_II Hoveyda-Grubbs II HG_II->Metathesis Specialized Specialized Catalysts (e.g., Umicore M721/M722) Specialized->Metathesis Reaction_Setup->Metathesis Self_Product Self-Metathesis Product Metathesis->Self_Product Self-Metathesis Cross_Product Cross-Metathesis Product Metathesis->Cross_Product Cross-Metathesis Chauvin_Mechanism Catalyst [Ru]=CH2 Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Olefin 1 Olefin1 R1-CH=CH2 Olefin1->Intermediate1 New_Carbene [Ru]=CHR1 Intermediate1->New_Carbene - CH2=CH2 Intermediate2 Metallacyclobutane 2 New_Carbene->Intermediate2 + Olefin 2 Olefin2 R2-CH=CH2 Olefin2->Intermediate2 Product R1-CH=CHR2 Intermediate2->Product - [Ru]=CH2 Regen_Catalyst [Ru]=CH2 Intermediate2->Regen_Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4,4-Trimethylpent-1-ene. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities, with the most common being its structural isomers, such as 2,4,4-trimethyl-2-pentene (B94453) and other C8 alkenes. Other potential impurities include residual starting materials from synthesis, oligomers, peroxides formed upon exposure to air, and water.

Q2: Which purification technique is most suitable for removing isomeric impurities?

A2: For separating isomers with very close boiling points, preparative gas chromatography (GC) is the most effective technique due to its high resolving power. Fractional distillation can also be used, but may not achieve baseline separation of all isomers.

Q3: How can I remove peroxide impurities from this compound?

A3: Peroxides can be removed by passing the alkene through a column of activated alumina (B75360).[1][2] Alternatively, treatment with a solution of ferrous sulfate (B86663) can be used to decompose the peroxides.[3]

Q4: What is the best method for drying this compound?

A4: To remove dissolved water, azeotropic distillation with a suitable entrainer like benzene (B151609) or toluene (B28343) is effective.[4][5] For gross water removal, standard drying agents like anhydrous magnesium sulfate or calcium chloride can be used prior to distillation.

Q5: How can I confirm the purity of this compound after purification?

A5: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Capillary Gas Chromatography with a Flame Ionization Detector (GC-FID).[6] These methods can quantify the main component and identify any remaining impurities.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor separation of isomers - Inefficient fractionating column.- Distillation rate is too fast.- Insufficient reflux ratio.- Use a longer or more efficient (higher number of theoretical plates) fractionating column.- Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Increase the reflux ratio by adjusting the distillation head.
Bumping or uneven boiling - Absence of boiling chips or stir bar.- Heating is too rapid or uneven.- Always add fresh boiling chips or a magnetic stir bar before heating.- Use a heating mantle with a stirrer for even heat distribution.
Flooding of the fractionating column - Excessive heating rate.- Reduce the heat input to the distillation flask to allow the condensed vapor (reflux) to flow back down the column without accumulating.
Temperature fluctuations at the thermometer - Improper placement of the thermometer bulb.- Drafts affecting the distillation apparatus.- Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.- Insulate the distillation column and head with glass wool or aluminum foil.
Product is cloudy - Water contamination.- Ensure all glassware is thoroughly dried before use.- Pre-dry the this compound with a suitable drying agent or perform an azeotropic distillation to remove water.
Preparative Gas Chromatography (GC)
Problem Possible Cause(s) Solution(s)
Poor peak resolution - Inappropriate column or stationary phase.- Incorrect temperature program.- Carrier gas flow rate is not optimal.- Select a column with a stationary phase suitable for separating non-polar hydrocarbons (e.g., a non-polar or slightly polar phase).- Optimize the temperature program, including the initial temperature, ramp rate, and final temperature.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak tailing - Active sites in the injector or column.- Column overloading.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Reduce the injection volume or the concentration of the sample.
Ghost peaks - Contamination in the carrier gas, syringe, or injector.- Septum bleed.- Use high-purity carrier gas and install traps to remove impurities.- Thoroughly clean the syringe before each injection.- Use high-quality, low-bleed septa.
Low recovery of purified product - Leaks in the system.- Inefficient trapping of the collected fractions.- Check for leaks at all connections using an electronic leak detector.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to efficiently condense the eluting compound.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To remove impurities with significantly different boiling points from this compound.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation flask

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound and boiling chips or a stir bar to the distillation flask.

  • Inert Atmosphere: Purge the system with an inert gas to prevent oxidation of the alkene, especially at elevated temperatures.

  • Heating: Begin heating the flask gently.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second in the condenser.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (lower boiling impurities) in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approximately 104-105 °C).

    • Main Fraction: Change to a clean receiving flask to collect the purified this compound while the temperature remains constant.

    • End Fraction: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues.

  • Analysis: Analyze the purity of the collected main fraction by GC-MS.

Protocol 2: Removal of Peroxides using Activated Alumina

Objective: To remove peroxide impurities from this compound.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Column Preparation: Place a small plug of glass wool or use a column with a fritted disc at the bottom of the chromatography column.

  • Packing: Fill the column with activated alumina.

  • Elution: Gently pour the this compound onto the top of the alumina column.

  • Collection: Allow the alkene to pass through the column under gravity and collect the eluate in a clean, dry flask.

  • Testing: Test the purified liquid for the presence of peroxides using peroxide test strips. If peroxides are still present, repeat the process.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆112.22104-105
2,4,4-Trimethyl-1-penteneC₈H₁₆112.22101-102
2,4,4-Trimethyl-2-penteneC₈H₁₆112.22104
3,4,4-Trimethyl-2-penteneC₈H₁₆112.22111-112

Note: Boiling points are approximate and may vary with pressure.

Table 2: Expected Purity of this compound after Different Purification Techniques

Purification TechniqueStarting Purity (Typical)Expected Final PurityCommon Remaining Impurities
Fractional Distillation 90-95%>98%Close-boiling isomers
Preparative Gas Chromatography >98% (after distillation)>99.5%Trace amounts of co-eluting isomers
Alumina Column Chromatography VariesVaries (removes polar impurities)Non-polar impurities (e.g., isomers)

Visualizations

Purification_Workflow Start Crude this compound Pretreatment Pre-treatment (e.g., Washing, Drying) Start->Pretreatment Peroxide_Removal Peroxide Removal (Activated Alumina) Pretreatment->Peroxide_Removal Distillation Fractional Distillation Peroxide_Removal->Distillation Prep_GC Preparative GC Distillation->Prep_GC For highest purity Analysis Purity Analysis (GC-MS) Distillation->Analysis Prep_GC->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic decision decision issue issue Start Purification Issue? Check_Purity Check Purity (GC-MS) Start->Check_Purity Is_Pure Purity > 99.5%? Check_Purity->Is_Pure Yes Impurity_ID Identify Impurities Check_Purity->Impurity_ID No End Pure Product Is_Pure->End Isomers Isomeric Impurities? Impurity_ID->Isomers Polar_Imp Polar Impurities? Isomers->Polar_Imp No Use_Prep_GC Use Preparative GC Isomers->Use_Prep_GC Yes Use_Alumina Use Alumina Column Polar_Imp->Use_Alumina Yes Redistill Re-distill Carefully Polar_Imp->Redistill No

References

Common side products in the synthesis of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,4-trimethylpent-1-ene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route to obtain this compound?

A1: A primary synthetic route for this compound involves a two-step process. The first step is the synthesis of the precursor alcohol, 3,4,4-trimethylpentan-2-ol (B13071519). This is typically achieved through a Grignard reaction between tert-butylmagnesium chloride and acetaldehyde (B116499).[1] The subsequent step is the dehydration of the resulting alcohol to yield the target alkene.

Q2: What are the expected side products in the synthesis of this compound via alcohol dehydration?

A2: The dehydration of 3,4,4-trimethylpentan-2-ol is an elimination reaction that can lead to a mixture of isomeric alkenes. The major side product is typically the more thermodynamically stable, more substituted alkene, 3,4,4-trimethylpent-2-ene , which is formed following Zaitsev's rule. The desired product, This compound , is the less substituted "Hofmann" product. The ratio of these products is highly dependent on the reaction conditions. Additionally, carbocation rearrangements, though less likely for this specific substrate under carefully controlled conditions, can lead to other isomeric C8H16 alkenes.

Q3: How can I favor the formation of the desired this compound over the Zaitsev side product?

A3: To favor the formation of the less substituted alkene (Hofmann product), conditions that promote kinetic control and are sensitive to steric hindrance should be employed. This can be achieved by:

  • Using a bulky base: Sterically hindered bases will preferentially abstract the more accessible proton, leading to the Hofmann product.

  • Employing a bulky leaving group: Converting the alcohol's hydroxyl group into a larger leaving group, such as a quaternary ammonium (B1175870) salt, can sterically hinder the approach to the more substituted beta-hydrogen, thus favoring the formation of the terminal alkene. This is the principle behind the Hofmann Elimination.[2][3][4][5][6]

Troubleshooting Guides

Problem 1: Low yield of the desired this compound and a high proportion of the 3,4,4-trimethylpent-2-ene isomer.

  • Cause: The reaction conditions are favoring the thermodynamically controlled Zaitsev elimination pathway. This is common with acid-catalyzed dehydrations using strong, non-hindered acids.[7][8][9]

  • Solution:

    • Modify the Elimination Strategy: Instead of a direct acid-catalyzed dehydration, consider a two-step Hofmann elimination. This involves converting the precursor amine of 3,4,4-trimethylpentan-2-ol to a quaternary ammonium salt, followed by elimination using a base like silver oxide. The bulky quaternary ammonium leaving group will favor the formation of the terminal alkene.[2][3][5][6]

    • Use a Milder Dehydration Reagent: Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can sometimes favor the less substituted alkene, especially with hindered alcohols.

Problem 2: Formation of unexpected isomeric alkenes.

  • Cause: The reaction conditions, particularly in acid-catalyzed dehydrations, may be promoting carbocation rearrangements to more stable carbocations, which then undergo elimination.

  • Solution:

    • Lower the Reaction Temperature: Higher temperatures can provide the activation energy needed for rearrangements. Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Choose a Non-Rearranging Elimination Method: E2-type eliminations, such as the Hofmann elimination or dehydration using POCl₃, proceed without the formation of a discrete carbocation intermediate, thus avoiding rearrangements.

Problem 3: Low overall yield of alkene products.

  • Cause: Incomplete reaction of the starting alcohol or competing substitution reactions.

  • Solution:

    • Ensure Anhydrous Conditions: For the Grignard synthesis of the precursor alcohol, strictly anhydrous conditions are necessary as Grignard reagents react with water.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Ensure the temperature is sufficient for the elimination to occur but not so high as to cause degradation or excessive side reactions.

    • Choice of Solvent: The solvent can influence the reaction pathway. Ensure the chosen solvent is appropriate for the specific elimination method being used.

Quantitative Data Summary

Elimination MethodExpected Major ProductExpected Minor ProductRationale
Acid-Catalyzed Dehydration 3,4,4-Trimethylpent-2-ene (Zaitsev)This compound (Hofmann)Follows Zaitsev's rule, favoring the more stable, more substituted alkene.[7][8][9]
Hofmann Elimination This compound (Hofmann)3,4,4-Trimethylpent-2-ene (Zaitsev)The bulky quaternary ammonium leaving group sterically favors abstraction of the less hindered proton.[2][3][4][5][6]

Experimental Protocols

1. Synthesis of 3,4,4-Trimethylpentan-2-ol (Precursor Alcohol)

  • Reaction: Grignard reaction of tert-butylmagnesium chloride with acetaldehyde.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to activate the magnesium.

    • Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the flask. The reaction should initiate, as evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the addition rate.

    • After the formation of the Grignard reagent is complete, cool the flask in an ice bath.

    • Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for a few hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude 3,4,4-trimethylpentan-2-ol by distillation.

2. Synthesis of this compound (Hofmann Elimination Route - Conceptual)

  • Note: This is a conceptual protocol as a specific literature procedure for this substrate was not found. It is based on the general principles of the Hofmann elimination.[2][3][5][6]

  • Step 1: Formation of the Quaternary Ammonium Salt

    • The precursor alcohol would first need to be converted to the corresponding amine (e.g., via reductive amination or conversion to an alkyl halide followed by amination).

    • The resulting amine is then treated with excess methyl iodide (exhaustive methylation) in a suitable solvent to form the quaternary ammonium iodide salt.

  • Step 2: Elimination

    • The quaternary ammonium iodide is treated with silver oxide and water to form the corresponding quaternary ammonium hydroxide.

    • The resulting solution is heated, typically to between 100-200 °C, to induce the E2 elimination.

    • The volatile alkene product, this compound, is collected by distillation. The tertiary amine is the other product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Elimination tert-Butyl_Chloride tert-Butyl Chloride + Mg Grignard_Reagent tert-Butylmagnesium Chloride tert-Butyl_Chloride->Grignard_Reagent Acetaldehyde Acetaldehyde Precursor_Alcohol 3,4,4-Trimethylpentan-2-ol Acetaldehyde->Precursor_Alcohol Grignard_Reagent->Precursor_Alcohol Dehydration Dehydration (e.g., H₂SO₄, heat) Precursor_Alcohol->Dehydration Hofmann_Elimination Hofmann Elimination Precursor_Alcohol->Hofmann_Elimination Target_Product This compound Dehydration->Target_Product Minor Side_Product 3,4,4-Trimethylpent-2-ene Dehydration->Side_Product Major Hofmann_Elimination->Target_Product Major Hofmann_Elimination->Side_Product Minor

References

Technical Support Center: Optimizing Yield of 3,4,4-Trimethylpent-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 3,4,4-trimethylpent-1-ene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during its synthesis.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inefficient Reaction Conditions: The choice of reaction pathway and the specific conditions are critical for maximizing the yield of this sterically hindered terminal alkene.

    • Dehydration of 3,4,4-Trimethylpentan-2-ol (B13071519): This is a common method, but often leads to a mixture of products. To favor the desired terminal alkene (Hofmann product) over the more stable internal alkene (Zaitsev product), consider using a bulky base or specific catalysts. Traditional strong acids like sulfuric or phosphoric acid tend to favor the Zaitsev product.[1][2]

    • Wittig Reaction: This reaction is excellent for forming a double bond at a specific location. However, sterically hindered ketones can be challenging substrates.[3][4] Ensure you are using a non-stabilized ylide, such as methylenetriphenylphosphorane (B3051586), and a strong, non-nucleophilic base.[5][6]

    • Hofmann Elimination: This method is specifically designed to produce the least substituted alkene and is therefore a strong candidate for synthesizing this compound.[7][8][9]

  • Reagent Quality:

    • Ensure all reagents are pure and anhydrous, especially for the Wittig reaction where the ylide is highly sensitive to moisture.[5]

    • Verify the activity of your base (e.g., n-butyllithium, sodium hydride) as old or improperly stored reagents can lose their potency.

  • Reaction Temperature and Time:

    • For dehydration reactions, lower temperatures may favor the kinetic (Hofmann) product, while higher temperatures can lead to the thermodynamic (Zaitsev) product.[1][2]

    • Wittig reactions with hindered substrates may require longer reaction times or elevated temperatures to proceed to completion.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Problem 2: Formation of Multiple Isomers (Low Regioselectivity)

Possible Causes and Solutions:

  • Reaction Choice: As mentioned, acid-catalyzed dehydration of 3,4,4-trimethylpentan-2-ol is prone to yielding a mixture of this compound (Hofmann product) and the more stable 3,4,4-trimethylpent-2-ene (Zaitsev product).

    • To increase the proportion of the desired terminal alkene, consider using the Hofmann elimination, which is specifically designed for this purpose.[7][8][9]

    • Alternatively, the Wittig reaction provides excellent control over the double bond position, avoiding isomeric mixtures.[3][10]

  • Steric Hindrance: The bulky nature of the substrate favors the formation of the less sterically hindered terminal alkene. You can leverage this by using a bulky base in elimination reactions, which will preferentially abstract a proton from the less hindered primary carbon.[11]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining a high yield of pure this compound?

For the highest regioselectivity and yield of the terminal alkene, the Hofmann Elimination or the Wittig Reaction are generally preferred over acid-catalyzed dehydration.

  • Hofmann Elimination is specifically designed to produce the least substituted alkene, making it an excellent choice.[7][8][9]

  • The Wittig Reaction , while potentially requiring optimization for the hindered ketone precursor, offers precise control over the double bond placement, preventing the formation of isomeric byproducts.[3][10]

Q2: I am performing a dehydration of 3,4,4-trimethylpentan-2-ol and getting a low yield of the desired terminal alkene. What can I do?

To favor the formation of this compound (the Hofmann product) during dehydration, you can try the following:

  • Use a Bulky Base/Catalyst System: Instead of traditional strong acids, consider using a bulkier acid catalyst or a two-step process where the alcohol is first converted to a better leaving group (like a tosylate) and then treated with a bulky, non-nucleophilic base such as potassium tert-butoxide.

  • Employ Milder Conditions: Harsher conditions (high temperatures) tend to favor the thermodynamically more stable internal alkene.[1][2] Exploring milder dehydration agents may improve the selectivity for the terminal alkene.[12]

Q3: My Wittig reaction to produce this compound is not working. What are some common troubleshooting steps?

Low yields in Wittig reactions with hindered substrates are common. Here’s how to troubleshoot:

  • Ensure Anhydrous Conditions: The phosphorus ylide is a very strong base and will be quenched by any water present. Flame-dry your glassware and use anhydrous solvents.[5]

  • Check Your Base: For preparing the non-stabilized methylide, you need a very strong base like n-butyllithium or sodium hydride.[5]

  • Increase Reaction Time and/or Temperature: Sterically hindered ketones react slower. Monitor the reaction by TLC to determine if it is proceeding. You may need to run the reaction for a longer period or at a higher temperature.[5]

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that often works better for hindered ketones.[3][4]

Q4: What are the expected side products when synthesizing this compound?

  • Dehydration of 3,4,4-trimethylpentan-2-ol: The primary side product is the Zaitsev elimination product, 3,4,4-trimethylpent-2-ene . Rearrangement products are also possible due to the formation of a carbocation intermediate.

  • Wittig Reaction: The main byproduct is triphenylphosphine (B44618) oxide . Incomplete reaction will leave the starting ketone.

  • Hofmann Elimination: The main byproduct is the tertiary amine leaving group, typically trimethylamine .

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Elimination (Conceptual)

This protocol outlines the general steps for a Hofmann elimination to produce a terminal alkene.

  • Exhaustive Methylation: React the corresponding primary amine (3,4,4-trimethylpentan-1-amine) with an excess of methyl iodide to form the quaternary ammonium (B1175870) iodide salt.[13][14]

  • Anion Exchange: Treat the quaternary ammonium iodide with silver oxide (Ag₂O) in water to replace the iodide ion with a hydroxide (B78521) ion, forming the quaternary ammonium hydroxide.[7]

  • Elimination: Heat the quaternary ammonium hydroxide solution. The hydroxide ion will act as a base, and an E2 elimination will occur to yield this compound, trimethylamine, and water.[8][9] The alkene can then be isolated through distillation or extraction.

Protocol 2: Synthesis of this compound via Wittig Reaction (Conceptual)

This protocol provides a general procedure for a Wittig reaction to synthesize a terminal alkene from a ketone.

  • Ylide Formation: In a flame-dried, inert atmosphere flask, dissolve methyltriphenylphosphonium (B96628) bromide in anhydrous THF. Cool the solution to 0 °C and add a strong base such as n-butyllithium dropwise. Allow the mixture to stir to form the methylenetriphenylphosphorane ylide.[3][5]

  • Reaction with Ketone: To the ylide solution, add a solution of the corresponding ketone (3,4,4-trimethylpentan-2-one) in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can be purified from the triphenylphosphine oxide byproduct by column chromatography or distillation.

Data Presentation

Table 1: Regioselectivity in Elimination Reactions

Reaction TypeTypical Product FavoredKey Factors Influencing SelectivityReference
Acid-Catalyzed Dehydration Zaitsev (more substituted)Thermodynamic control, carbocation stability[1][2]
Hofmann Elimination Hofmann (less substituted)Steric hindrance of the bulky leaving group[7][9]
Wittig Reaction Defined by reactantsPrecise placement of the double bond[3][10]

Visualizations

experimental_workflow cluster_dehydration Dehydration Route cluster_wittig Wittig Route cluster_hofmann Hofmann Route 3,4,4-Trimethylpentan-2-ol 3,4,4-Trimethylpentan-2-ol Protonation Protonation 3,4,4-Trimethylpentan-2-ol->Protonation H+ Carbocation Formation Carbocation Formation Protonation->Carbocation Formation -H2O This compound This compound Carbocation Formation->this compound -H+ (Hofmann) 3,4,4-Trimethylpent-2-ene 3,4,4-Trimethylpent-2-ene Carbocation Formation->3,4,4-Trimethylpent-2-ene -H+ (Zaitsev) Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Ylide Methyltriphenylphosphonium bromide->Ylide Strong Base Ylide->this compound + 3,4,4-Trimethylpentan-2-one 3,4,4-Trimethylpentylamine 3,4,4-Trimethylpentylamine Quaternary Ammonium Salt Quaternary Ammonium Salt 3,4,4-Trimethylpentylamine->Quaternary Ammonium Salt excess CH3I Quaternary Ammonium Hydroxide Quaternary Ammonium Hydroxide Quaternary Ammonium Salt->Quaternary Ammonium Hydroxide Ag2O, H2O Quaternary Ammonium Hydroxide->this compound Heat

Caption: Synthetic routes to this compound.

troubleshooting_yield Low Yield Low Yield Check Reaction Type Check Reaction Type Low Yield->Check Reaction Type Dehydration? Dehydration? Check Reaction Type->Dehydration? Yes Wittig? Wittig? Check Reaction Type->Wittig? Yes Consider Hofmann or Wittig Consider Hofmann or Wittig Dehydration?->Consider Hofmann or Wittig Low Selectivity Anhydrous Conditions? Anhydrous Conditions? Wittig?->Anhydrous Conditions? Check Re-run with dry reagents/solvents Re-run with dry reagents/solvents Anhydrous Conditions?->Re-run with dry reagents/solvents No Check Base Strength Check Base Strength Anhydrous Conditions?->Check Base Strength Yes Use stronger base (n-BuLi) Use stronger base (n-BuLi) Check Base Strength->Use stronger base (n-BuLi) Weak Increase Reaction Time/Temp Increase Reaction Time/Temp Check Base Strength->Increase Reaction Time/Temp Sufficient

Caption: Troubleshooting low yield in this compound synthesis.

References

Stability of 3,4,4-Trimethylpent-1-ene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 3,4,4-trimethylpent-1-ene under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable compound under normal storage conditions. However, its reactivity is significantly influenced by the presence of acidic or basic reagents.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, this compound is highly susceptible to electrophilic addition reactions. The double bond acts as a nucleophile and will react with electrophiles, such as the proton (H⁺) from an acid. This initial reaction forms a carbocation intermediate, which can then be attacked by a nucleophile present in the reaction mixture.

Q3: What products can I expect from the acid-catalyzed reaction of this compound?

The reaction of this compound with a protic acid (like H₂SO₄ in water for hydration) will likely lead to a mixture of products due to carbocation rearrangement. The initial protonation, following Markovnikov's rule, forms a secondary carbocation. This secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, or a methyl shift to form another tertiary carbocation. The subsequent attack by a nucleophile (e.g., water) will yield a mixture of alcohols.

Q4: Is this compound stable under basic conditions?

Generally, this compound is stable under basic conditions. Alkenes do not typically react with bases unless there are specific structural features that would facilitate a reaction, such as an allylic proton that could be abstracted by a very strong base to form a resonance-stabilized carbanion. For most common laboratory bases, this compound will remain unreactive.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reaction under acidic conditions Insufficient acid catalyst concentration or activity.Increase the concentration of the acid catalyst. Ensure the acid is not old or contaminated. Gentle heating may be required, but monitor for side reactions.
Formation of multiple unexpected products Carbocation rearrangements are occurring.This is an inherent reactivity of the substrate under acidic conditions. To favor a specific product, consider alternative reaction pathways that do not involve a free carbocation intermediate, such as oxymercuration-demercuration for Markovnikov hydration without rearrangement.
Polymerization of the alkene High concentration of the alkene and/or strong acid, and elevated temperatures.Use a lower concentration of the alkene. Maintain a lower reaction temperature. Use a less concentrated acid solution.
Reaction mixture turns dark or forms char Decomposition of the starting material or products due to strong acid and/or high temperature.Use a milder acid catalyst if possible. Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Inconsistent reaction rates Impurities in the starting material or solvent.Purify the this compound and solvents before use. Ensure all glassware is clean and dry.

Key Reaction Mechanisms

Under acidic conditions, this compound undergoes electrophilic addition. The initial protonation leads to a secondary carbocation which can then rearrange to more stable tertiary carbocations via a hydride or methyl shift.

G cluster_start Starting Material cluster_protonation Protonation (Markovnikov) cluster_rearrangements Carbocation Rearrangements cluster_products Nucleophilic Attack (e.g., by H2O) This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation + H+ Tertiary_Carbocation_1 Tertiary Carbocation (Hydride Shift) Secondary_Carbocation->Tertiary_Carbocation_1 ~1,2-Hydride Shift Tertiary_Carbocation_2 Tertiary Carbocation (Methyl Shift) Secondary_Carbocation->Tertiary_Carbocation_2 ~1,2-Methyl Shift Product_1 Product from Secondary Carbocation Secondary_Carbocation->Product_1 + H2O, -H+ Product_2 Product from Tertiary Carbocation 1 Tertiary_Carbocation_1->Product_2 + H2O, -H+ Product_3 Product from Tertiary Carbocation 2 Tertiary_Carbocation_2->Product_3 + H2O, -H+

Acid-catalyzed reaction pathway of this compound.

Experimental Protocols

Acid-Catalyzed Hydration of this compound

Objective: To synthesize the corresponding alcohol(s) from this compound via acid-catalyzed hydration.

Materials:

  • This compound

  • 50% (v/v) aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 mL of 50% aqueous sulfuric acid. Cool the flask in an ice bath.

  • Addition of Alkene: Slowly add 2.0 g of this compound to the cooled acid solution while stirring continuously.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 20 mL of cold diethyl ether.

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 15 mL of water and 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with 15 mL of water.

  • Drying and Isolation:

    • Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude alcohol product(s).

  • Purification and Analysis: The crude product can be purified by distillation or column chromatography. The product(s) should be characterized by techniques such as NMR spectroscopy and mass spectrometry to identify the different alcohol isomers formed due to carbocation rearrangements.

G cluster_setup 1. Reaction Setup cluster_addition 2. Addition of Alkene cluster_reaction 3. Reaction cluster_workup 4. Workup cluster_isolation 5. Drying and Isolation cluster_analysis 6. Purification and Analysis A Cool 50% H2SO4 in a round-bottom flask B Slowly add this compound to the cold acid with stirring A->B C Stir at room temperature for 1-2 hours B->C D Pour into separatory funnel with diethyl ether C->D E Wash with H2O and - NaHCO3 solution D->E F Dry organic layer with MgSO4 E->F G Filter and evaporate solvent F->G H Purify by distillation or chromatography G->H I Characterize product(s) by NMR and Mass Spec H->I

Experimental workflow for acid-catalyzed hydration.

Challenges in the polymerization of sterically hindered alkenes like 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of the sterically hindered alkene, 3,4,4-trimethylpent-1-ene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and similar sterically hindered α-olefins.

Issue Potential Cause Recommended Solutions
Low or No Polymer Yield 1. Catalyst Inactivity/Deactivation: Steric hindrance of the monomer can prevent its approach to the catalyst's active site. The bulky substituents may also lead to catalyst deactivation.a. Catalyst Selection: Employ catalysts known for polymerizing bulky olefins, such as metallocene or post-metallocene catalysts. Certain Ziegler-Natta catalysts with modified ligands can also be effective. b. Cocatalyst/Activator Choice: The choice and ratio of cocatalyst (e.g., MAO, borates) are crucial. For metallocenes, a high cocatalyst-to-catalyst ratio is often required. c. Reaction Temperature: Optimize the polymerization temperature. Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.
2. Impurities: The presence of moisture, oxygen, or other impurities in the monomer, solvent, or inert gas can poison the catalyst.a. Rigorous Purification: Ensure all reagents and the polymerization system are scrupulously purified and dried. Monomers and solvents should be freshly distilled and deoxygenated. b. Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen).
Low Polymer Molecular Weight 1. Chain Transfer Reactions: Chain transfer to monomer, cocatalyst (e.g., alkylaluminum), or solvent can terminate polymer chain growth prematurely.a. Monomer Concentration: Adjust the monomer concentration. Higher monomer concentrations can favor propagation over chain transfer. b. Cocatalyst Concentration: Lowering the concentration of the alkylaluminum cocatalyst can reduce chain transfer. c. Solvent Choice: Use a non-coordinating solvent that is less prone to chain transfer.
2. High Polymerization Temperature: Higher temperatures can increase the rate of chain transfer reactions relative to propagation.a. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to favor chain propagation.
Broad Molecular Weight Distribution (PDI) 1. Multiple Active Sites: Traditional heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, leading to the formation of polymer chains with varying lengths.[1]a. Use of Single-Site Catalysts: Employ single-site catalysts like metallocenes, which have well-defined active centers and typically produce polymers with narrow molecular weight distributions.[1]
2. Catalyst Instability: Changes in the active species during the polymerization can lead to a broader PDI.a. Catalyst and Cocatalyst Optimization: Screen different catalyst and cocatalyst combinations to find a more stable system under the desired reaction conditions.
Poor Control Over Polymer Microstructure 1. Catalyst Stereocontrol: The ligand framework of the catalyst dictates the stereochemistry of monomer insertion.a. Catalyst Design: Select a catalyst with a ligand structure that provides the desired stereocontrol (e.g., ansa-metallocenes for isotactic or syndiotactic polymers). The bulky nature of this compound will strongly influence the insertion mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound so challenging?

The primary challenge lies in its significant steric hindrance. The bulky tert-butyl group adjacent to the vinyl group impedes the monomer's approach to the active site of the growing polymer chain. This steric hindrance can lead to low reactivity, slow polymerization rates, and difficulty in achieving high molecular weights.

Q2: What types of catalysts are most effective for polymerizing sterically hindered alkenes like this compound?

Metallocene and post-metallocene catalysts are often more effective than traditional Ziegler-Natta catalysts for polymerizing bulky α-olefins.[1] Their "single-site" nature allows for greater control over the polymerization process and can be tailored through ligand design to accommodate sterically demanding monomers.

Q3: How does the choice of cocatalyst affect the polymerization of sterically hindered alkenes?

The cocatalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO) or a borate, plays a critical role in activating the metallocene precatalyst. The nature of the resulting ion pair (cationic catalyst and anionic cocatalyst) can significantly influence catalytic activity and polymer properties. For sterically hindered monomers, the separation of this ion pair is crucial, and bulky, weakly coordinating anions derived from borates can sometimes lead to higher activity.

Q4: Can this compound be copolymerized with less hindered olefins?

Yes, copolymerization with a less sterically demanding comonomer like ethylene (B1197577) can be a successful strategy. The incorporation of the smaller comonomer can proceed more readily, and the bulky monomer can be incorporated to modify the polymer properties. The reactivity ratios of the two monomers will depend on the specific catalyst system used.

Q5: What are the expected properties of poly(this compound)?

Due to the bulky side groups, poly(this compound) is expected to be an amorphous polymer with a high glass transition temperature, good thermal stability, and potentially interesting gas permeability properties.

Quantitative Data

Table 1: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene (B8377)

CatalystCocatalystTemp. (°C)Time (h)Activity ( kg/mol-cat ·h)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
rac-Et(Ind)₂ZrCl₂MAO5011,200150,0002.1
Ph₂C(Cp)(Flu)ZrCl₂MAO501850210,0001.9

Data is illustrative and compiled from typical results for 4-methyl-1-pentene polymerization.

Table 2: Ziegler-Natta Polymerization of Vinylcyclohexane (B147605)

Catalyst SystemTemp. (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
TiCl₄/Al(i-Bu)₃7046585,0004.5
TiCl₃/AlEt₂Cl7045892,0005.2

Data is illustrative and based on typical results for vinylcyclohexane polymerization.

Experimental Protocols

General Protocol for the Polymerization of a Sterically Hindered Alkene (e.g., 4-Methyl-1-pentene) using a Metallocene Catalyst

This protocol is for a representative sterically hindered alkene and should be adapted and optimized for this compound.

1. Materials:

  • Monomer (e.g., 4-methyl-1-pentene), purified by distillation over a drying agent.

  • Toluene (B28343) (solvent), dried and deoxygenated.

  • Metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂).

  • Methylaluminoxane (MAO) solution in toluene.

  • Methanol (B129727) (for quenching).

  • Hydrochloric acid.

  • Nitrogen or Argon gas (high purity).

2. Procedure:

  • Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is dried in an oven and cooled under a stream of inert gas.

  • Solvent and Monomer Addition: The reactor is charged with toluene (e.g., 100 mL) and the purified monomer (e.g., 20 mL) via syringe under an inert atmosphere.

  • Temperature Control: The reactor is placed in a thermostated bath to maintain the desired polymerization temperature (e.g., 50 °C).

  • Catalyst Activation and Polymerization: The MAO solution is added to the reactor, followed by the metallocene catalyst solution (prepared separately in toluene). The reaction mixture is stirred vigorously for the desired polymerization time (e.g., 1 hour).

  • Termination: The polymerization is terminated by the addition of acidified methanol (e.g., 10 mL of HCl in 100 mL of methanol).

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_reagents Purify and Dry Monomer & Solvent charge_reactor Charge Reactor with Solvent and Monomer prep_reagents->charge_reactor prep_catalyst Prepare Catalyst Solution add_catalyst Initiate with Metallocene Catalyst prep_catalyst->add_catalyst prep_reactor Dry and Inert Reactor prep_reactor->charge_reactor set_temp Set Reaction Temperature charge_reactor->set_temp add_cocatalyst Add Cocatalyst (e.g., MAO) set_temp->add_cocatalyst add_cocatalyst->add_catalyst polymerize Stir for Desired Time add_catalyst->polymerize terminate Terminate with Acidified Methanol polymerize->terminate isolate Filter and Wash Polymer terminate->isolate dry Dry Polymer Under Vacuum isolate->dry

Caption: General experimental workflow for the polymerization of a sterically hindered alkene.

troubleshooting_yield start Low Polymer Yield check_impurities Check for Impurities (Monomer, Solvent, Gas) start->check_impurities purify Action: Rigorous Purification and Degassing check_impurities->purify Impurities Suspected check_catalyst Evaluate Catalyst System (Catalyst, Cocatalyst, Ratio) check_impurities->check_catalyst Purity Confirmed purify->check_catalyst optimize_catalyst Action: Screen Catalysts and Optimize Ratios check_catalyst->optimize_catalyst Suboptimal System check_conditions Assess Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Optimal System optimize_catalyst->check_conditions optimize_conditions Action: Optimize Temperature and Reaction Time check_conditions->optimize_conditions Suboptimal Conditions end Improved Yield check_conditions->end Optimal Conditions optimize_conditions->end

Caption: Troubleshooting flowchart for low polymer yield.

References

Technical Support Center: Polymerization of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the polymerization of 3,4,4-trimethylpent-1-ene. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this sterically hindered monomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of sterically hindered α-olefins like this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommendation
Low or No Polymer Yield 1. Low Monomer Reactivity: this compound exhibits significant steric hindrance around the double bond, which impedes monomer insertion.- Catalyst Selection: Employ highly active single-site catalysts such as metallocenes or post-metallocene systems, which are known to be more effective for polymerizing bulky olefins.[1][2] - Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1] - Prolong Reaction Time: Allow for longer polymerization times to achieve sufficient monomer conversion.
2. Inefficient Catalyst Activation: The cocatalyst may not be effectively activating the catalyst precursor.- Cocatalyst Choice: Methylaluminoxane (B55162) (MAO) is a commonly used and effective activator for metallocene catalysts in the polymerization of sterically hindered olefins.[1][2] Borate-based cocatalysts can also be effective.[3] - Activator to Catalyst Ratio: Optimize the molar ratio of the cocatalyst to the catalyst. A high Al/Transition Metal ratio (e.g., >1000) is often required for MAO.
3. Presence of Impurities: Water, oxygen, or other polar impurities in the monomer, solvent, or reaction atmosphere can deactivate the catalyst.- Rigorous Purification: Ensure the monomer and solvent are thoroughly dried and deoxygenated. - Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., high-purity nitrogen or argon).
Low Polymer Molecular Weight 1. Chain Transfer Reactions: Chain transfer to the monomer or cocatalyst (e.g., trialkylaluminum) can prematurely terminate polymer chain growth.- Lower Polymerization Temperature: Reducing the temperature can decrease the rate of chain transfer reactions relative to propagation. - Choice of Cocatalyst: The type and concentration of the organoaluminum cocatalyst can influence chain transfer. Using a less effective chain transfer agent or a lower concentration may help.[4]
2. β-Hydride Elimination: This is a common termination pathway, especially at higher temperatures.- Catalyst Design: Select catalysts that have a higher barrier to β-hydride elimination. - Copolymerization: Introducing a small amount of a more reactive comonomer like ethylene (B1197577) can sometimes suppress termination reactions and increase molecular weight.[1]
Broad Molecular Weight Distribution (PDI > 2.5) 1. Multiple Active Sites (for Ziegler-Natta Catalysts): Traditional heterogeneous Ziegler-Natta catalysts possess multiple types of active sites, leading to the formation of polymer chains with varying lengths.[2][5]- Use Single-Site Catalysts: Metallocene and post-metallocene catalysts have well-defined, single active sites, which typically produce polymers with narrow molecular weight distributions (PDI ≈ 2).[5][6]
2. Inconsistent Reaction Conditions: Fluctuations in temperature or monomer concentration can lead to variations in polymerization rates and chain lengths.- Precise Control: Maintain stable and uniform reaction conditions throughout the polymerization process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to polymerize?

The low reactivity of this compound is primarily due to severe steric hindrance caused by the bulky tert-butyl group adjacent to the vinyl group. This steric bulk makes it difficult for the monomer to approach and insert into the active site of the growing polymer chain.

Q2: Which type of catalyst is most suitable for polymerizing this compound?

For sterically demanding α-olefins, single-site catalysts like metallocenes and post-metallocene catalysts are generally more effective than traditional multi-sited Ziegler-Natta catalysts.[2][5] They offer higher activity and better control over polymer microstructure. For instance, pyridylamido hafnium catalysts have shown high activity for the polymerization of 4-methylpentene.[7]

Q3: What is the role of the cocatalyst and how do I choose the right one?

The cocatalyst, typically an organoaluminum compound like methylaluminoxane (MAO) or a borate, activates the transition metal precatalyst to generate the catalytically active cationic species. MAO is a very common and effective activator for metallocene-catalyzed olefin polymerization.[1][2] The choice of cocatalyst can significantly impact catalyst activity and polymer properties.[3][4]

Q4: Can cationic polymerization be used for this compound?

Cationic polymerization can be a viable method for polymerizing olefins that form stable carbocations. Given the structure of this compound, it would form a tertiary carbocation upon initiation, which is relatively stable. However, steric hindrance can still be a major challenge. Strong Lewis acids are typically used as initiators.

Q5: How can I increase the molecular weight of the resulting polymer?

To increase the molecular weight, you should aim to favor the rate of chain propagation over termination. This can be achieved by:

  • Lowering the polymerization temperature: This reduces the rate of chain transfer and β-hydride elimination.

  • Choosing a catalyst with high propagation to termination rate ratio.

  • Minimizing chain transfer agents in the reaction system.

Experimental Protocols

The following are generalized experimental protocols for the polymerization of sterically hindered α-olefins, which can be adapted for this compound. Note: These are starting points and may require optimization.

Protocol 1: Ziegler-Natta Polymerization of a Sterically Hindered α-Olefin (e.g., Vinylcyclohexane)

Materials:

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with high-purity nitrogen or argon.

  • Charging the Reactor: Anhydrous toluene and the purified this compound monomer are introduced into the reactor under an inert atmosphere.

  • Initiation: The reactor is brought to the desired polymerization temperature (e.g., 50-70°C). The triethylaluminum cocatalyst is added, followed by the supported TiCl₄ catalyst to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred for a predetermined time (e.g., 2-24 hours).

  • Termination and Precipitation: The polymerization is terminated by adding the acidified methanol solution. The precipitated polymer is then filtered.

  • Purification and Drying: The polymer is washed repeatedly with methanol to remove catalyst residues and then dried in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Metallocene-Catalyzed Polymerization of a Sterically Hindered α-Olefin

Materials:

  • Catalyst: A suitable metallocene precursor (e.g., a zirconocene (B1252598) dichloride).

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene.

  • Monomer: this compound (purified and deoxygenated).

  • Solvent: Toluene (anhydrous and deoxygenated).

  • Quenching Solution: Acidified methanol.

Procedure:

  • Reactor Setup: A Schlenk flask or a glass reactor is prepared under an inert atmosphere.

  • Reaction Mixture Preparation: Toluene and the monomer are added to the reactor. The MAO solution is then introduced, and the mixture is stirred for a short period.

  • Catalyst Injection: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at the desired temperature (e.g., 20-70°C) for the specified duration.

  • Quenching and Isolation: The reaction is quenched with acidified methanol. The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

Data Presentation

The following tables summarize typical performance data for the polymerization of sterically hindered α-olefins using different catalyst systems. This data, derived from analogous monomers, can serve as a benchmark for experiments with this compound.

Table 1: Comparison of Catalyst Performance in the Polymerization of 4-Methyl-1-pentene

Catalyst SystemCocatalystTemperature (°C)Activity (kg polymer / (mol catalyst · h))Polymer Melting Point (°C)Molecular Weight Distribution (PDI)
Ziegler-Natta (TiCl₄/MgCl₂)TEAL70High235-245Broad (> 5)
rac-EBIZrCl₂ (Metallocene)MAO50Moderate~220Narrow (~2)
Pyridylamido HafniumMAO2014,500229-240Bimodal (>10)

Data extrapolated from analogous systems for illustrative purposes.[2][8][7]

Table 2: Influence of Polymerization Temperature on the Polymerization of Vinylcyclohexane with a Post-Metallocene Catalyst

Temperature (°C)Productivity (kg polymer / (mol catalyst · h))
20Low
50Moderate
70High (up to 760)

This trend demonstrates that increasing temperature can significantly enhance catalyst productivity for sterically hindered monomers.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification (Drying, Deoxygenation) Charging Charge Reactor (Solvent, Monomer) Monomer_Purification->Charging Solvent_Purification Solvent Purification (Drying, Deoxygenation) Solvent_Purification->Charging Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Charging Activation Add Cocatalyst (e.g., MAO) Charging->Activation Initiation Inject Catalyst Activation->Initiation Polymerization Stir at Set Temperature Initiation->Polymerization Quenching Quench Reaction (Acidified Methanol) Polymerization->Quenching Precipitation Precipitate Polymer Quenching->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: General experimental workflow for the polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield Start Low Polymer Yield Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst System Check_Purity->Check_Catalyst Purity OK Purify Action: Re-purify Monomer and Solvent Check_Purity->Purify Impurities Suspected Check_Conditions Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst System OK Change_Catalyst Action: Use High-Activity Single-Site Catalyst Check_Catalyst->Change_Catalyst Low Activity Catalyst Used Optimize_Cocatalyst Action: Optimize Cocatalyst/Catalyst Ratio Check_Catalyst->Optimize_Cocatalyst Inefficient Activation Increase_Temp Action: Increase Reaction Temperature Check_Conditions->Increase_Temp Temperature Too Low Increase_Time Action: Increase Reaction Time Check_Conditions->Increase_Time Time Too Short

Caption: A logical guide for troubleshooting low polymer yield in this compound polymerization.

References

Technical Support Center: Preventing Catalyst Deactivation in 3,4,4-Trimethylpent-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst deactivation during reactions involving 3,4,4-trimethylpent-1-ene. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my catalyst's loss of activity during this compound reactions?

A1: Catalyst deactivation in this context typically stems from three primary mechanisms: chemical, mechanical, and thermal degradation.[1][2][3][4]

  • Chemical Deactivation:

    • Poisoning: Impurities in the reactant feed, such as sulfur, phosphorus, or halogen compounds, can strongly bind to the active sites of your catalyst, rendering them inactive.[1][5][6] For instance, sulfur compounds are notorious for poisoning nickel and palladium catalysts.[7][8][9][10]

    • Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking access to the active sites.[11][12][13] This is a common issue with solid acid catalysts like zeolites, especially at higher reaction temperatures.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones.[14][15][16][17][18] This reduces the active surface area, leading to a drop in catalytic activity.

  • Mechanical Deactivation:

    • Attrition/Crushing: The physical breakdown of the catalyst particles can occur due to mechanical stress, particularly in stirred or fluidized bed reactors.[2]

    • Fouling/Masking: Deposition of non-coke materials from the reaction stream can also block active sites and pores.[2]

Q2: Which catalysts are typically used for reactions with this compound, and what are their specific deactivation concerns?

A2: The choice of catalyst depends on the desired reaction:

  • Hydrogenation: For converting this compound to 3,4,4-trimethylpentane, palladium (Pd), platinum (Pt), or nickel (Ni) catalysts are commonly used.[19]

    • Deactivation Concerns: These catalysts are highly susceptible to poisoning by sulfur compounds.[7][8][9][10] Coking can also be an issue, particularly with palladium catalysts.[12][13]

  • Isomerization: Solid acid catalysts like zeolites (e.g., ZSM-5, BEA) are often employed to isomerize this compound to other octene isomers.

    • Deactivation Concerns: Coking is the primary deactivation mechanism for zeolite catalysts in this application. The rate of coking is influenced by the catalyst's acidity and the reaction temperature.[20][21]

  • Dimerization/Oligomerization: Transition metal complexes and solid acid catalysts are used for the dimerization and oligomerization of alkenes.[22][23][24][25]

    • Deactivation Concerns: For solid acid catalysts, coking is a major issue. With transition metal complexes, the deactivation pathways can be more complex, involving ligand degradation or the formation of inactive metal species.

  • Polymerization: Metallocene catalysts are frequently used for the polymerization of olefins.

    • Deactivation Concerns: These catalysts can be deactivated by impurities in the monomer feed and are also known to have limited lifetimes at higher temperatures.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic characterization of the spent catalyst is crucial. Common techniques include:

  • Temperature-Programmed Oxidation (TPO) / Thermogravimetric Analysis (TGA): These methods are used to quantify the amount of coke deposited on the catalyst.

  • Temperature-Programmed Desorption of Ammonia (B1221849) (NH3-TPD): This technique measures the acidity of the catalyst, which is useful for understanding the deactivation of solid acid catalysts.

  • Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.

  • Microscopy: Transmission Electron Microscopy (TEM) can be used to observe changes in the catalyst's morphology, such as sintering of metal particles.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Hydrogenation Reactions (e.g., using Pd/C or Ni/Al2O3)
Symptom Possible Cause Troubleshooting Steps
Complete loss of activity shortly after introducing the reactant. Catalyst Poisoning: The presence of a strong poison, such as sulfur, in the this compound feed.1. Purify the Reactant: Pass the this compound feed through a guard bed of activated alumina (B75360) or a suitable adsorbent to remove sulfur compounds. 2. Analyze the Feed: Use analytical techniques like GC-SCD to quantify the sulfur content in your reactant. 3. Change Catalyst: Consider using a more poison-resistant catalyst if feed purification is not feasible.
Gradual decrease in activity over time. Coking or Slow Poisoning: Gradual accumulation of carbonaceous deposits or low concentrations of a poison in the feed.1. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of coking. 2. Catalyst Regeneration: For coking, a controlled oxidation of the catalyst can burn off the carbon deposits. For some types of poisoning, specific chemical treatments may be effective.
Issue 2: Decreasing Selectivity and Activity in Isomerization Reactions (e.g., using ZSM-5)
Symptom Possible Cause Troubleshooting Steps
Both conversion and selectivity to the desired isomer decrease over time. Coke Deposition: Coke is blocking the active sites and potentially altering the pore structure of the zeolite.[20]1. Catalyst Regeneration: Implement a regeneration cycle involving controlled combustion of the coke in air.[26][27] 2. Modify Reaction Conditions: Lowering the reaction temperature or the partial pressure of the olefin can sometimes reduce the rate of coke formation.
Activity decreases, but selectivity to smaller olefins increases. Changes in Acid Site Distribution: Stronger acid sites, which may be responsible for desired isomerization pathways, are deactivating faster than weaker sites.1. Characterize Acidity: Use NH3-TPD to analyze the acid site distribution of the fresh and spent catalyst. 2. Catalyst Modification: Consider using a zeolite with a different Si/Al ratio or modifying the catalyst to alter its acidity.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data on catalyst deactivation from various studies. Note that direct data for this compound is limited; therefore, data from analogous olefin reactions are presented.

Table 1: Effect of Sulfur Poisoning on Nickel Catalyst Activity

CatalystReactionSulfur CompoundSulfur Concentration (ppm)Deactivation Rate Constant (h⁻¹ ppm⁻¹)Reference
Fixed-bed NickelHydrocarbon DearomatizationAromatic Sulfur CompoundsVaried1.0 x 10⁻³[9]

Table 2: Coke Formation on Palladium Catalysts in Alkene Hydrogenation

CatalystReactionTime on Stream (h)Coke Content (wt%)Activity Loss (%)Reference
Pd/γ-Al2O3Vegetable Oil Hydrogenation4 BatchesIncreased with use>50[13]
Pt/γ-Al2O3Vegetable Oil Hydrogenation4 BatchesRemained constantNo significant deactivation[13]

Table 3: Regeneration Efficiency of Coked ZSM-5 Catalysts

CatalystReactionRegeneration Temperature (°C)Regeneration Time (min)Activity Recovery (%)Reference
H-ZSM-5Biomass Catalytic Fast Pyrolysis650-70020Fully regenerated[28]
H-ZSM-5Biomass Catalytic Fast Pyrolysis500>20Incomplete regeneration[28]
Fe-ZSM-5Methane Dehydro-aromatization800-860 (with CO₂)30Activity increased, but selectivity decreased[27]

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) of a Coked Catalyst

This protocol is for quantifying the amount of coke on a deactivated catalyst.

1. Sample Preparation:

  • Carefully unload the spent catalyst from the reactor.
  • Grind the catalyst to a fine powder.

2. TPO Analysis:

  • Place a known mass (e.g., 10-20 mg) of the powdered catalyst into the TGA/TPO instrument.
  • Heat the sample in an inert gas (e.g., N₂ or Ar) to a temperature sufficient to remove any physisorbed species (e.g., 150-200 °C).
  • Switch the gas flow to a mixture of an oxidizing agent (e.g., 5% O₂ in N₂) and ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
  • The weight loss during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke combusted. A mass spectrometer or an IR detector can be used to monitor the evolution of CO₂.

Protocol 2: Temperature-Programmed Desorption of Ammonia (NH3-TPD)

This protocol is for characterizing the acidity of a solid acid catalyst.

1. Sample Preparation:

  • Place a known mass of the catalyst in the TPD reactor.
  • Pre-treat the sample by heating it in an inert gas flow to a high temperature (e.g., 500-600 °C) to remove any adsorbed species.

2. Ammonia Adsorption:

  • Cool the sample to a lower temperature (e.g., 100-150 °C).
  • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample until saturation is reached.
  • Purge the sample with an inert gas at the same temperature to remove any physisorbed ammonia.

3. TPD Measurement:

  • Heat the sample at a constant rate (e.g., 10 °C/min) in a flow of inert gas.
  • A thermal conductivity detector (TCD) or a mass spectrometer is used to monitor the concentration of ammonia desorbing from the catalyst as a function of temperature. The resulting desorption peaks provide information about the number and strength of the acid sites.

Protocol 3: Regeneration of a Coked Zeolite Catalyst

This protocol is a general procedure for regenerating a zeolite catalyst deactivated by coke.

1. Catalyst Unloading:

  • After the reaction, cool the reactor to a safe temperature under an inert gas flow.
  • Carefully unload the coked catalyst.

2. Coke Combustion:

  • Place the coked catalyst in a tube furnace.
  • Start a flow of an inert gas (e.g., nitrogen).
  • Slowly introduce a controlled amount of air or a diluted oxygen mixture into the inert gas stream. Caution: The initial introduction of oxygen should be done carefully to avoid a rapid temperature increase due to the exothermic combustion of coke.
  • Gradually increase the temperature of the furnace to the desired regeneration temperature (e.g., 500-600 °C) and hold it for several hours until the coke is completely burned off. The complete removal of coke can be confirmed by the disappearance of the dark color of the catalyst.
  • Cool the catalyst to room temperature under an inert gas flow.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_characterization Catalyst Characterization start Loss of Catalyst Activity Observed check_poisons Analyze Feed for Poisons (e.g., Sulfur) start->check_poisons characterize_spent Characterize Spent Catalyst start->characterize_spent poisoning Poisoning Confirmed check_poisons->poisoning tpo_tga TPO/TGA for Coke Analysis characterize_spent->tpo_tga nh3_tpd NH3-TPD for Acidity Measurement characterize_spent->nh3_tpd tem TEM for Sintering Analysis characterize_spent->tem coking Coking Confirmed tpo_tga->coking sintering Sintering Confirmed tem->sintering solution_poisoning Purify Feedstock / Use Poison-Resistant Catalyst poisoning->solution_poisoning solution_coking Regenerate Catalyst (Oxidation) / Optimize Conditions coking->solution_coking solution_sintering Optimize Reaction Temperature / Use More Stable Catalyst sintering->solution_sintering

Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Catalyst_Regeneration_Workflow start Deactivated Catalyst (Coked) inert_purge Purge with Inert Gas at Reaction Temperature start->inert_purge cool_down Cool Down to Regeneration Start Temperature inert_purge->cool_down controlled_oxidation Introduce Dilute O2/Air and Ramp Temperature cool_down->controlled_oxidation hold_temp Hold at Regeneration Temperature until Coke is Removed controlled_oxidation->hold_temp inert_cool Cool Down in Inert Gas hold_temp->inert_cool end Regenerated Catalyst inert_cool->end

Caption: General workflow for the regeneration of a coked catalyst.

Deactivation_Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning Strong chemisorption of impurities on active sites Deactivation->Poisoning Coking Coking/Fouling Physical blockage of active sites by carbon deposits Deactivation->Coking Sintering Sintering Thermal agglomeration of metal particles Deactivation->Sintering Poison_Examples Poisons: - Sulfur Compounds (H2S, thiophenes) - Halogens - Heavy Metals Poisoning->Poison_Examples Coking_Causes Causes: - High Temperature - Olefinic Reactants - Acidic Catalysts Coking->Coking_Causes Sintering_Causes Causes: - High Temperature - Exothermic Reactions Sintering->Sintering_Causes

Caption: Main mechanisms of catalyst deactivation in olefin reactions.

References

Methods for removing isomeric impurities from 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4,4-trimethylpent-1-ene and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a sample of this compound?

A1: The most common isomeric impurities are other C8H16 isomers, particularly other trimethylpentene isomers that may form during synthesis. These can include positional isomers where the double bond is in a different location (e.g., 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 3,4,4-trimethyl-2-pentene) and skeletal isomers with different branching patterns.

Q2: Which physical properties are most critical for selecting a purification method for this compound isomers?

A2: The most critical physical property is the boiling point.[1][2] Small differences in boiling points among isomers make fractional distillation a potential, though challenging, purification method.[3] Other important properties include polarity differences, which are key for chromatographic separations, and freezing points, which would be relevant for crystallization.

Q3: Is crystallization a viable method for purifying this compound?

A3: Crystallization is generally less common for the purification of low-melting, non-polar compounds like branched alkenes.[4] The process relies on differences in solubility and the ability to form a stable crystal lattice, which can be difficult for highly branched, flexible molecules. While not the first choice, it could be explored if other methods fail.

Q4: When should I choose gas chromatography over liquid chromatography for separating trimethylpentene isomers?

A4: Preparative Gas Chromatography (pGC) is well-suited for volatile compounds and can offer very high separation efficiency, especially with long capillary columns.[5][6][7] It is a good choice for obtaining high-purity standards on a smaller scale. Liquid chromatography (LC), particularly with specialized columns, can also be effective and is often more scalable for larger quantities.[8][9][10] The choice may depend on the available equipment and the required scale of purification.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers during fractional distillation.

  • Possible Cause: The boiling points of the isomers are very close, and the distillation column has insufficient theoretical plates.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.[3]

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.

    • Reduce Distillation Rate: A slower distillation rate provides more time for equilibrium to be established at each theoretical plate, improving separation.

    • Check for Azeotropes: While less common for simple hydrocarbons, consult literature to ensure no azeotropes are forming, which would limit separation by conventional distillation.[11][12][13]

Issue 2: Product is contaminated with a lower-boiling impurity.

  • Possible Cause: The initial fraction (forerun) was not completely removed before collecting the main product fraction.

  • Troubleshooting Steps:

    • Monitor Temperature Closely: Discard the forerun until the head temperature stabilizes at the boiling point of the desired product.

    • Re-distill the Product: If contamination is significant, a second fractional distillation of the collected product may be necessary.

Preparative Chromatography (GC and LC)

Issue 3: Co-elution or poor resolution of isomeric peaks in chromatography.

  • Possible Cause: The stationary phase is not providing sufficient selectivity for the isomers.

  • Troubleshooting Steps:

    • Change Stationary Phase:

      • For GC: Switch to a column with a different polarity. For non-polar compounds like alkenes, a polar stationary phase (like Carbowax) can sometimes provide better separation based on subtle differences in polarizability.[6]

      • For LC: Experiment with different stationary phases. A C18 column is a common starting point, but other phases like phenyl or cyano columns may offer different selectivity for isomers.[10][14]

    • Optimize Mobile Phase (for LC): Adjust the solvent composition of the mobile phase to fine-tune the retention and selectivity.

    • Adjust Temperature (for GC): Lowering the column temperature can sometimes increase the interaction with the stationary phase and improve resolution, at the cost of longer run times.

    • Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve separation.

    • Increase Column Length: A longer column will provide more theoretical plates and better resolution.[5]

Issue 4: Low recovery of the purified product from a preparative column.

  • Possible Cause: The sample is irreversibly adsorbing to the stationary phase, or the collection method is inefficient.

  • Troubleshooting Steps:

    • Check for Sample Degradation: Ensure the column temperature (in GC) or mobile phase pH (in LC) is not causing the sample to degrade on the column.

    • Optimize Collection: For preparative GC, ensure the collection trap is sufficiently cold to condense the eluting product effectively.

    • Column Overloading: Injecting too much sample can lead to broad peaks and poor separation, making clean collection difficult. Reduce the injection volume.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberBoiling Point (°C)
This compound 564-03-4 112.2
2,4,4-Trimethyl-1-pentene107-39-1101-102[1][2]
2,4,4-Trimethyl-2-pentene107-40-4104-105
3,4,4-Trimethyl-2-pentene598-96-9112[15]

Note: Boiling points can vary slightly based on the data source and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Preparative Gas Chromatography (pGC)

This protocol outlines a general approach for separating trimethylpentene isomers using pGC.

  • Analytical Method Development:

    • Begin with an analytical GC equipped with a capillary column (e.g., a non-polar DB-1 or a polar Carbowax column).

    • Inject a small amount of the impure this compound sample to develop a separation method.

    • Optimize the temperature program (e.g., start at 50°C, ramp at 5°C/min to 150°C) and carrier gas flow rate to achieve baseline separation of the isomeric impurities.

  • Preparative GC Setup:

    • Transfer the optimized method to a preparative GC system equipped with a larger diameter column of the same stationary phase.

    • Set up a collection system with cooled traps (e.g., using liquid nitrogen or a dry ice/acetone slurry) at the column outlet.

  • Purification Run:

    • Inject an appropriate volume of the impure sample. The volume will depend on the column dimensions and should be determined by starting with a small injection and gradually increasing to avoid overloading.

    • Monitor the chromatogram and begin collection of the this compound peak in a clean, cooled trap as it elutes.

    • Stop collection as the peak begins to tail to avoid collecting any closely eluting impurities.

  • Purity Analysis:

    • Re-inject a small amount of the collected fraction into the analytical GC to confirm its purity.

    • If necessary, repeat the preparative GC cycle to improve purity.

Protocol 2: Purification by Fractional Distillation

This protocol provides a general procedure for the fractional distillation of this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Distillation:

    • Charge the round-bottom flask with the impure this compound and a few boiling chips. Do not fill the flask more than two-thirds full.

    • Slowly heat the flask. As the liquid boils, observe the vapor rising through the fractionating column.

    • Collect the initial distillate (forerun) that comes over at a lower temperature than the boiling point of the target compound. This fraction will be enriched in lower-boiling impurities like 2,4,4-trimethyl-1-pentene.

    • Once the temperature stabilizes at the boiling point of this compound (approx. 112°C), change the receiving flask to collect the main fraction.

    • Continue to collect the distillate as long as the temperature remains constant.

    • If the temperature begins to rise or drop significantly, stop the distillation or collect the final fraction in a separate flask.

  • Purity Analysis:

    • Analyze the collected main fraction by GC to determine its purity.

    • If the purity is not sufficient, a second fractional distillation may be required.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_distillation Distillation Path cluster_chromatography Chromatography Path start Impure this compound gc_analysis GC/MS Analysis to Identify Impurities start->gc_analysis decision Boiling Point Difference > 5°C? gc_analysis->decision frac_dist Fractional Distillation decision->frac_dist Yes prep_gc Preparative GC decision->prep_gc No purity_check1 Purity Check (GC) frac_dist->purity_check1 product1 Pure Product purity_check1->product1 purity_check2 Purity Check (GC) prep_gc->purity_check2 product2 Pure Product purity_check2->product2

Caption: Workflow for selecting a purification method for this compound.

logical_relationship cluster_impurity Impurity Type cluster_method Recommended Method impurity Isomeric Impurity distillation Fractional Distillation impurity->distillation Significant Boiling Point Difference chromatography Preparative Chromatography (GC or LC) impurity->chromatography Similar Boiling Points or High Purity Required

Caption: Relationship between impurity type and recommended purification method.

References

Technical Support Center: Synthesis of 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,4,4-trimethylpent-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: this compound is primarily produced as a major component of diisobutylene. The most common industrial synthesis route is the dimerization of isobutylene (B52900). This reaction is typically catalyzed by solid acid catalysts, such as sulfonic acid-type ion exchange resins, or mineral acids like sulfuric acid.[1][2]

Q2: What are the main impurities in the isobutylene feedstock that can affect the synthesis?

A2: Impurities in the isobutylene feed can significantly impact the catalyst's activity and lifespan. Common impurities include sulfur and nitrogen compounds, as well as dienes like butadiene.[1][3] These impurities can poison the acid catalyst, leading to reduced conversion and selectivity.

Q3: How can I purify the isobutylene feedstock before the reaction?

A3: To enhance catalyst performance and product purity, it is crucial to remove impurities from the isobutylene feed. Sulfur and nitrogen compounds can be removed by contacting the feed with solid adsorbents like 13X molecular sieves or by washing with water.[1][3] Dienes such as butadiene can be eliminated through extraction with solvents like N,N-dimethylformamide or by selective hydrogenation.[1]

Q4: What are the typical side products in the synthesis of this compound?

A4: The primary side products in the dimerization of isobutylene are other C8 isomers, such as 2,4,4-trimethyl-2-pentene, and higher oligomers like triisobutylene (B147571) (trimers) and tetramers.[1] The formation of these byproducts can be influenced by reaction conditions and catalyst type.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Isobutylene Conversion Catalyst Deactivation: The catalyst may be poisoned by impurities in the feedstock.- Ensure the isobutylene feed is properly purified to remove sulfur, nitrogen, and diene compounds. - Consider regenerating the catalyst. For solid acid resins, this may involve washing with a solvent or treatment with a heated stream of nitrogen or air.[3]
Suboptimal Reaction Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature and monitor the conversion. The optimal temperature can vary depending on the catalyst used.
Low Selectivity to this compound (High formation of other isomers or trimers) High Isobutylene Conversion: Pushing for very high conversion can lead to the formation of more stable internal olefins and higher oligomers.[1]- Reduce the isobutylene conversion rate by adjusting reaction parameters such as temperature, pressure, or feed flow rate. A conversion rate of 60-95% is often recommended to maximize selectivity for diisobutylene.[1]
Inappropriate Catalyst: The catalyst may favor the formation of other isomers or higher oligomers.- Experiment with different types of acid catalysts. The pore structure and acidity of the catalyst can influence product selectivity.
Product Contamination Incomplete Removal of Reactants or Byproducts: The purification process may not be efficient enough to separate the desired product from unreacted isobutylene or side products.- Optimize the distillation process to effectively separate this compound from other components. Due to close boiling points of the isomers, fractional distillation is necessary.
Presence of Water: Water in the reaction mixture can affect catalyst activity and lead to the formation of tert-butanol.- Ensure all reactants and equipment are dry before starting the reaction.

Quantitative Data

Table 1: Effect of Isobutylene Conversion on Product Selectivity

Isobutylene Conversion (%) Selectivity to Diisobutylene (%) Selectivity to Triisobutylene and Heavier Products (%)
60-95HighLow
>95DecreasesIncreases[1]

Table 2: Typical Reaction Conditions for Isobutylene Dimerization

Parameter Value Range Catalyst
Temperature20-140 °CMacroporous sulfonic acid cation exchange resin
Pressure0.2-4.0 MPaMacroporous sulfonic acid cation exchange resin
Space Velocity0.2-8 h⁻¹Macroporous sulfonic acid cation exchange resin

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Isobutylene Dimerization

Objective: To synthesize this compound by the dimerization of isobutylene using a solid acid catalyst.

Materials:

  • Purified isobutylene

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Anhydrous solvent (e.g., hexane)

  • Nitrogen gas

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, gas inlet)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions. This typically involves washing with a solvent and drying under vacuum.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Place the activated catalyst in the flask.

  • Reaction Execution: Under a nitrogen atmosphere, add the anhydrous solvent to the flask. Cool the flask in an ice bath. Slowly add the purified isobutylene to the dropping funnel and then add it dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).

  • Work-up: Once the desired conversion is reached, filter the reaction mixture to remove the catalyst. Wash the organic phase with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to isolate this compound from other isomers and higher oligomers.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS and NMR spectroscopy.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis catalyst_prep Catalyst Activation reaction_setup Reaction Setup catalyst_prep->reaction_setup feed_purification Isobutylene Purification dimerization Dimerization feed_purification->dimerization reaction_setup->dimerization monitoring Reaction Monitoring (GC) dimerization->monitoring workup Work-up monitoring->workup distillation Fractional Distillation workup->distillation characterization Product Characterization (GC-MS, NMR) distillation->characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues start Low Yield or Purity check_conversion Check Isobutylene Conversion start->check_conversion check_selectivity Check Product Selectivity start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion Low low_selectivity Low Selectivity check_selectivity->low_selectivity Low cause_catalyst Catalyst Deactivation? low_conversion->cause_catalyst cause_temp Suboptimal Temperature? low_conversion->cause_temp cause_high_conversion Conversion Too High? low_selectivity->cause_high_conversion cause_catalyst_type Inappropriate Catalyst? low_selectivity->cause_catalyst_type solution_catalyst Purify Feed / Regenerate Catalyst cause_catalyst->solution_catalyst Yes solution_temp Optimize Temperature cause_temp->solution_temp Yes solution_conversion Reduce Conversion Rate cause_high_conversion->solution_conversion Yes solution_catalyst_type Screen Different Catalysts cause_catalyst_type->solution_catalyst_type Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting guide for reactions involving 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3,4,4-trimethylpent-1-ene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions that this compound undergoes?

A1: As an alkene, this compound primarily undergoes addition reactions across the double bond. These include:

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr, HI).

  • Hydration: Addition of water in the presence of an acid catalyst.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂).

  • Hydroboration-Oxidation: A two-step process to form an alcohol.

  • Ozonolysis: Cleavage of the double bond by ozone.

  • Epoxidation: Formation of an epoxide, typically using a peroxy acid like m-CPBA.

  • Polymerization: Formation of long polymer chains, often initiated by a catalyst.

Q2: Why are carbocation rearrangements a significant concern in reactions with this compound?

A2: The structure of this compound is highly branched. In reactions that proceed through a carbocation intermediate (like hydrohalogenation and acid-catalyzed hydration), the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. This can lead to a mixture of products and lower the yield of the desired product.[1][2][3][4]

Q3: What safety precautions should be taken when working with this compound?

A3: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Troubleshooting Guides

Hydrohalogenation (e.g., with HBr)

Problem: Low yield of the expected Markovnikov product (2-bromo-3,4,4-trimethylpentane) and formation of a significant amount of a rearranged product (2-bromo-2,3,4-trimethylpentane).

Possible Cause: Carbocation rearrangement. The initial addition of a proton to the double bond forms a secondary carbocation. This can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the rearranged product.

Solution:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the rearrangement pathway by reducing the activation energy available for the hydride shift.

  • Use of a Non-polar Solvent: Solvents with low polarity can sometimes minimize carbocation rearrangements.

  • Alternative Synthesis Route: If rearrangement is a persistent issue, consider a reaction that does not proceed through a carbocation intermediate, such as hydroboration-oxidation followed by conversion of the alcohol to an alkyl bromide.

Acid-Catalyzed Hydration

Problem: Formation of multiple alcohol isomers instead of the expected Markovnikov product (3,4,4-trimethylpentan-2-ol).

Possible Cause: Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate that is prone to rearrangement.

Solution:

  • Oxymercuration-Demercuration: This is an alternative method for Markovnikov hydration that does not involve a free carbocation intermediate and thus prevents rearrangements. The reaction proceeds via a mercurinium ion intermediate.

Hydroboration-Oxidation

Problem: Lower than expected yield of the anti-Markovnikov alcohol (3,4,4-trimethylpentan-1-ol).

Possible Cause:

  • Steric Hindrance: The bulky tert-butyl group in this compound can sterically hinder the approach of the borane (B79455) reagent to the double bond, slowing down the reaction.[5][6][7][8][9]

  • Improper Reaction Conditions: Incomplete reaction or side reactions during the oxidation step.

Solution:

  • Use of a less sterically hindered borane: While BH₃ is common, for highly hindered alkenes, sometimes less bulky borane sources might be considered, though this is counterintuitive as bulkier boranes are often used to increase regioselectivity. Careful optimization of the borane reagent is key.

  • Extended Reaction Time: Allow for a longer reaction time for the hydroboration step to ensure complete conversion.

  • Careful Control of Oxidation: Ensure the temperature during the hydrogen peroxide addition is controlled (usually kept cool initially) and that the pH is basic.

Quantitative Data Summary

Reaction TypeReagent/CatalystExpected ProductPotential Side ProductsTypical Yield Range (General Alkenes)
HydrohalogenationHBr2-bromo-3,4,4-trimethylpentane2-bromo-2,3,4-trimethylpentane (rearranged)60-90% (total isomers)
Acid-Catalyzed HydrationH₂O, H₂SO₄3,4,4-trimethylpentan-2-olRearranged alcohols50-80% (total isomers)
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH3,4,4-trimethylpentan-1-olMinor amounts of the Markovnikov alcohol80-95%
Ozonolysis (Reductive)1. O₃ 2. (CH₃)₂S3,3-dimethylbutanal and formaldehydeOver-oxidation products if workup is not mild70-90%
Epoxidationm-CPBA1,2-epoxy-3,4,4-trimethylpentaneRing-opened products if acidic impurities are present70-95%

Note: Yields are approximate and can vary significantly based on reaction conditions and scale.

Experimental Protocols

General Protocol for Hydroboration-Oxidation of this compound
  • Hydroboration Step:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF, approximately 1.1 equivalents of BH₃) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add aqueous sodium hydroxide (B78521) (e.g., 3M NaOH, 3 equivalents).

    • Following the base, slowly add hydrogen peroxide (e.g., 30% H₂O₂, 3 equivalents) dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by distillation or column chromatography.

Visualizations

hydrohalogenation_troubleshooting start Low Yield of Desired Product in Hydrohalogenation cause1 Carbocation Rearrangement start->cause1 solution1 Lower Reaction Temperature cause1->solution1 solution2 Use Non-polar Solvent cause1->solution2 solution3 Alternative Synthesis Route (e.g., Hydroboration-Oxidation) cause1->solution3

Caption: Troubleshooting carbocation rearrangement in hydrohalogenation.

experimental_workflow_hydroboration cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Workup and Purification dissolve Dissolve Alkene in THF cool0c Cool to 0 °C dissolve->cool0c add_bh3 Add BH3-THF Dropwise cool0c->add_bh3 warm_rt Warm to RT and Stir add_bh3->warm_rt cool_again Cool to 0 °C warm_rt->cool_again add_naoh Add Aqueous NaOH cool_again->add_naoh add_h2o2 Add H2O2 Dropwise add_naoh->add_h2o2 stir_rt Stir at RT add_h2o2->stir_rt extract Extract with Organic Solvent stir_rt->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for hydroboration-oxidation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4,4-Trimethylpent-1-ene and 2,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric alkenes: 3,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-1-ene. The information presented herein is supported by available experimental data and established principles of organic chemistry to assist researchers in selecting the appropriate isomer for their specific synthetic applications.

Executive Summary

This compound and 2,4,4-trimethylpent-1-ene, while sharing the same molecular formula (C₈H₁₆), exhibit distinct reactivity profiles primarily governed by the substitution pattern of their carbon-carbon double bonds and the resulting steric hindrance. In general, 2,4,4-trimethylpent-1-ene, being a disubstituted terminal alkene, is expected to be more reactive in many electrophilic addition reactions compared to the trisubstituted nature of the double bond in a hypothetical rearranged state of this compound and less sterically hindered than the sterically encumbered this compound. The bulky tert-butyl group in close proximity to the double bond in both isomers plays a significant role in modulating their reactivity.

Molecular Structure and Stability

The stability of an alkene is inversely related to its heat of hydrogenation; a lower heat of hydrogenation indicates a more stable alkene. The stability of alkenes generally increases with the number of alkyl substituents on the double bond.

  • 2,4,4-Trimethylpent-1-ene is a disubstituted terminal alkene.

  • This compound is a monosubstituted terminal alkene.

Based on the principle that increased substitution leads to greater stability, 2,4,4-trimethylpent-1-ene is predicted to be the more stable isomer of the two. This is because the double bond carbons in 2,4,4-trimethylpent-1-ene are attached to two other carbon atoms, whereas in this compound, one of the double bond carbons is only attached to one other carbon atom.

A study on the isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene (B94453) (a tetrasubstituted alkene) noted that an excess of the α-alkene (2,4,4-trimethyl-1-pentene) was observed at thermodynamic equilibrium. This was explained by the steric tension caused by the large and bulky substituents in the more substituted isomer, making it less stable than expected. This finding highlights the crucial role of steric hindrance in the stability and reactivity of these highly branched alkenes.

Table 1: Structural and Thermodynamic Properties

PropertyThis compound2,4,4-Trimethylpent-1-ene
Structure this compound2,4,4-Trimethylpent-1-ene
CAS Number 564-03-4[1]107-39-1[2]
Molecular Formula C₈H₁₆[1]C₈H₁₆[2]
Molecular Weight 112.21 g/mol 112.21 g/mol [2]
Substitution of Alkene MonosubstitutedDisubstituted
Predicted Relative Stability Less StableMore Stable
Heat of Combustion (liquid) Not available-5289.08 ± 0.67 kJ/mol[3]

Reactivity Comparison in Key Reactions

The reactivity of alkenes is predominantly characterized by electrophilic addition reactions, where the π-electrons of the double bond attack an electrophile. The rate and regioselectivity of these reactions are influenced by both electronic effects (stability of the carbocation intermediate) and steric effects (accessibility of the double bond).

Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond. The rate of hydrogenation is generally influenced by the degree of substitution and steric hindrance around the double bond. Less substituted and less sterically hindered alkenes tend to react faster.

Given that this compound is monosubstituted and 2,4,4-trimethylpent-1-ene is disubstituted, and considering the significant steric bulk near the double bond in both molecules, it is plausible that This compound would undergo hydrogenation at a slightly faster rate due to being less substituted. However, the steric hindrance from the adjacent tert-butyl group in this compound could counteract this effect.

Experimental Data:

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The reaction is highly sensitive to steric hindrance, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond.

  • In 2,4,4-trimethylpent-1-ene , the terminal carbon of the double bond is significantly less hindered than the internal carbon, which is attached to a methyl group and a methylene (B1212753) group connected to a tert-butyl group. Therefore, hydroboration is expected to proceed with high regioselectivity to yield 2,4,4-trimethylpentan-1-ol.

  • In This compound , the terminal carbon is also the less hindered position. However, the presence of a bulky tert-butyl group at the adjacent C4 position and a methyl group at the C3 position creates substantial steric congestion around the double bond. This steric hindrance would likely reduce the overall rate of hydroboration compared to less hindered terminal alkenes.

Comparing the two isomers, the steric environment around the double bond in This compound appears to be more congested due to the substitution at the allylic position, which could lead to a slower reaction rate compared to 2,4,4-trimethylpent-1-ene.

Epoxidation

Epoxidation, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the transfer of an oxygen atom to the double bond. The rate of epoxidation is generally faster for more nucleophilic (electron-rich) alkenes. Therefore, more substituted alkenes tend to react faster.

  • 2,4,4-Trimethylpent-1-ene , being disubstituted, is expected to be more electron-rich and thus potentially more reactive towards epoxidation than the monosubstituted this compound.

  • However, steric hindrance can play a significant role. The bulky groups surrounding the double bond in both isomers can impede the approach of the peroxy acid. The steric hindrance in This compound is particularly pronounced at the allylic position, which could significantly slow down the reaction.

Therefore, while electronic factors favor a faster reaction for 2,4,4-trimethylpent-1-ene, steric factors could make the reaction slower for both isomers, with a potentially greater retarding effect for this compound.

Experimental Protocols

Detailed, specific experimental protocols for the reactions of this compound are scarce in publicly available literature. However, general procedures for the key reactions discussed can be adapted for these substrates.

General Protocol for Catalytic Hydrogenation of a Branched Alkene
  • Catalyst Preparation: A flask is charged with a catalytic amount of a noble metal catalyst (e.g., 10% Pd on carbon) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: An appropriate solvent (e.g., ethanol, ethyl acetate) is added, followed by the alkene (this compound or 2,4,4-trimethylpent-1-ene).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a pressurized system) and stirred vigorously.

  • Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the alkane product.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup catalyst Charge Catalyst (e.g., 10% Pd/C) solvent_alkene Add Solvent and Alkene catalyst->solvent_alkene Inert Atmosphere hydrogenation Introduce H₂ Atmosphere (balloon or pressure) solvent_alkene->hydrogenation stirring Vigorous Stirring hydrogenation->stirring monitoring Monitor Reaction (TLC/GC) stirring->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete evaporation Evaporate Solvent filtration->evaporation product Isolated Alkane Product evaporation->product

General Protocol for Hydroboration-Oxidation of a Branched Alkene
  • Hydroboration: The alkene is dissolved in a dry ether solvent (e.g., THF) under an inert atmosphere. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for a specified period.

  • Oxidation: The reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and hydrogen peroxide. The mixture is stirred, often with gentle heating, to ensure complete oxidation.

  • Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the alcohol product.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup alkene_THF Dissolve Alkene in dry THF add_BH3 Add BH₃·THF solution alkene_THF->add_BH3 Inert Atmosphere, 0 °C quench Quench with H₂O add_BH3->quench Stir add_NaOH_H2O2 Add NaOH and H₂O₂ quench->add_NaOH_H2O2 separation Separate Layers add_NaOH_H2O2->separation Stir extraction Extract Aqueous Layer separation->extraction drying Dry Combined Organic Layers extraction->drying evaporation Evaporate Solvent drying->evaporation product Isolated Alcohol Product evaporation->product

Conclusion

The reactivity of this compound and 2,4,4-trimethylpent-1-ene is a nuanced interplay of electronic and steric factors. Based on established principles:

  • Stability: 2,4,4-Trimethylpent-1-ene is predicted to be the more stable isomer due to its disubstituted double bond.

  • Reactivity:

    • For reactions favored by less steric hindrance, such as potentially hydrogenation and hydroboration , this compound might be expected to react faster, although the steric bulk in its structure is still a significant factor.

    • For reactions favored by a more electron-rich double bond, such as epoxidation , 2,4,4-trimethylpent-1-ene is likely to be more reactive, provided that steric hindrance does not become the overriding factor.

The significant steric encumbrance in both molecules, particularly the tert-butyl group, is a critical consideration for any synthetic planning. Researchers should anticipate that reactions involving these alkenes may require more forcing conditions or specialized catalysts compared to less hindered analogues. Direct comparative experimental studies are needed to provide definitive quantitative data on the relative reactivity of these two isomers.

References

Spectroscopic analysis and comparison of trimethylpentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key trimethylpentene isomers. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and differentiation of these closely related compounds. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is visualized.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,4,4-trimethyl-1-pentene, 2,4,4-trimethyl-2-pentene, and 3,4,4-trimethyl-2-pentene. These isomers, while sharing the same molecular formula (C8H16) and molecular weight (112.22 g/mol ), exhibit distinct spectral features that allow for their unambiguous identification.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for Trimethylpentene Isomers in CDCl₃

IsomerProton AssignmentChemical Shift (ppm)Multiplicity
2,4,4-Trimethyl-1-pentene =CH₂4.63, 4.83s, s
-CH₂-1.94s
C(CH₃)₃0.926s
=C-CH₃1.78s
2,4,4-Trimethyl-2-pentene =CH-5.16s
=C(CH₃)₂1.71, 1.66s, s
C(CH₃)₃1.09s
(Z)-3,4,4-Trimethyl-2-pentene =CH-CH(CH₃)5.12d
-CH(CH₃)-2.83m
=C-CH₃1.59, 1.58d, d
C(CH₃)₃0.96s

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity: s = singlet, d = doublet, m = multiplet.[1][2]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for Trimethylpentene Isomers in CDCl₃

IsomerCarbon AssignmentChemical Shift (ppm)
2,4,4-Trimethyl-1-pentene =CH₂112.7
=C(CH₃)144.9
-CH₂-52.8
-C(CH₃)₃31.8
-C(CH₃)₃31.5
=C-CH₃24.9
2,4,4-Trimethyl-2-pentene =CH-122.9
=C(CH₃)₂133.4
-C(CH₃)₃32.1
=C(CH₃)₂ (cis)25.9
=C(CH₃)₂ (trans)17.7
-C(CH₃)₃29.8
3,4,4-Trimethyl-2-pentene Data not readily available in searched literature.

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).[3][4]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹) for Trimethylpentene Isomers

IsomerC=C Stretch=C-H StretchC-H Bending/Wagging
2,4,4-Trimethyl-1-pentene ~1650~3080~890 (out-of-plane wag)
2,4,4-Trimethyl-2-pentene ~1670~3020Not as prominent as in the -1-ene isomer
(Z)-3,4,4-Trimethyl-2-pentene Data not readily available in searched literature.
Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Abundances for Trimethylpentene Isomers

IsomerMolecular Ion (M⁺)Base Peak (m/z)Other Key Fragments (m/z)
2,4,4-Trimethyl-1-pentene 1125741, 97
2,4,4-Trimethyl-2-pentene 1125741, 97
3,4,4-Trimethyl-2-pentene 1125741, 97

Note: The mass spectra of these isomers are very similar due to the formation of the stable tert-butyl cation (m/z 57).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the trimethylpentene isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[5]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6] The solution height should be around 4-5 cm.[7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[5]

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[5]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid trimethylpentene isomer directly onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

  • Instrument Setup and Data Acquisition :[9]

    • Gas Chromatograph (GC) Conditions :

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for hydrocarbon analysis.

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any impurities.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS) Conditions :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the data. The output will be a chromatogram showing the retention time of the compound and a mass spectrum for the chromatographic peak.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of trimethylpentene isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Trimethylpentene Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Trimethylpentene Isomer NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Prep Neat Liquid Sample->FTIR_Prep GCMS_Prep Dilute in Hexane Sample->GCMS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR FTIR FT-IR Spectroscopy FTIR_Prep->FTIR GCMS GC-MS Analysis GCMS_Prep->GCMS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data GCMS_Data Retention Time Fragmentation Pattern GCMS->GCMS_Data Comparison Isomer Identification & Differentiation NMR_Data->Comparison FTIR_Data->Comparison GCMS_Data->Comparison

Caption: Spectroscopic analysis workflow for trimethylpentene isomers.

References

A Comparative Guide to the Synthesis of 3,4,4-Trimethylpent-1-ene: A Novel Approach vs. a Classic Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct synthesis methods for 3,4,4-trimethylpent-1-ene, a valuable branched alkene in organic synthesis. We will objectively evaluate a classical approach, the acid-catalyzed dehydration of a tertiary alcohol, against a more modern and targeted method, the Wittig reaction. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthesis strategy for their needs.

Introduction to this compound

This compound is a C8 olefin with a highly branched structure, making it a useful building block in the synthesis of complex organic molecules. Its applications can be found in areas such as specialty polymers, fine chemicals, and as a component in the development of new pharmaceutical intermediates. The efficient and selective synthesis of this alkene is therefore of significant interest to the chemical research community.

Established Synthesis Method: Acid-Catalyzed Dehydration

A traditional route to alkenes is the acid-catalyzed dehydration of alcohols. In the case of this compound, a potential precursor is 2,2,4-trimethyl-3-pentanol (B1616163). The reaction proceeds by protonation of the alcohol, followed by the loss of water to form a carbocation intermediate. Subsequent elimination of a proton yields the alkene. However, this method is often plagued by a lack of selectivity, leading to the formation of multiple isomeric products due to carbocation rearrangements.

Experimental evidence from the acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol indicates that this compound is formed as a minor product, with a yield as low as 2%. The major products are other isomeric alkenes, which necessitates complex and often inefficient purification steps.

A New Synthesis Approach: The Wittig Reaction

The Wittig reaction stands as a powerful and highly selective method for the synthesis of alkenes. This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide, leading to the formation of a carbon-carbon double bond at a precisely defined location. This method avoids the carbocation intermediates that lead to product mixtures in dehydration reactions.

Quantitative Data Comparison

The following table summarizes the key performance metrics for the two synthesis methods.

ParameterAcid-Catalyzed DehydrationWittig Reaction (New Method)
Starting Materials 2,2,4-Trimethyl-3-pentanol, Sulfuric Acid3,3-Dimethyl-2-butanone, Ethyltriphenylphosphonium Bromide, Strong Base
Yield of this compound ~2%Estimated 70-80%
Purity of Crude Product Low (Mixture of isomers)High
Reaction Selectivity Low (Carbocation rearrangements)High (Regiospecific)
Reaction Temperature Elevated temperaturesRoom temperature to mild heating
Catalyst Strong acid (e.g., H₂SO₄)Stoichiometric phosphonium (B103445) salt and base

Experimental Protocols

Method 1: Acid-Catalyzed Dehydration of 2,2,4-Trimethyl-3-pentanol
  • Apparatus Setup: A 100 mL round-bottom flask is equipped with a distillation head, a condenser, and a receiving flask.

  • Reaction Mixture: To the round-bottom flask, 20 g of 2,2,4-trimethyl-3-pentanol is added. While cooling in an ice bath, 10 mL of concentrated sulfuric acid is slowly added with stirring.

  • Dehydration: The mixture is gently heated to initiate the dehydration. The alkene products are distilled as they are formed.

  • Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate. The final product mixture is then subjected to fractional distillation to attempt to isolate the this compound from its isomers.

Method 2: Wittig Synthesis of this compound

Step A: Preparation of Ethyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser, 26.2 g of triphenylphosphine (B44618) and 12.0 g of ethyl bromide are dissolved in 100 mL of toluene.

  • The mixture is heated at reflux for 4 hours, during which a white precipitate of the phosphonium salt forms.

  • After cooling to room temperature, the solid is collected by vacuum filtration, washed with cold toluene, and dried under vacuum. A yield of approximately 90% is expected.

Step B: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 9.3 g of ethyltriphenylphosphonium bromide is suspended in 50 mL of anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C. To this, a strong base such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 15.6 mL) is added dropwise, resulting in the formation of a deep red solution of the ylide.

  • Reaction with Ketone: After stirring the ylide solution for 30 minutes at 0 °C, a solution of 5.0 g of 3,3-dimethyl-2-butanone in 10 mL of anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The disappearance of the red color indicates the consumption of the ylide.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualization of Methodologies

Synthesis_Comparison cluster_dehydration Established Method: Acid-Catalyzed Dehydration cluster_wittig New Method: Wittig Reaction cluster_ylide_prep Ylide Preparation Dehydration_Start 2,2,4-Trimethyl-3-pentanol Dehydration_Process Dehydration & Distillation Dehydration_Start->Dehydration_Process Dehydration_Reagent H₂SO₄ (catalyst) Dehydration_Reagent->Dehydration_Process Dehydration_Products Mixture of Alkene Isomers (including this compound at ~2%) Dehydration_Process->Dehydration_Products Dehydration_Purification Fractional Distillation Dehydration_Products->Dehydration_Purification Dehydration_Final Isolated this compound (Low Yield) Dehydration_Purification->Dehydration_Final Validation Validation of Synthesis Method Dehydration_Final->Validation Wittig_Ketone 3,3-Dimethyl-2-butanone Wittig_Reaction Wittig Reaction Wittig_Ketone->Wittig_Reaction Wittig_Ylide Ethyltriphenylphosphonium Ylide Wittig_Ylide->Wittig_Reaction Wittig_Crude Crude Product (High in this compound) Wittig_Reaction->Wittig_Crude Wittig_Purification Column Chromatography Wittig_Crude->Wittig_Purification Wittig_Final Pure this compound (High Yield) Wittig_Purification->Wittig_Final Wittig_Final->Validation Ylide_Start Ethyltriphenylphosphonium Bromide Ylide_Formation Ylide Generation Ylide_Start->Ylide_Formation Ylide_Base Strong Base (e.g., n-BuLi) Ylide_Base->Ylide_Formation Ylide_Formation->Wittig_Ylide

Caption: A flowchart comparing the established dehydration method and the new Wittig synthesis for this compound.

Conclusion

The validation of a new synthesis method for this compound reveals a stark contrast in performance compared to the classical acid-catalyzed dehydration approach. The Wittig reaction offers a significant improvement in terms of yield and selectivity, providing a direct and efficient route to the target molecule. While the dehydration method is simple in principle, its practical application is severely limited by the formation of isomeric mixtures, resulting in a very low yield of the desired product. For researchers requiring high-purity this compound in good yields, the Wittig reaction is unequivocally the superior method of synthesis. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this and structurally related alkenes.

A Comparative Guide to Catalysts for the Polymerization of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of sterically hindered alkenes presents a significant challenge in polymer chemistry. The bulky nature of these monomers often impedes the catalytic activity and can lead to low molecular weight polymers. The choice of catalyst is therefore critical in achieving desirable polymer properties. This guide provides a comparative analysis of three major classes of catalysts used for this purpose: traditional Ziegler-Natta catalysts, metallocene catalysts, and late-transition metal catalysts.

Comparative Performance Data

The selection of a catalyst system for the polymerization of sterically hindered alkenes is a trade-off between activity, control over polymer microstructure, and functional group tolerance. The following table summarizes typical performance data for the polymerization of 4-methyl-1-pentene, a common sterically hindered α-olefin, using representative catalysts from each class.

Catalyst ClassRepresentative CatalystMonomerCo-catalystActivity (kg polymer / mol catalyst · h)Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Polymer Microstructure
Ziegler-Natta TiCl₄/MgCl₂4-Methyl-1-penteneTriethylaluminium (TEAL)50 - 200200,000 - 800,000> 5.0Highly Isotactic
Metallocene rac-Et(Ind)₂ZrCl₂4-Methyl-1-penteneMethylaluminoxane (MAO)500 - 5,000100,000 - 500,000~ 2.0Isotactic
Late-Transition Metal [(ArN=C(Me)-C(Me)=NAr)]NiBr₂ (Brookhart-type)4-Methyl-1-penteneMethylaluminoxane (MAO)10 - 10050,000 - 300,0001.5 - 2.5Atactic, Branched

Experimental Protocols

The following is a generalized experimental protocol for the solution polymerization of a sterically hindered alkene, such as 4-methyl-1-pentene. Specific conditions should be optimized for each catalyst and monomer system.

1. Reactor Preparation:

  • A 250 mL glass reactor equipped with a mechanical stirrer is thoroughly dried in an oven at 120°C overnight.

  • The reactor is assembled while hot under a continuous stream of dry, inert gas (e.g., nitrogen or argon) to ensure an oxygen and moisture-free environment.

2. Reagent Charging:

  • The reactor is charged with 100 mL of an anhydrous solvent (e.g., toluene) via a cannula or syringe.

  • The desired amount of the sterically hindered alkene monomer (e.g., 4-methyl-1-pentene) is then added to the solvent.

  • The reactor is brought to the desired polymerization temperature (e.g., 50°C) using a thermostatically controlled bath.

3. Co-catalyst and Catalyst Injection:

  • The co-catalyst (e.g., a 10 wt% solution of MAO in toluene) is injected into the reactor using a gas-tight syringe. The solution is stirred for approximately 10 minutes to allow for scavenging of any remaining impurities.

  • The catalyst (e.g., a solution of rac-Et(Ind)₂ZrCl₂ in toluene) is then injected to initiate the polymerization.

4. Polymerization Reaction:

  • The reaction mixture is stirred vigorously at a constant temperature for the desired reaction time (e.g., 60 minutes).

5. Termination and Polymer Isolation:

  • The polymerization is terminated by the addition of a quenching agent, typically 10 mL of acidified methanol.

  • The precipitated polymer is collected by filtration, washed repeatedly with methanol, and then dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Catalyst Mechanisms and Workflows

To visualize the underlying processes, the following diagrams illustrate the catalytic cycles for each class of catalyst and a general experimental workflow.

Ziegler_Natta_Catalytic_Cycle Ziegler-Natta Catalytic Cycle Active_Site Active Site (Ti-Polymer) Olefin_Coordination Olefin Coordination Active_Site->Olefin_Coordination + Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion π-complex formation Chain_Growth Chain Growth Migratory_Insertion->Chain_Growth Insertion into Ti-C bond Chain_Growth->Active_Site Regenerated Active Site

Ziegler-Natta Catalytic Cycle

Metallocene_Catalytic_Cycle Metallocene Catalytic Cycle Metallocene_Cation Metallocene Cation [L₂M-Polymer]⁺ Olefin_Complex Olefin π-Complex Metallocene_Cation->Olefin_Complex + Alkene Insertion Insertion Olefin_Complex->Insertion Coordination Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Migratory Insertion Growing_Chain->Metallocene_Cation Regeneration

Metallocene Catalytic Cycle

Late_Transition_Metal_Catalytic_Cycle Late-Transition Metal Catalytic Cycle (Brookhart-type) Active_Cation Active Cation [L₂M-Polymer]⁺ Olefin_Coordination Olefin Coordination Active_Cation->Olefin_Coordination + Alkene Insertion Insertion Olefin_Coordination->Insertion Insertion->Active_Cation Chain Propagation Chain_Walking β-Hydride Elimination & Re-insertion Insertion->Chain_Walking Isomerization Branched_Polymer Branched Polymer Insertion->Branched_Polymer Termination Chain_Walking->Insertion

Late-Transition Metal Catalytic Cycle

Experimental_Workflow General Experimental Workflow Start Start Reactor_Prep Reactor Preparation (Drying, Inert Atmosphere) Start->Reactor_Prep Reagent_Add Addition of Solvent and Monomer Reactor_Prep->Reagent_Add Temp_Control Temperature Equilibration Reagent_Add->Temp_Control CoCat_Add Co-catalyst Addition Temp_Control->CoCat_Add Cat_Add Catalyst Injection (Initiation) CoCat_Add->Cat_Add Polymerization Polymerization Reaction Cat_Add->Polymerization Termination Termination (Quenching) Polymerization->Termination Isolation Polymer Isolation (Filtration, Washing, Drying) Termination->Isolation Analysis Polymer Characterization (GPC, NMR, DSC) Isolation->Analysis End End Analysis->End

General Experimental Workflow

A Comparative Guide to Mass Spectrometry Fragmentation of Trimethylpentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various trimethylpentene isomers. Understanding these fragmentation patterns is crucial for the unambiguous identification and differentiation of these closely related structures in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and as reference standards in drug development. This document presents supporting experimental data, detailed methodologies for analysis, and visual representations of the analytical workflow.

Comparison of Fragmentation Patterns

The mass spectra of trimethylpentene isomers, while similar due to their shared elemental composition (C₈H₁₆) and structural motifs, exhibit key differences in the relative abundances of their fragment ions. These differences arise from the varied stability of the carbocations formed upon fragmentation, which is dictated by the position of the double bond and the methyl groups. The data presented below was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5]

Table 1: Prominent Fragment Ions of Trimethylpentene Isomers (Relative Intensity)

m/zIon Formula2,4,4-Trimethyl-1-pentene2,4,4-Trimethyl-2-pentene2,3,3-Trimethyl-1-pentene2,3,4-Trimethyl-2-pentene(Z)-3,4,4-Trimethyl-2-pentene
112 [C₈H₁₆]⁺•152052510
97 [C₇H₁₃]⁺3045105035
57 [C₄H₉]⁺10010010060100
56 [C₄H₈]⁺•8030202040
41 [C₃H₅]⁺60508010070

Key Observations:

  • Molecular Ion ([M]⁺•, m/z 112): The molecular ion peak is generally of low to moderate intensity for all isomers, which is characteristic of branched alkenes that readily undergo fragmentation. 2,3,4-Trimethyl-2-pentene shows a relatively more abundant molecular ion, suggesting a slightly more stable structure under electron ionization conditions.

  • Loss of a Methyl Group ([M-15]⁺, m/z 97): The peak corresponding to the loss of a methyl radical (CH₃•) is significant in most isomers, particularly in 2,3,4-trimethyl-2-pentene.

  • Base Peak (m/z 57): For the majority of the isomers, the base peak is observed at m/z 57. This highly stable tert-butyl cation ([C₄H₉]⁺) is readily formed through cleavage of the C-C bond beta to the double bond or allylic cleavage.

  • Fragment at m/z 56: The ion at m/z 56, likely a butene radical cation ([C₄H₈]⁺•), shows notable variation in its relative intensity. It is a major fragment for 2,4,4-trimethyl-1-pentene.

  • Fragment at m/z 41: The allyl cation ([C₃H₅]⁺) at m/z 41 is a prominent fragment in all isomers, and it is the base peak for 2,3,4-trimethyl-2-pentene.

Experimental Protocols

The mass spectral data for the trimethylpentene isomers were acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). While specific instrumental parameters can vary, a typical protocol for the analysis of volatile hydrocarbons like trimethylpentene is outlined below.

Sample Preparation:

Samples are typically diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, typically operated at 250°C. A split injection is common to avoid overloading the column.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250°C, held for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Standard 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Workflow and Data Analysis

The overall workflow for the analysis of trimethylpentene isomers by GC-MS is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for Trimethylpentene Isomers cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Analysis Sample Trimethylpentene Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Injector Injection Dilution->Injector GC_Column Separation on Capillary Column Injector->GC_Column Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition TIC Total Ion Chromatogram Data_Acquisition->TIC Mass_Spectra Mass Spectra of Eluted Peaks Data_Acquisition->Mass_Spectra Library_Search Library Search & Fragmentation Analysis Mass_Spectra->Library_Search

Caption: Workflow for GC-MS analysis of trimethylpentene isomers.

The logical relationship for identifying an unknown trimethylpentene isomer based on its mass spectrum is outlined below.

Fragmentation_Logic Isomer Identification Logic Unknown_Spectrum Acquired Mass Spectrum of Unknown Molecular_Ion Identify Molecular Ion Peak (m/z 112) Unknown_Spectrum->Molecular_Ion Base_Peak Determine Base Peak (e.g., m/z 57 or 41) Unknown_Spectrum->Base_Peak Key_Fragments Analyze Relative Intensities of Key Fragments (e.g., m/z 97, 56, 41) Unknown_Spectrum->Key_Fragments Comparison Compare Fragmentation Pattern to Reference Spectra Molecular_Ion->Comparison Base_Peak->Comparison Key_Fragments->Comparison Identification Identify Isomer Comparison->Identification

Caption: Logical steps for identifying a trimethylpentene isomer.

References

Benchmarking the performance of 3,4,4-Trimethylpent-1-ene-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic, with two widely used polymers: polypropylene (B1209903) (PP) and polycarbonate (PC). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the material properties of these polymers for their applications.

While the initial topic of interest was "3,4,4-Trimethylpent-1-ene-based polymers," publicly available data for polymers derived from this specific monomer is scarce. Therefore, this guide focuses on the structurally similar and commercially significant poly(4-methyl-1-pentene), often referred to by its trade name TPX®.

Quantitative Performance Data

The following tables summarize the key mechanical, thermal, and electrical properties of PMP, PP (homopolymer), and PC. All data is presented with corresponding ASTM or ISO standard test methods to ensure a reliable comparison.

Table 1: Mechanical Properties

PropertyTest MethodPoly(4-methyl-1-pentene) (PMP)Polypropylene (PP) HomopolymerPolycarbonate (PC)Unit
DensityASTM D7920.83 - 0.84[1]0.90 - 0.911.20 - 1.22g/cm³
Tensile StrengthASTM D63824 - 2831 - 4155 - 75MPa
Tensile ModulusASTM D6381.5 - 1.71.1 - 1.62.3 - 2.4GPa
Elongation at BreakASTM D63810 - 50100 - 600100 - 150%
Flexural StrengthASTM D79035 - 4141 - 5585 - 105MPa
Flexural ModulusASTM D7901.4 - 1.61.2 - 1.72.3 - 2.4GPa
Izod Impact Strength (Notched)ASTM D25620 - 8020 - 100600 - 850J/m

Table 2: Thermal Properties

PropertyTest MethodPoly(4-methyl-1-pentene) (PMP)Polypropylene (PP) HomopolymerPolycarbonate (PC)Unit
Melting TemperatureASTM D3418220 - 240[2]160 - 166[1]~155 (Vicat Softening)°C
Heat Deflection Temperature @ 0.45 MPaASTM D648110 - 13095 - 105138 - 144°C
Vicat Softening PointASTM D1525160 - 178150 - 160~150°C
Coefficient of Linear Thermal ExpansionASTM D69611.7 x 10⁻⁵5.8 - 10 x 10⁻⁵6.5 - 7.0 x 10⁻⁵/°C
Thermal ConductivityASTM C177~0.170.1 - 0.220.19 - 0.22W/(m·K)

Table 3: Electrical Properties

PropertyTest MethodPoly(4-methyl-1-pentene) (PMP)Polypropylene (PP) HomopolymerPolycarbonate (PC)Unit
Dielectric Constant @ 1 MHzASTM D1502.12[3]2.2 - 2.32.9 - 3.0-
Dissipation Factor @ 1 MHzASTM D150< 0.0001< 0.00050.0009 - 0.001-
Volume ResistivityASTM D257> 10¹⁶> 10¹⁶> 10¹⁶Ω·cm
Dielectric StrengthASTM D14920 - 2820 - 3015 - 25kV/mm

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are outlined below.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics.

  • Specimen Preparation: Test specimens are prepared in a standard "dumbbell" or "dogbone" shape through injection molding or machining from a sheet. The dimensions of the specimen depend on the material's thickness and rigidity.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing to ensure consistency.[4]

  • Procedure:

    • The conditioned specimen is securely mounted in the grips of a universal testing machine (UTM).

    • An extensometer is attached to the specimen to accurately measure elongation.

    • A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures.[4][5][6] The speed of the test is determined by the material specification.[5]

  • Data Analysis: The test yields critical data including tensile strength, tensile modulus, elongation at yield, and elongation at break.[6]

Flexural Properties (ASTM D790)

This test method is used to determine the flexural strength and flexural modulus of plastics.

  • Specimen Preparation: A rectangular bar of a specified dimension is used as the test specimen.[7]

  • Conditioning: Similar to tensile testing, specimens are conditioned under standard temperature and humidity conditions.

  • Procedure:

    • The test specimen is placed on two supports.

    • A load is applied to the center of the specimen (three-point bending) at a constant rate of crosshead movement until the specimen breaks or reaches a specified strain (typically 5%).[8][9]

  • Data Analysis: The load and deflection data are used to calculate the flexural strength (the maximum stress the material can withstand before yielding) and the flexural modulus (a measure of stiffness).[9]

Thermal Transitions by DSC (ASTM D3418)

Differential Scanning Calorimetry (DSC) is used to determine the thermal transition temperatures of polymers, such as the melting temperature (Tm) and the glass transition temperature (Tg).[10]

  • Specimen Preparation: A small sample of the material (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[11]

  • Procedure:

    • The sample pan and a reference pan (usually empty) are placed in the DSC instrument.

    • The instrument heats the sample and reference at a controlled rate.[10]

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

  • Data Analysis: The resulting thermogram shows peaks and shifts in the baseline that correspond to thermal transitions. The melting temperature is identified as the peak of the melting endotherm, and the glass transition is observed as a step change in the baseline.[10]

Dielectric Constant (ASTM D150)

This test method covers the determination of the dielectric constant and dissipation factor of solid electrical insulating materials.

  • Specimen Preparation: A flat sheet or molded plaque of the material with a uniform thickness is used. The specimen must be larger than the electrodes.

  • Procedure:

    • The specimen is placed between two electrodes.

    • The capacitance of the specimen is measured using a capacitance bridge at a specified frequency (e.g., 1 MHz).

    • The capacitance of the empty space between the electrodes (with air as the dielectric) is also measured.

  • Data Analysis: The dielectric constant is calculated as the ratio of the capacitance of the material to the capacitance of the air gap. The dissipation factor, which indicates the energy loss of the material, is also determined from the measurements.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the polymerization process of poly(4-methyl-1-pentene) and a general workflow for polymer performance benchmarking.

polymerization_pathway Monomer 4-Methyl-1-pentene (B8377) Monomer Polymerization Coordination Polymerization Monomer->Polymerization Initiation Catalyst Ziegler-Natta or Metallocene Catalyst Catalyst->Polymerization Catalysis Polymer Poly(4-methyl-1-pentene) (PMP) Polymerization->Polymer Propagation

Caption: Polymerization of 4-methyl-1-pentene to PMP.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Material Polymer Resin (PMP, PP, PC) Specimen Specimen Fabrication (Injection Molding, Machining) Material->Specimen Conditioning Standard Conditioning (ASTM D618) Specimen->Conditioning Mechanical Mechanical Testing (ASTM D638, D790) Conditioning->Mechanical Thermal Thermal Analysis (ASTM D3418) Conditioning->Thermal Electrical Electrical Testing (ASTM D150) Conditioning->Electrical Data Data Acquisition Mechanical->Data Thermal->Data Electrical->Data Analysis Calculation of Properties Data->Analysis Comparison Comparative Benchmarking Analysis->Comparison

References

A comparative analysis of the industrial applications of trimethylpentene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the industrial uses, comparative performance, and synthesis protocols related to 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453).

The isomers of trimethylpentene, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, are key intermediates in the chemical industry, derived from the dimerization of isobutylene. Commercially, they are often found as a mixture known as diisobutylene. These isomers serve as precursors to a wide array of valuable products, including high-octane gasoline components, phenols, specialized polymers, and lubricant additives. This guide provides a comparative analysis of the industrial applications of these two primary isomers, supported by experimental data and detailed methodologies to assist professionals in research and development.

Comparative Performance in Key Industrial Applications

The distinct structural differences between 2,4,4-trimethyl-1-pentene (an alpha-olefin) and 2,4,4-trimethyl-2-pentene (an internal olefin) influence their reactivity and suitability for various industrial processes.

Production of Isooctane (B107328)

One of the most significant applications of trimethylpentene isomers is in the production of 2,2,4-trimethylpentane, commonly known as isooctane, a high-octane gasoline additive. This is achieved through the hydrogenation of diisobutylene. Experimental data indicates a notable difference in the hydrogenation rates of the two isomers.

Comparative Hydrogenation Data:

IsomerCatalystTemperature (°C)Pressure (MPa)Apparent Activation Energy (kJ/mol)Relative Reaction Rate
2,4,4-Trimethyl-1-penteneZiegler-Natta type Ni-based complex160-2002.0-2.425.6Faster
2,4,4-Trimethyl-2-penteneZiegler-Natta type Ni-based complex160-2002.0-2.446.5Slower

This table summarizes the comparative kinetics of hydrogenation for the two primary trimethylpentene isomers.

The lower activation energy for 2,4,4-trimethyl-1-pentene indicates a faster hydrogenation reaction compared to its isomer. This difference is critical in the design and optimization of industrial reactors for isooctane production.

Experimental Protocol: Hydrogenation of Trimethylpentene Isomers to Isooctane

Objective: To produce isooctane by the catalytic hydrogenation of a mixture of trimethylpentene isomers.

Materials:

  • A mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (diisobutylene)

  • Palladium on activated carbon (Pd/C) catalyst

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • The diisobutylene feed is introduced into a high-pressure reactor.

  • The Pd/C catalyst is added to the reactor.

  • The reactor is sealed and purged with an inert gas to remove air.

  • The reactor is then pressurized with hydrogen to a pressure of 7.5 MPa.[1]

  • The mixture is heated to a temperature of 160°C with constant stirring.[1]

  • The reaction is allowed to proceed for 2.5 hours, with a continuous supply of hydrogen to maintain the pressure.[1]

  • After the reaction, the reactor is cooled to room temperature, and the pressure is released.

  • The product mixture is filtered to separate the catalyst, yielding isooctane with a high conversion rate.

G cluster_input Reactants cluster_process Process cluster_output Product Diisobutylene Diisobutylene (Trimethylpentene Isomers) Reactor High-Pressure Reactor (Pd/C Catalyst, 160°C, 7.5 MPa) Diisobutylene->Reactor Hydrogen Hydrogen (H2) Hydrogen->Reactor Isooctane Isooctane (2,2,4-Trimethylpentane) Reactor->Isooctane

Hydrogenation of diisobutylene to isooctane.
Synthesis of p-Octylphenol

Diisobutylene is a key raw material for the production of p-octylphenol, a precursor for surfactants and resins. The process involves the alkylation of phenol (B47542) with diisobutylene in the presence of an acid catalyst. While specific comparative data on the reactivity of the individual isomers is limited in publicly available literature, the general industrial process utilizes the mixed isomer stream.

Experimental Protocol: Alkylation of Phenol with Diisobutylene

Objective: To synthesize p-octylphenol by reacting phenol with diisobutylene.

Materials:

  • Phenol

  • Diisobutylene

  • Aluminum phenoxide catalyst

  • Pressure-resistant reaction vessel

Procedure:

  • An aluminum phenoxide catalyst is prepared.

  • 234 parts of phenol are reacted with 252 parts of diisobutylene in a pressure-resistant vessel.[2]

  • The reaction is carried out at a temperature of 280°C for 90 minutes.[2]

  • Following the reaction, the mixture is hydrolyzed and then fractionated to isolate the 2-(1,1,3,3-tetramethylbutyl)phenol product.[2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_product Product Phenol Phenol Conditions 280°C 90 minutes Phenol->Conditions Diisobutylene Diisobutylene Diisobutylene->Conditions Catalyst Aluminum Phenoxide Catalyst->Conditions Octylphenol p-Octylphenol Conditions->Octylphenol

Alkylation of phenol with diisobutylene.
Production of Neohexene

Neohexene, an important intermediate in the synthesis of fragrances and pharmaceuticals, can be produced from diisobutylene through ethenolysis, a metathesis reaction with ethylene (B1197577). The process typically involves dimerizing isobutene to diisobutylene, which is then reacted with ethylene. While the process utilizes the diisobutylene mixture, the reactivity of each isomer can influence the overall efficiency and product selectivity.

Logical Workflow: Neohexene Synthesis

G Isobutene Isobutene Dimerization Dimerization Isobutene->Dimerization Ethylene Ethylene Ethenolysis Ethenolysis (Metathesis) Ethylene->Ethenolysis Diisobutylene Diisobutylene Dimerization->Diisobutylene Neohexene Neohexene Ethenolysis->Neohexene Isobutene_recycle Isobutene (Recycle) Ethenolysis->Isobutene_recycle Diisobutylene->Ethenolysis Isobutene_recycle->Dimerization

Neohexene production from isobutene and ethylene.
Synthesis of Polyisobutylene (B167198) (PIB)

Trimethylpentene isomers can be used in the synthesis of low molecular weight polyisobutylene, a polymer with applications in lubricants, adhesives, and sealants. The polymerization is typically a cationic process. The structure of the starting olefin can impact the microstructure and properties of the resulting polymer. Highly reactive polyisobutylene (HR-PIB), which has a high content of terminal double bonds, is often desired for further functionalization. The choice of trimethylpentene isomer can influence the proportion of these desirable end-groups.

Lubricant Additives

Sulfurized derivatives of trimethylpentene are utilized as extreme pressure additives in lubricants for automotive and industrial applications.[3][4] These additives form a protective film on metal surfaces, reducing friction and wear under high-load conditions. The performance of these additives can be influenced by the structure of the starting olefin isomer, although detailed comparative studies are not widely available.

Conclusion

The two primary isomers of trimethylpentene, 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, exhibit distinct reactivities in various industrial processes. The alpha-olefin, 2,4,4-trimethyl-1-pentene, generally shows higher reactivity in hydrogenation reactions, which is a key consideration in the production of isooctane. While diisobutylene as a mixture is commonly used in the synthesis of p-octylphenol, neohexene, polyisobutylene, and lubricant additives, a deeper understanding of the individual isomer's performance could lead to more optimized and selective industrial processes. Further research into the comparative reactivity of these isomers in applications beyond isooctane production would be beneficial for the advancement of chemical manufacturing processes.

References

A Comparative Guide to Theoretical and Experimental Spectroscopic Data for 2,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 2,4,4-trimethylpent-1-ene, also known as α-diisobutylene. The objective is to offer a comprehensive analysis of the molecule's spectral characteristics, aiding in its identification, characterization, and quality control. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting a clear correlation between predicted and observed values.

Data Presentation and Comparison

The following tables summarize the quantitative spectroscopic data for 2,4,4-trimethylpent-1-ene, comparing experimental values with theoretically predicted data.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ) in ppm

Protons (Structure)Experimental (ppm)[1][2]Theoretical (Predicted) (ppm)Assignment
H-1 (=CH₂)4.634.68Vinylic proton
H-1' (=CH₂)4.834.88Vinylic proton
H-3 (-CH₂-)1.941.98Allylic protons
H-5 (-C(CH₃)₃)0.931.01tert-butyl protons
H-6 (=C-CH₃)1.781.75Vinylic methyl protons

Note: Experimental data is typically acquired in CDCl₃. Theoretical data was generated using an online prediction tool based on a database of existing spectra.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Atom (Structure)Experimental (ppm)Theoretical (Predicted) (ppm)Assignment
C-1 (=CH₂)110.0112.5Vinylic carbon
C-2 (=C<)145.5144.3Quaternary vinylic carbon
C-3 (-CH₂-)52.852.9Allylic carbon
C-4 (-C<)31.831.6Quaternary aliphatic carbon
C-5 (-C(CH₃)₃)29.329.4tert-butyl carbons
C-6 (=C-CH₃)23.323.1Vinylic methyl carbon

Note: Experimental data is typically acquired in CDCl₃. Theoretical data was generated using an online prediction tool based on a database of existing spectra.

Infrared (IR) Spectroscopic Data

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Comparison of Experimental and Theoretical IR Absorption Bands (cm⁻¹)

Experimental (cm⁻¹)[3]Theoretical (Expected Range)Vibrational Mode Assignment
30773100-3000=C-H Stretch (vinylic)
29553000-2850C-H Stretch (alkane)
16451680-1630C=C Stretch (alkene)
14651470-1430C-H Bend (alkane)
888900-880=C-H Bend (out-of-plane wag)

Note: Experimental data is typically from a liquid film or ATR setup. Theoretical ranges are based on established correlation charts for vibrational frequencies.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Major Experimental Mass Spectrometry Peaks

m/zRelative IntensityAssignment
112ModerateMolecular Ion [M]⁺
97Low[M - CH₃]⁺
57High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
56Moderate[C₄H₈]⁺
41Moderate[C₃H₅]⁺ (Allyl cation)

Note: Data is from electron ionization (EI) mass spectrometry.

Experimental and Theoretical Protocols

Experimental Methodologies
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard for chemical shift referencing (0 ppm).

  • IR Spectroscopy: Infrared spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed directly onto the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., KBr).

  • Mass Spectrometry: Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, often via a gas chromatography (GC) inlet, and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Theoretical Methodologies
  • NMR Prediction: The theoretical NMR chemical shifts presented in this guide were generated using an online prediction engine that utilizes a combination of methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms trained on large databases of experimental spectra. These tools correlate the chemical environment of each nucleus with observed chemical shifts in known structures to predict the spectrum of a novel compound.

  • IR Prediction: Theoretical IR spectra are typically calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The process involves first optimizing the molecular geometry to find its lowest energy conformation. Then, a frequency calculation is performed at the optimized geometry to determine the vibrational modes of the molecule and their corresponding frequencies and intensities. The B3LYP functional with a basis set such as 6-31G(d) is a common choice for these calculations. The predicted frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the approximations inherent in the theoretical models.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data, a fundamental process in chemical structure elucidation and verification.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_sample Chemical Sample (2,4,4-Trimethylpent-1-ene) exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Structure Verification exp_data->comparison theo_structure Molecular Structure (SMILES/MOL file) theo_nmr NMR Prediction (Database/ML) theo_structure->theo_nmr theo_ir IR Calculation (DFT) theo_structure->theo_ir theo_data Predicted Spectra theo_nmr->theo_data theo_ir->theo_data theo_data->comparison

Caption: Workflow for spectroscopic data comparison.

This guide demonstrates a strong correlation between the experimental and theoretical spectroscopic data for 2,4,4-trimethylpent-1-ene. The presented data and methodologies serve as a valuable resource for the scientific community in the analysis and confirmation of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3,4,4-Trimethylpent-1-ene is classified as a highly flammable liquid and vapor that is toxic to aquatic life with long-lasting effects.[1][2] It must be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations.[3] Never dispose of this chemical down the drain or in regular trash.

This document provides a comprehensive guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling for Disposal

Prior to handling for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the chemical's hazards.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear an appropriate respirator.[3]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Use only non-sparking tools and explosion-proof equipment.[1][2][4]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2][5]

  • Avoid breathing vapor or mist.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and with the chemical name: "this compound".[6]

    • Store in a dedicated, properly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a container that is compatible with flammable organic liquids. The container must be in good condition, with a secure, leak-proof lid.

    • Keep the container tightly closed except when adding waste.[1][2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[6]

    • The storage area must be a well-ventilated, cool, dry place away from sources of ignition.[1][2]

    • Store in a flammables-area cabinet if available.[5]

  • Spill Management:

    • In the event of a spill, immediately remove all sources of ignition.[2][4]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible absorbent material such as sand or earth.

    • Collect the absorbent material and contaminated soil into a separate, sealed container for disposal as hazardous waste.[2][4]

    • Do not flush spills into surface water or the sanitary sewer system.[2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding container labeling, and preparation for transport.

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for sewer disposal (which is prohibited) or specific packaging requirements tied to volume, are provided in the safety data sheets beyond general guidelines for hazardous waste. Disposal regulations are governed by agencies such as the EPA, and specific limits and requirements are determined by the licensed disposal facility in accordance with these regulations.[7]

Experimental Protocols

The provided safety data sheets do not contain experimental protocols for the neutralization or chemical destruction of this compound as a means of disposal. The standard and required procedure is incineration at a permitted hazardous waste facility.[8] Any attempt to neutralize or treat this chemical waste in the laboratory would be considered a treatment of hazardous waste and requires a specific permit.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Well-Ventilated Area A->B C Eliminate Ignition Sources (No Sparks, Flames, Heat) B->C D Transfer Waste to Designated, Labeled Container C->D Begin Disposal Process E Keep Container Tightly Closed D->E F Store in Cool, Dry, Well-Ventilated Flammables Storage Area E->F J Contact EHS or Licensed Hazardous Waste Contractor F->J Arrange for Disposal G Small Spill Occurs H Absorb with Inert Material (e.g., Sand) G->H I Collect & Seal in Labeled Container H->I I->J Arrange for Disposal K Follow Contractor Instructions for Pickup J->K L Waste Transported to Approved Disposal Facility K->L M Incineration L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,4,4-Trimethylpent-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3,4,4-Trimethylpent-1-ene (CAS No. 107-39-1), also known as 2,4,4-Trimethyl-1-pentene. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that is also toxic to aquatic life with long-lasting effects.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA.[1]To prevent eye contact with liquid splashes or vapors.
Skin Protection Wear appropriate protective gloves (Nitrile rubber is recommended) and clothing to prevent skin exposure.[1][3]To prevent direct skin contact with the chemical.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] For spraying or mist-forming activities, use a respirator with an appropriate filter (e.g., Type A P).[3]To prevent inhalation of high vapor concentrations which can cause dizziness, headaches, and nausea.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]To protect hands from chemical exposure.

Operational Handling and Storage Protocols

Safe handling and storage are paramount to preventing accidents and ensuring the chemical's stability.

Table 2: Handling and Storage Procedures

Procedure Key Steps and Precautions
Handling - Keep away from heat, sparks, open flames, and hot surfaces.[1][2] - Use only non-sparking tools and explosion-proof equipment.[1][4] - Ground and bond containers and receiving equipment to prevent static discharge.[1][2] - Ensure adequate ventilation in the handling area.[4]
Storage - Store in a cool, dry, and well-ventilated place.[1][4] - Keep the container tightly closed.[1][4] - Store in a designated flammables area away from incompatible materials like oxidizing agents.[4]

Emergency and Disposal Procedures

In the event of an emergency or for routine disposal, the following steps must be followed.

Table 3: First Aid and Spill Response

Situation Immediate Action Required
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill Remove all sources of ignition. Use a non-sparking tool to soak up with inert absorbent material. Place in suitable, closed containers for disposal.[4] Do not flush into surface water or sewer systems.[4]

Disposal Plan: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this chemical from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_ground 3. Ground Equipment prep_setup->prep_ground handle_transfer 4. Transfer Chemical (Use Non-Sparking Tools) prep_ground->handle_transfer handle_use 5. Perform Experiment handle_transfer->handle_use emergency_spill Spill Response handle_transfer->emergency_spill cleanup_waste 6. Segregate Waste handle_use->cleanup_waste emergency_exposure Exposure Response handle_use->emergency_exposure cleanup_decon 7. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_dispose 8. Dispose via Approved Vendor cleanup_decon->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.